molecular formula C16H19N5O5S2 B8074020 Ceftazidime pentahydrate

Ceftazidime pentahydrate

Cat. No.: B8074020
M. Wt: 425.5 g/mol
InChI Key: ITQRSTUCWZVUCT-SXXXJOKJSA-N
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Description

Ceftazidime pentahydrate is a useful research compound. Its molecular formula is C16H19N5O5S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5S2/c1-7-4-21-12(23)10(13(21)27-5-7)19-11(22)9(8-6-28-15(17)18-8)20-26-16(2,3)14(24)25/h4,6,10,13H,5H2,1-3H3,(H2,17,18)(H,19,22)(H,24,25)/b20-9+/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQRSTUCWZVUCT-SXXXJOKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ceftazidime Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, an essential structure for bacterial viability. This technical guide provides a comprehensive overview of the core mechanism of action of ceftazidime pentahydrate, focusing on its molecular interactions, quantitative data on its activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of ceftazidime, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][4][5] The bacterial cell wall is primarily composed of peptidoglycan, a rigid polymer that provides structural integrity and protects the bacterium from osmotic lysis.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[7][8]

Ceftazidime exerts its bactericidal effect by covalently binding to the active site of these essential PBP enzymes.[9][10] This binding is effectively irreversible and inactivates the enzyme, thereby preventing the cross-linking of the peptidoglycan chains.[11] The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][2]

Targeting Specific Penicillin-Binding Proteins (PBPs)

The antibacterial activity of ceftazidime is attributed to its high affinity for specific PBPs, which varies between different bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime shows a particularly high affinity for PBP-3.[7][9][12] PBP-3 is primarily involved in septum formation during bacterial cell division.[7] Inhibition of PBP-3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[9][10] Ceftazidime also demonstrates affinity for PBP-1a and PBP-1b, which are involved in cell elongation, contributing to its lytic activity at higher concentrations.[9]

In Gram-positive bacteria like Staphylococcus aureus, ceftazidime exhibits a different PBP binding profile, with a higher affinity for PBP-1 and PBP-2 and a lower affinity for PBP-3.[9]

cluster_bacterium Bacterial Cell Ceftazidime Ceftazidime PBP3 Penicillin-Binding Protein 3 (PBP-3) Ceftazidime->PBP3 Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis (Cross-linking) Ceftazidime->Peptidoglycan_synthesis Inhibits PBP3->Peptidoglycan_synthesis Catalyzes Cell_wall Intact Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis (Bactericidal Effect) Cell_wall->Cell_lysis Weakened wall leads to

Fig. 1: Ceftazidime's primary mechanism of action.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of ceftazidime to various PBPs is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)
Escherichia coli K12 PBP-1a4.0
PBP-1b0.8
PBP-2>100
PBP-30.1
PBP-42.5
PBP-5/6<0.1
Pseudomonas aeruginosa PAO1 PBP-1a3.1
PBP-1b0.4
PBP-2>100
PBP-30.2
PBP-41.6
PBP-5<0.1
Staphylococcus aureus PBP-1High Affinity
PBP-2High Affinity
PBP-3Low Affinity
Data for E. coli and P. aeruginosa sourced from Hayes & Orr, 1983.[7][9][12] Data for S. aureus is qualitative as specific IC50 values were not available in the reviewed literature.
Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

OrganismNumber of IsolatesCeftazidime MIC50 (µg/mL)Ceftazidime MIC90 (µg/mL)
Enterobacterales (overall) 2252≤1≤1
Escherichia coliNot Specified≤1≤1
Klebsiella pneumoniaeNot Specified≤12
Pseudomonas aeruginosa Not SpecifiedNot Specified8
Carbapenem-Resistant Enterobacterales (CRE) 858≤1≥128
Data compiled from various surveillance studies.[13][14][15]
Kinetics of β-Lactamase Hydrolysis

Bacterial resistance to ceftazidime can be mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. The efficiency of this hydrolysis is described by the kinetic parameters kcat (turnover number) and KM (Michaelis constant).

β-Lactamasekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
TEM-1 -High~40
TEM-1 (E104K mutant) ~0.3~300~1.6 x 10³
TEM-1 (G238S mutant) ~7~1700~2.5 x 10³
CTX-M-15 0.08450180
AmpC (Enterobacter cloacae) LowHigh-
Data sourced from various biochemical studies.[3][6]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to determine the IC50 values of ceftazidime for various PBPs.

cluster_workflow PBP Binding Assay Workflow start Start: Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (Sonication/French Press) harvest->lyse membranes Isolate Membranes (Ultracentrifugation) lyse->membranes incubate Incubate Membranes with Varying [Ceftazidime] membranes->incubate add_labeled Add Labeled Penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL) incubate->add_labeled sds_page Separate PBPs (SDS-PAGE) add_labeled->sds_page detect Detect Labeled PBPs (Fluorography/Fluorescence Scan) sds_page->detect quantify Quantify Band Intensity detect->quantify calculate Calculate IC50 quantify->calculate end End: Determine PBP Affinity calculate->end

Fig. 2: Workflow for a competitive PBP binding assay.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet and resuspend in a lysis buffer.

    • Lyse the cells using a method such as sonication or a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

  • Competitive Binding:

    • Incubate a fixed amount of the membrane preparation with varying concentrations of unlabeled ceftazidime.

    • After a set incubation period, add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL).

    • Allow the binding reaction to proceed.

  • Detection and Quantification:

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs using an appropriate detection method (autoradiography for radiolabeled penicillin or a fluorescence scanner for fluorescently labeled penicillin).

    • Quantify the intensity of the bands corresponding to each PBP.

  • Data Analysis:

    • Plot the percentage of labeled penicillin binding against the logarithm of the ceftazidime concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ceftazidime is typically determined by broth microdilution or agar (B569324) dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Prepare serial twofold dilutions of ceftazidime in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubate the plate at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • The MIC is the lowest concentration of ceftazidime that shows no visible bacterial growth.

Mechanisms of Resistance

Bacterial resistance to ceftazidime can arise through several mechanisms.

cluster_resistance Ceftazidime Resistance Mechanisms beta_lactamase β-Lactamase Production (e.g., ESBLs, AmpC) resistance Ceftazidime Resistance beta_lactamase->resistance pbp_modification Modification of PBPs (Reduced Binding Affinity) pbp_modification->resistance efflux_pump Efflux Pumps (Active Removal of Drug) efflux_pump->resistance porin_loss Porin Channel Loss (Reduced Permeability) porin_loss->resistance

References

Ceftazidime pentahydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of ceftazidime (B193861) pentahydrate. The information is curated to support research, development, and quality control activities involving this critical third-generation cephalosporin (B10832234) antibiotic.

Chemical Structure and Identification

Ceftazidime pentahydrate is a semi-synthetic, broad-spectrum, beta-lactam antibiotic. Its chemical structure is characterized by a cephalosporin nucleus with a complex side chain that confers stability against many beta-lactamases and a broad spectrum of activity, particularly against Gram-negative organisms.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

Chemical Formula: C₂₂H₃₂N₆O₁₂S₂

Molecular Weight: 636.65 g/mol [1][2]

CAS Number: 78439-06-2[1][2]

2D Chemical Structure:

G a [Image of the 2D chemical structure of this compound] G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Transfer to lipid carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation PBP3 Penicillin-Binding Protein 3 (PBP-3) (Transpeptidase) PBP3->Cross_linked_peptidoglycan Catalyzes Inactive_PBP3 Inactive PBP-3 Complex PBP3->Inactive_PBP3 Forms covalent bond Ceftazidime Ceftazidime Ceftazidime->PBP3 Binds to active site Inactive_PBP3->Cross_linked_peptidoglycan Inhibits

References

Ceftazidime Pentahydrate: A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of ceftazidime pentahydrate, with a focus on its mechanism of action, in vitro activity against key clinical pathogens, and the development of resistance. Detailed experimental protocols for susceptibility testing are also provided to aid in research and development.

Introduction

Ceftazidime, administered as this compound, is a parenteral β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] It is particularly noted for its potent activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[6][7] Its stability in the presence of many chromosomally and plasmid-mediated β-lactamases contributes to its efficacy against a wide range of pathogens.[1][3] This document serves as a comprehensive resource for understanding the antimicrobial profile of ceftazidime.

Mechanism of Action

Like other β-lactam antibiotics, ceftazidime's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall peptidoglycan.[1][4] Ceftazidime exhibits a high affinity for PBP-3, particularly in Gram-negative bacteria.[2][8] The inhibition of PBP-3 disrupts septal wall formation during cell division, leading to the elongation of the bacterial cell, subsequent filamentation, and eventual cell lysis.[2] At higher concentrations, ceftazidime can also inhibit PBP-1a and PBP-1b, which are involved in cell elongation, leading to a more rapid bactericidal effect.[2]

cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Ceftazidime Ceftazidime Porin Porin Channel Ceftazidime->Porin Enters Gram-negative bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) Porin->PBP3 Binds to Wall Peptidoglycan Cell Wall PBP3->Wall Catalyzes Cross-linking Lysis Cell Lysis PBP3->Lysis Inhibition leads to Defective Cell Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Normal Substrate

Diagram 1: Mechanism of Action of Ceftazidime.

In Vitro Spectrum of Activity

Ceftazidime demonstrates a broad spectrum of in vitro activity, which is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Negative Bacteria

Ceftazidime is highly active against a wide range of Gram-negative aerobic bacteria. This includes members of the Enterobacteriaceae family and, most notably, Pseudomonas aeruginosa.[6]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa2.28
Escherichia coli≤0.060.25
Klebsiella pneumoniae0.251
Proteus mirabilis≤0.120.25
Enterobacter cloacae0.252
Serratia marcescens0.54
Citrobacter freundii0.252
Haemophilus influenzae≤0.120.25
Neisseria gonorrhoeae0.060.12
Acinetobacter spp.818

Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Pathogens.[7][9][10]

Gram-Positive Bacteria

Ceftazidime's activity against Gram-positive bacteria is generally lower than that of first and second-generation cephalosporins.[6][7] It has moderate activity against Staphylococcus aureus (methicillin-susceptible strains) and streptococci. It is not active against methicillin-resistant Staphylococcus aureus (MRSA) or enterococci.[7]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)48
Streptococcus pneumoniae12
Streptococcus pyogenes0.51

Table 2: In Vitro Activity of Ceftazidime against Key Gram-Positive Pathogens.

Mechanisms of Resistance

Bacterial resistance to ceftazidime can emerge through several mechanisms. Understanding these is crucial for the development of new therapeutic strategies.

  • β-Lactamase Production: The most common mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. This includes extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][11]

  • Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce the binding affinity of ceftazidime to its target, leading to decreased susceptibility.[12]

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of ceftazidime into the periplasmic space, thereby reducing its access to the target PBPs.[5]

  • Efflux Pumps: The active transport of ceftazidime out of the bacterial cell by efflux pumps can also contribute to resistance.[13]

cluster_workflow Workflow for Determining Ceftazidime Susceptibility start Bacterial Isolate prep Prepare Inoculum (0.5 McFarland Standard) start->prep method Select AST Method prep->method bmd Broth Microdilution method->bmd Quantitative dd Disk Diffusion method->dd Qualitative etest E-test method->etest Quantitative incubate Incubate at 35±2°C for 16-20 hours bmd->incubate dd->incubate etest->incubate readread readread incubate->readread BMD/E-test read Read Results zone Measure Zone of Inhibition (mm) read->zone Disk Diffusion mic Determine MIC (µg/mL) interpret Interpret Results (CLSI/EUCAST Guidelines) mic->interpret zone->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report readread->mic BMD/E-test

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Accurate determination of ceftazidime's in vitro activity is essential for clinical and research purposes. The following are standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare a stock solution of ceftazidime and perform serial two-fold dilutions in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Ceftazidime disks (30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to obtain confluent growth.

  • Aseptically apply a ceftazidime (30 µg) disk to the surface of the agar.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

  • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Gradient Diffusion Method (E-test)

This method provides a quantitative MIC value.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Ceftazidime E-test strips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare a bacterial inoculum and streak the MHA plate as described for the disk diffusion method.

  • Aseptically apply the ceftazidime E-test strip to the agar surface. The E-test strip has a predefined gradient of ceftazidime concentrations.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16]

Conclusion

This compound remains a critical antibiotic, particularly for the treatment of infections caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its broad spectrum of activity and stability against many β-lactamases have solidified its place in clinical practice. However, the emergence of resistance underscores the need for continued surveillance and research into novel antimicrobial agents and combination therapies. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.

References

Ceftazidime Pentahydrate: A Technical Guide for Gram-Negative Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ceftazidime (B193861) pentahydrate, a third-generation cephalosporin (B10832234) antibiotic, for research focused on gram-negative bacteria. This document details its mechanism of action, spectrum of activity, resistance mechanisms, pharmacokinetic and pharmacodynamic properties, and established experimental protocols.

Core Concepts of Ceftazidime Pentahydrate

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It demonstrates potent activity against a wide range of gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][3][4]

Mechanism of Action

As a member of the β-lactam class of antibiotics, ceftazidime's primary target is the penicillin-binding proteins (PBPs) located within the bacterial periplasmic space. By binding to these essential enzymes, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][5][6] This inhibition leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[1][5][6] The presence of an aminothiazolyl group in its structure provides ceftazidime with enhanced stability against many β-lactamase enzymes produced by gram-negative bacteria.[7]

cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Ceftazidime This compound Ceftazidime->PBP Binds to and inhibits cluster_resistance Resistance Mechanisms Ceftazidime Ceftazidime Target_PBP Target PBP Ceftazidime->Target_PBP Normal Action Beta_Lactamase β-Lactamase Production Beta_Lactamase->Ceftazidime Inactivates PBP_Modification PBP Modification PBP_Modification->Target_PBP Alters Reduced_Permeability Reduced Permeability (Porin Loss) Reduced_Permeability->Ceftazidime Blocks Entry Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Ceftazidime Expels Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Ceftazidime in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End In_Vitro_Studies In Vitro Studies MIC_Testing MIC Determination In_Vitro_Studies->MIC_Testing Time_Kill_Assays Time-Kill Kinetics In_Vitro_Studies->Time_Kill_Assays Mechanism_Studies Mechanism of Action/Resistance Studies In_Vitro_Studies->Mechanism_Studies PD_Studies Pharmacodynamic (PD) Modeling MIC_Testing->PD_Studies Informs Time_Kill_Assays->PD_Studies Informs In_Vivo_Studies In Vivo Studies PK_Studies Pharmacokinetic (PK) Studies In_Vivo_Studies->PK_Studies Efficacy_Models Animal Efficacy Models (e.g., Thigh Infection) In_Vivo_Studies->Efficacy_Models PK_Studies->PD_Studies Combined with Dose_Optimization Dose Optimization PD_Studies->Dose_Optimization Efficacy_Models->Dose_Optimization Clinical_Application Clinical Application Clinical_Trials Clinical Trials Dose_Optimization->Clinical_Trials Clinical_Trials->Clinical_Application

References

In Vitro Activity of Ceftazidime Pentahydrate Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ceftazidime (B193861) pentahydrate against Pseudomonas aeruginosa, a critical pathogen in clinical and research settings. This document outlines key quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of ceftazidime's mechanism of action and the corresponding resistance pathways developed by P. aeruginosa.

Introduction to Ceftazidime and Pseudomonas aeruginosa

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, and it is particularly noted for its effectiveness against Pseudomonas aeruginosa.[1][2][3] This opportunistic pathogen is a significant cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms.[4][5] Understanding the in vitro activity of ceftazidime is paramount for its effective clinical use and for the development of new therapeutic strategies.

Quantitative In Vitro Susceptibility Data

The in vitro activity of ceftazidime is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize MIC data for ceftazidime against P. aeruginosa from various studies.

Table 1: Ceftazidime MIC Distribution for P. aeruginosa

Study/RegionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
INFORM Program (2017, U.S.)1,9092896.9 (Ceftazidime-avibactam)
Global Surveillance (2012-2014)7,062-892.0 (Ceftazidime-avibactam)
CANWARD Study (2009, Canada)470-32-
Multi-center U.S. Study12,986≤0.12 (mode)>32>98 (for Enterobacteriaceae)

Note: Some data presented is for ceftazidime in combination with avibactam, a β-lactamase inhibitor, which enhances its activity against certain resistant strains.[6][7]

Table 2: Ceftazidime Susceptibility Breakpoints for P. aeruginosa

OrganizationSusceptible (S)Intermediate (I)Resistant (R)
CLSI (FDA)≤ 8 mg/L-≥ 16 mg/L
EUCAST≤ 8 mg/L-> 8 mg/L

Source: Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Experimental Protocols for Susceptibility Testing

Accurate determination of ceftazidime's in vitro activity relies on standardized experimental protocols. The broth microdilution method, as recommended by both CLSI and EUCAST, is a widely used technique.

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method involves preparing a series of ceftazidime dilutions in a liquid growth medium in a microtiter plate to determine the MIC.

Materials:

  • Ceftazidime pentahydrate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • P. aeruginosa isolate(s)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or turbidity standard (e.g., 0.5 McFarland)

  • Incubator (35 ± 2°C)

  • Quality control strains (e.g., P. aeruginosa ATCC 27853)[6][8]

Procedure:

  • Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime in a suitable solvent and sterilize by filtration.

  • Preparation of Microtiter Plates: Dispense CAMHB into each well of a 96-well microtiter plate. Create a two-fold serial dilution of ceftazidime across the wells, typically ranging from 0.06 to 128 mg/L.[8]

  • Inoculum Preparation: Culture the P. aeruginosa isolate on a suitable agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of ceftazidime that completely inhibits visible bacterial growth. The MIC is then interpreted according to the breakpoints established by CLSI or EUCAST (see Table 2).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Ceftazidime Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Broth Microdilution Workflow for MIC Determination.

Mechanism of Action and Resistance Pathways

Ceftazidime's Mechanism of Action

Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This disruption leads to a weakened cell wall and ultimately cell lysis.[1]

mechanism_of_action cluster_cell Pseudomonas aeruginosa Cell ceftazidime Ceftazidime pbp Penicillin-Binding Proteins (PBPs) ceftazidime->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Essential for lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Cell Wall Integrity peptidoglycan->cell_wall cell_wall->lysis Loss of integrity resistance_mechanisms cluster_resistance Ceftazidime Resistance in P. aeruginosa cluster_mechanisms Resistance Mechanisms ceftazidime Ceftazidime beta_lactamase β-lactamase Production (e.g., AmpC, MBLs) ceftazidime->beta_lactamase Hydrolysis efflux Efflux Pump Overexpression (e.g., MexAB-OprM) ceftazidime->efflux Expulsion pbp_mutation PBP Target Modification ceftazidime->pbp_mutation Reduced Binding porin_loss Reduced Permeability (Porin Loss) ceftazidime->porin_loss Blocked Entry

References

Ceftazidime Pentahydrate's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This action is primarily mediated through the covalent binding and subsequent inhibition of essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth analysis of the binding of ceftazidime pentahydrate to PBPs, presenting quantitative binding data, detailed experimental methodologies for assessing this interaction, and visualizations of the key pathways and workflows involved. Understanding the nuances of this molecular interaction is critical for optimizing antibiotic therapy and developing novel antibacterial agents to combat resistance.

Mechanism of Action: Covalent Acylation of PBPs

Ceftazidime's mechanism of action is centered on its β-lactam ring, which acts as a structural mimic of the D-Ala-D-Ala moiety of the natural substrate for PBPs.[1] This structural similarity allows ceftazidime to access the active site of PBPs. Once in the active site, the strained β-lactam ring is susceptible to nucleophilic attack by a conserved serine residue within the PBP's active site.[1] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[1] This irreversible binding effectively inactivates the PBP, preventing it from carrying out its essential role in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[2][3] The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[2][3] Ceftazidime exhibits a particular predilection for PBP3, an enzyme crucial for septum formation during bacterial cell division.[2][4] Inhibition of PBP3 leads to the characteristic morphological change of filamentation in Gram-negative bacteria.[4][5]

Quantitative Binding Affinity of Ceftazidime to PBPs

The affinity of ceftazidime for various PBPs has been quantified in several key bacterial pathogens. The 50% inhibitory concentration (IC50), which represents the concentration of ceftazidime required to inhibit 50% of PBP activity, is a common metric for evaluating binding affinity. The following tables summarize the IC50 values for ceftazidime against PBPs in Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.

Escherichia coliPBP1aPBP1bPBP2PBP3PBP4PBP5/6
IC50 (µg/mL) >100>100>1000.5>100>100

Data for E. coli indicates a high selectivity for PBP3.[4]

Pseudomonas aeruginosaPBP1aPBP1bPBP2PBP3PBP4
IC50 (µg/mL) 816>2560.564

Ceftazidime demonstrates strong affinity for PBP3 in P. aeruginosa.[4][6]

Staphylococcus aureusPBP1PBP2PBP3PBP4
IC50 (µg/mL) 4816>100

In S. aureus, ceftazidime shows moderate affinity for PBPs 1, 2, and 3.[4]

Streptococcus pneumoniaePBP1aPBP1bPBP2aPBP2bPBP2xPBP3
IC50 (µg/mL) --->100-High Affinity

Ceftazidime exhibits a high affinity for PBP3 but a very low affinity for PBP2b in S. pneumoniae.[7] The specific IC50 values for all PBPs were not consistently available in the reviewed literature.

Experimental Protocols

The determination of ceftazidime's binding affinity for PBPs relies on established biochemical assays. The following are detailed methodologies for two common experimental approaches.

Competitive PBP Binding Assay with Radiolabeled Penicillin

This traditional method measures the ability of unlabeled ceftazidime to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs.

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Harvest the cells by centrifugation at 4°C.

  • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

  • Remove intact cells and cellular debris by low-speed centrifugation.

  • Isolate the bacterial membranes, which contain the PBPs, by ultracentrifugation of the supernatant. Resuspend the membrane pellet in a suitable buffer.

2. Competitive Binding Reaction:

  • In a series of reaction tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of unlabeled ceftazidime for 10-15 minutes at 37°C. This allows ceftazidime to bind to the PBPs.

  • Add a fixed concentration of radiolabeled penicillin to each tube and incubate for an additional 10 minutes to allow the radiolabeled penicillin to bind to any available PBP sites.

  • Terminate the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating.

3. Detection and Analysis:

  • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the radiolabeled PBPs by autoradiography or fluorography.

  • Quantify the intensity of each PBP band using densitometry.

  • Plot the percentage of radiolabeled penicillin binding (relative to a control with no ceftazidime) against the logarithm of the ceftazidime concentration to determine the IC50 value for each PBP.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method offers a non-radioactive alternative for assessing PBP binding and has become increasingly common.[8][9]

1. Preparation of Intact Bacterial Cells or Membranes:

  • For intact cell assays, grow bacteria to the desired optical density and wash with phosphate-buffered saline (PBS).[10]

  • For membrane preparations, follow the protocol outlined in the radiolabeled assay section.

2. Competition Assay:

  • Incubate the intact cells or membrane preparations with a range of concentrations of unlabeled ceftazidime for a defined period (e.g., 30 minutes) at room temperature or 37°C.[11][12]

  • Add a fixed concentration of Bocillin-FL, a fluorescent penicillin derivative, and incubate for a further 10-15 minutes to label the PBPs that are not bound by ceftazidime.[9][12][13]

  • Wash the cells or membranes to remove unbound Bocillin-FL.

3. Detection and Quantification:

  • If using intact cells, they can be directly visualized by fluorescence microscopy.

  • For a quantitative analysis, lyse the cells (if necessary) and separate the membrane proteins by SDS-PAGE.[8][9]

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.[9][11]

  • Quantify the fluorescence intensity of each PBP band.[9]

  • Determine the IC50 value by plotting the percentage of Bocillin-FL binding against the ceftazidime concentration.[11]

Visualizations

Ceftazidime's Mechanism of Action

The following diagram illustrates the molecular mechanism of action of ceftazidime, leading to the inhibition of bacterial cell wall synthesis.

Ceftazidime_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Ceftazidime Ceftazidime PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Binds to active site Acyl_Enzyme_Complex Inactive Acyl-Enzyme Complex PBP->Acyl_Enzyme_Complex Forms covalent bond Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Natural Substrate Cell_Lysis Cell Lysis and Death Acyl_Enzyme_Complex->Cell_Lysis Inhibits Peptidoglycan Cross-linking PBP_Binding_Workflow A Bacterial Culture (e.g., E. coli) B Cell Harvesting and Membrane Preparation A->B C Incubation with varying Ceftazidime concentrations B->C D Addition of Labeled Probe (e.g., Bocillin-FL) C->D E SDS-PAGE Separation of Membrane Proteins D->E F Fluorescence Scanning of Gel E->F G Quantification of PBP Band Intensity F->G H IC50 Determination G->H

References

The Bactericidal Efficacy of Ceftazidime Pentahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bactericidal action of Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. It delves into its mechanism of action, quantitative efficacy against a range of microbial species, and detailed experimental protocols for its evaluation.

Mechanism of Bactericidal Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of Ceftazidime is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, the essential structural component of the bacterial cell wall that provides rigidity and protection against osmotic lysis.[2][4]

Ceftazidime, a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[4][5] This allows it to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation.[4] By inhibiting the transpeptidase activity of PBPs, Ceftazidime prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.[1][3] This ultimately leads to cell lysis and bacterial death.[2][3] Ceftazidime has a particularly high affinity for PBP-3 in Gram-negative bacteria, which is involved in cell division.[2][4] Furthermore, its chemical structure provides stability against many β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β-lactam antibiotics.[1][2]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_I->Lipid_II Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylase (PBP) Cross_linked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidase (PBP) Ceftazidime Ceftazidime Ceftazidime->Cross_linked_peptidoglycan Inhibits

Mechanism of Action of Ceftazidime

Quantitative Data on Bactericidal Activity

The in vitro activity of Ceftazidime is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values of Ceftazidime against a range of clinically significant Gram-negative and Gram-positive bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: MIC of Ceftazidime against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa3,902232Not Reported
Escherichia coli1,175Not Reported>32Not Reported
Klebsiella pneumoniae442Not Reported32Not Reported
Enterobacter spp.242Not Reported>32Not Reported
Serratia spp.106Not Reported>32Not Reported
Proteus mirabilis108Not Reported0.25Not Reported
Acinetobacter spp.Not specifiedNot ReportedNot ReportedNot Reported
Stenotrophomonas maltophiliaNot specified2320.3 - 128

Note: Data compiled from multiple sources. Variations in testing methodologies and geographical locations of isolate collection may exist.

Table 2: MIC of Ceftazidime against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusNot specifiedModerate ActivityModerate ActivityNot Reported

Ceftazidime generally exhibits moderate activity against Staphylococcus aureus.[6]

Time-Kill Kinetics

Time-kill assays provide dynamic information on the bactericidal activity of an antibiotic over time. Studies have shown that Ceftazidime exhibits time-dependent killing, where its efficacy is correlated with the duration the concentration of the drug remains above the MIC. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the bacterial colony-forming units (CFU)/mL from the initial inoculum.[7] Time-kill curve analysis has demonstrated bacterial killing by Ceftazidime against susceptible organisms within hours of exposure.[8][9]

Experimental Protocols

Accurate and reproducible assessment of the bactericidal action of Ceftazidime relies on standardized experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of Ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth Microdilution MIC Determination Workflow

Materials:

  • This compound powder

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Bacterial isolates to be tested

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Ceftazidime Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: Perform serial twofold dilutions of the Ceftazidime solution in the wells of a 96-well microtiter plate using CAMHB as the diluent.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Procedure:

  • From each well showing no visible growth in the MIC plate, subculture a fixed volume (e.g., 10 µL) onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of Ceftazidime that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing by an antimicrobial agent over time.

start Start prep_culture Prepare bacterial culture in logarithmic growth phase start->prep_culture add_ceftazidime Add Ceftazidime at pre-determined concentrations (e.g., 1x, 2x, 4x MIC) prep_culture->add_ceftazidime incubate_sample Incubate at 37°C with shaking add_ceftazidime->incubate_sample sample Withdraw aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours) incubate_sample->sample neutralize_plate Neutralize antibiotic and perform serial dilutions sample->neutralize_plate count_colonies Plate on agar and count viable colonies (CFU/mL) neutralize_plate->count_colonies plot_data Plot log10 CFU/mL versus time count_colonies->plot_data end End plot_data->end

References

The Evolving Landscape of Third-Generation Cephalosporins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the core applications, mechanisms, and future research directions for a critical class of antibiotics.

This technical guide provides an in-depth analysis of third-generation cephalosporins, a cornerstone in the treatment of bacterial infections. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their applications, mechanisms of action, and the persistent challenge of antimicrobial resistance. Through a detailed examination of clinical trial data, experimental protocols, and key molecular pathways, this guide serves as a critical resource for the ongoing development and strategic deployment of these essential therapeutic agents.

Core Applications and Clinical Efficacy

Third-generation cephalosporins exhibit a broad spectrum of activity, particularly against gram-negative bacteria, making them invaluable in treating a wide range of serious infections.[1][2] Their enhanced stability against many beta-lactamases, enzymes that degrade many penicillin-type antibiotics, contributes to their effectiveness.[3] Key applications include the treatment of meningitis, pneumonia, gonorrhea, and intra-abdominal and urinary tract infections.[2][4]

Quantitative Efficacy Data from Clinical Trials

The clinical utility of third-generation cephalosporins is well-documented in numerous clinical trials. The following tables summarize key efficacy data for prominent members of this class in treating specific infections.

Table 1: Clinical Efficacy of Ceftriaxone in Community-Acquired Pneumonia (CAP)

Study/Trial Identifier Patient Population Dosage Regimen Clinical Cure Rate (%) 30-Day Mortality Rate (%)
Nationwide Retrospective Cohort[5][6]471,694 hospitalized CAP patients1g daily vs. 2g dailyNo significant difference4.6% (1g) vs. 4.5% (2g)
Prospective Cohort Study[7]457 hospitalized adult CAP patients1g twice daily vs. 2g once daily97.3% vs. 95.6%3.3% vs. 6.5%
PORT Risk Class III/IV Study[8]250 hospitalized CAP patientsCeftriaxone + Azithromycin88.4% (responders by day 5)5.6% (overall)

Table 2: Clinical Efficacy of Cefotaxime in Bacterial Meningitis

Study/Trial Identifier Patient Population Pathogen(s) Bacteriological Cure Rate (%) Survival Rate (%)
Retrospective Analysis[4][9]62 bacteriologically confirmed casesS. pneumoniae, Klebsiella spp., etc.~85%~85%
Pediatric Study[10]11 children (9 days - 5 yrs)H. influenzae, S. pneumoniae, etc.100%100%
Pediatric Study[11]50 childrenHaemophilus influenzae100% (meningitis cure)Not specified

Table 3: Clinical Efficacy of Ceftazidime in Pseudomonas aeruginosa Infections

Study/Trial Identifier Patient Population Infection Type Clinical Response Rate (%) Bacteriological Eradication Rate (%)
Multiresistant Pseudomonas Study[1]57 patients with serious infectionsVarious84%72%
Pseudomonas Infections Study[2]41 patients with serious infectionsVarious88%83%
Cystic Fibrosis Study[12]60 courses of treatmentPulmonary exacerbationsNo significant difference with/without sisomicin30% (monotherapy) vs. 60% (with sisomicin)

Mechanism of Action and Resistance

Third-generation cephalosporins, like other beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] This process is primarily mediated through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephalosporins

The synthesis of peptidoglycan is a multi-step process that is critical for bacterial survival. Third-generation cephalosporins disrupt the final transpeptidation step, leading to a weakened cell wall and subsequent cell lysis.

bacterial_cell_wall_synthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Glycan_chain Nascent Peptidoglycan Chain Lipid_II->Glycan_chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Glycan_chain->Crosslinked_PG Cephalosporin (B10832234) Third-Generation Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of third-generation cephalosporins on Penicillin-Binding Proteins (PBPs).

Mechanism of Resistance: Beta-Lactamase Activity

The primary mechanism of resistance to third-generation cephalosporins is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Extended-spectrum beta-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of cephalosporins.

beta_lactamase_resistance Cephalosporin Third-Generation Cephalosporin (Active) Beta_Lactamase Beta-Lactamase Enzyme Cephalosporin->Beta_Lactamase Hydrolysis of beta-lactam ring PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Inhibition Inactive_Cephalosporin Inactive Cephalosporin Inactive_Cephalosporin->PBP No interaction Beta_Lactamase->Inactive_Cephalosporin Bacterial_Cell_Wall Bacterial Cell Wall Synthesis PBP->Bacterial_Cell_Wall Catalyzes

Caption: Mechanism of beta-lactamase-mediated resistance to third-generation cephalosporins.

Experimental Protocols

This section provides an overview of standardized methodologies crucial for the research and development of third-generation cephalosporins.

Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to third-generation cephalosporins is fundamental for both clinical diagnostics and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol Outline:

  • Preparation of Antibiotic Stock Solution: A stock solution of the cephalosporin is prepared at a high concentration and sterilized by filtration.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

mic_workflow start Start prep_antibiotic Prepare serial dilutions of cephalosporin in 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Molecular Detection of Beta-Lactamase Genes

Polymerase Chain Reaction (PCR) is a common and rapid method for detecting the presence of genes encoding for beta-lactamases, such as ESBLs.

Protocol Outline:

  • DNA Extraction: Bacterial DNA is extracted from cultured isolates.

  • PCR Amplification: Specific primers targeting common beta-lactamase genes (e.g., blaCTX-M, blaTEM, blaSHV) are used to amplify the target DNA sequences. The PCR reaction mixture typically includes the extracted DNA, primers, DNA polymerase, dNTPs, and a buffer.

  • Thermal Cycling: The PCR reaction undergoes a series of temperature cycles for denaturation, annealing, and extension to amplify the target gene.

  • Gel Electrophoresis: The amplified PCR products are separated by size using agarose (B213101) gel electrophoresis.

  • Visualization and Interpretation: The presence of a band of the expected size indicates a positive result for the specific beta-lactamase gene.

Clinical Trial Workflow for a New Antibiotic

The development and approval of a new antibiotic involve a rigorous clinical trial process to ensure its safety and efficacy.

clinical_trial_workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Trials cluster_post_approval Post-Approval discovery Drug Discovery & Screening animal_testing In vivo (Animal) Safety & Efficacy discovery->animal_testing phase1 Phase I (Safety in healthy volunteers) animal_testing->phase1 phase2 Phase II (Efficacy & Dosing in patients) phase1->phase2 phase3 Phase III (Large-scale efficacy & safety comparison) phase2->phase3 regulatory Regulatory Review & Approval (e.g., FDA) phase3->regulatory phase4 Phase IV (Post-market surveillance) regulatory->phase4

Caption: A simplified workflow of a clinical trial for a new antibiotic, from pre-clinical research to post-market surveillance.[13][14][15]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of third-generation cephalosporins are critical for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

Table 4: Key Pharmacokinetic Parameters of Selected Third-Generation Cephalosporins

Drug Route of Administration Half-life (hours) Protein Binding (%) Primary Route of Elimination
CefotaximeIV/IM~130-50Renal
CeftriaxoneIV/IM5.8-8.785-95Renal and Biliary
CeftazidimeIV/IM1.5-2.0<10Renal
CefiximeOral3-4~65Renal
CefpodoximeOral2-321-29Renal

Data compiled from multiple sources.[16][17]

Future Research Directions

Despite their established role, research into third-generation cephalosporins continues to be vital. Key areas of future investigation include:

  • Novel Formulations and Delivery Systems: Developing new formulations to enhance bioavailability, tissue penetration, and patient compliance.

  • Combination Therapies: Investigating synergistic effects with other antimicrobial agents, particularly beta-lactamase inhibitors, to combat resistance.

  • Optimizing Dosing in Special Populations: Further research is needed to refine dosing regimens in critically ill patients, neonates, and individuals with renal or hepatic impairment.

  • Surveillance and Management of Resistance: Continuous monitoring of resistance patterns and the development of rapid diagnostic tools are essential for preserving the efficacy of this important antibiotic class.

  • Exploring Non-Traditional Applications: Investigating the potential of third-generation cephalosporins in areas beyond their current indications, such as their immunomodulatory effects.

References

A Comprehensive Technical Guide to the Identification of Ceftazidime Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification of Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. This document outlines the crucial role of the Chemical Abstracts Service (CAS) number for unambiguous identification, details various analytical techniques for characterization, and presents its mechanism of action.

Core Identification: CAS Registry Number

The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing an unambiguous way to identify them. For Ceftazidime, it is crucial to distinguish between its anhydrous and pentahydrate forms, as they have distinct CAS numbers and molecular weights.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound78439-06-2[1][2][3][4][5]C22H32N6O12S2[2]636.65[1][2][4][5]
Ceftazidime (Anhydrous)72558-82-8[6][7][8][9]C22H22N6O7S2[6][7][8]546.58[6][7][9]

Analytical Methodologies for Identification

The identification of this compound relies on a combination of chromatographic and spectroscopic techniques, as outlined in major pharmacopeias and scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the identification and purity assessment of Ceftazidime. The retention time of the principal peak in the chromatogram of a sample preparation should correspond to that of a standard preparation.

Experimental Protocol:

A common HPLC method for the analysis of Ceftazidime involves the following steps:

  • Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typically used. The exact ratio can be optimized based on the column and system. For example, a mixture of phosphate buffer and acetonitrile (B52724) in a 95:5 (v/v) ratio has been used as a diluent.

  • Standard Solution Preparation: A standard solution is prepared by accurately weighing and dissolving a reference standard of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 12.5 µg/mL).

  • Sample Solution Preparation: The sample is dissolved in the same solvent as the standard to a comparable concentration.

  • Chromatographic Conditions: The analysis is performed on a suitable stationary phase, such as a C18 column. The flow rate and detection wavelength are critical parameters that need to be controlled.

  • System Suitability: Before sample analysis, the chromatographic system's suitability is verified by injecting the standard solution. Parameters such as peak symmetry, theoretical plates, and reproducibility of injections are evaluated to ensure the system is performing correctly.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time of the major peak in the sample chromatogram is compared with that of the standard chromatogram for identification.

Table of HPLC Parameters:

ParameterValue
Column Octadecylsilane (C18)
Mobile Phase Phosphate buffer and Acetonitrile
Flow Rate Typically around 1.0 mL/min
Detection Wavelength 255 nm
Injection Volume 20 µL
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and confirming the identity of a compound by comparing its spectrum with that of a reference standard.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: The FTIR spectrum is recorded over a specific wavenumber range, typically 4000 to 400 cm⁻¹.

  • Data Analysis: The absorption spectrum of the sample is compared with the spectrum of a this compound reference standard. The positions and relative intensities of the absorption bands should be concordant.

Key FTIR Absorption Bands for Ceftazidime:

Wavenumber (cm⁻¹)Assignment
~1752C=O stretching vibration of the β-lactam ring[2]
~1703C=O stretching vibration of the carboxylic acid group[2]
~1614C=N stretching vibration of the thiazole (B1198619) ring[2]
~1529N-H bending vibration of the amide group and C=C stretching of the aromatic ring[2]
Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of this compound. These methods can confirm the presence of water of hydration.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., aluminum or platinum).

  • Instrument Setup: The TGA or DSC instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

  • Data Analysis: The TGA thermogram will show a weight loss corresponding to the five water molecules in the pentahydrate form. The DSC thermogram will show endothermic or exothermic peaks corresponding to dehydration, melting, and decomposition.

Typical Thermal Analysis Data:

TechniqueObservationInterpretation
TGA Weight loss of approximately 14.1%Corresponds to the loss of five molecules of water
DSC Endothermic peakAssociated with the dehydration process

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily targeted at Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

The following diagram illustrates the workflow of Ceftazidime's interaction with a bacterial cell, leading to cell lysis.

Ceftazidime_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Bacterial Cytoplasm Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition of cross-linking CellLysis Cell Lysis (Bacterial Death) Peptidoglycan->CellLysis Weakened cell wall leads to

Caption: Workflow of Ceftazidime's antibacterial mechanism.

This guide provides essential technical information for professionals working with this compound. Adherence to these identification methods is critical for ensuring the quality, safety, and efficacy of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols: Ceftazidime Pentahydrate in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the microbiological evaluation of ceftazidime (B193861) pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. The following sections outline its mechanism of action, methods for determining antimicrobial susceptibility, and protocols for assessing synergistic interactions with other antimicrobial agents.

Mechanism of Action

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3] By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts the cross-linking of peptidoglycan chains.[1] This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[1][3]

The chemical structure of ceftazidime, specifically the aminothiazolyl group, provides stability against many β-lactamases produced by Gram-negative bacteria, which are enzymes that can inactivate many β-lactam antibiotics.[4]

cluster_0 Bacterial Cell Ceftazidime Ceftazidime PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis Ceftazidime->Peptidoglycan_synthesis Inhibits PBPs->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_lysis Cell Lysis (Bactericidal Effect) Cell_wall->Cell_lysis Weakened wall leads to

Mechanism of action of ceftazidime.

Antimicrobial Susceptibility Testing (AST)

Determining the in vitro activity of ceftazidime against bacterial isolates is crucial for clinical and research purposes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination include broth microdilution and disk diffusion.

Quantitative Data for Susceptibility Testing

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Ceftazidime-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa

OrganismMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Enterobacteriaceae≤0.015 - >2560.251
Pseudomonas aeruginosa≤0.015 - >25618

Note: Data for ceftazidime is often presented in combination with a β-lactamase inhibitor like avibactam (B1665839) to reflect its clinical use against resistant strains.

Table 2: Zone Diameter Interpretive Criteria for Ceftazidime (30 µg disk) Susceptibility Testing

OrganismSusceptible (mm)Intermediate (mm)Resistant (mm)
Enterobacteriaceae≥2118-20≤17
Pseudomonas aeruginosa≥18-≤17

Source: CLSI guidelines.

Experimental Protocols for AST

cluster_0 Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum method_choice Choose Method prep_inoculum->method_choice broth_dilution Broth Microdilution method_choice->broth_dilution Quantitative disk_diffusion Disk Diffusion method_choice->disk_diffusion Qualitative inoculate_broth Inoculate Microtiter Plate with Serial Dilutions broth_dilution->inoculate_broth place_disk Inoculate Agar Plate and Apply Ceftazidime Disk disk_diffusion->place_disk incubate Incubate at 35°C for 16-20 hours inoculate_broth->incubate place_disk->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic For Broth Dilution measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone For Disk Diffusion interpret Interpret Results (S, I, R) read_mic->interpret measure_zone->interpret end End interpret->end cluster_1 Checkerboard Synergy Assay Workflow start_synergy Start prep_drugs Prepare Serial Dilutions of Ceftazidime (Drug A) and Combination Drug (Drug B) start_synergy->prep_drugs setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate inoculate_synergy Inoculate Plate with Standardized Inoculum setup_plate->inoculate_synergy incubate_synergy Incubate at 35°C for 16-20 hours inoculate_synergy->incubate_synergy read_mic_combo Determine MIC of Each Drug Alone and in Combination incubate_synergy->read_mic_combo calc_fic Calculate FIC Index read_mic_combo->calc_fic interpret_synergy Interpret Synergy, Indifference, or Antagonism calc_fic->interpret_synergy end_synergy End interpret_synergy->end_synergy cluster_2 Time-Kill Assay Workflow start_tk Start prep_cultures Prepare Bacterial Cultures in Logarithmic Growth Phase start_tk->prep_cultures add_antibiotics Add Ceftazidime, Combination Drug, or Both at Desired Concentrations prep_cultures->add_antibiotics incubate_tk Incubate Cultures with Shaking add_antibiotics->incubate_tk sample_collection Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24h) incubate_tk->sample_collection serial_dilution_plating Perform Serial Dilutions and Plate on Agar sample_collection->serial_dilution_plating incubate_plates Incubate Plates Overnight serial_dilution_plating->incubate_plates count_colonies Count CFUs and Calculate CFU/mL incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves interpret_tk Interpret Bactericidal Activity and Synergy plot_curves->interpret_tk end_tk End interpret_tk->end_tk

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is often used in combination with β-lactamase inhibitors such as avibactam (B1665839) to extend its activity against organisms that produce certain β-lactamases. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of ceftazidime against clinical isolates and is a critical component of antimicrobial drug development and surveillance programs.

These application notes provide detailed protocols for the principal methods of in vitro susceptibility testing for ceftazidime pentahydrate: broth microdilution, disk diffusion, and gradient diffusion. The interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are also provided for clinical guidance.

Data Presentation: Interpretive Criteria for Ceftazidime Susceptibility Testing

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for ceftazidime and ceftazidime-avibactam according to CLSI and EUCAST guidelines. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: CLSI Interpretive Criteria for Ceftazidime
OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 48≥ 16
Disk Diffusion (mm)≥ 2118-20≤ 17
Pseudomonas aeruginosa MIC (µg/mL)≤ 8-≥ 16
Disk Diffusion (mm)≥ 20-≤ 19
Acinetobacter spp. MIC (µg/mL)≤ 816≥ 32
Disk Diffusion (mm)≥ 1815-17≤ 14

Source: CLSI M100 series documents.[1]

Table 2: CLSI Interpretive Criteria for Ceftazidime-Avibactam*
OrganismMethodSusceptible (S)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 8/4> 8/4
Disk Diffusion (mm)≥ 21≤ 20
Pseudomonas aeruginosa MIC (µg/mL)≤ 8/4> 8/4
Disk Diffusion (mm)≥ 21≤ 20

*Avibactam concentration is fixed at 4 µg/mL.

Table 3: EUCAST Interpretive Criteria for Ceftazidime
OrganismMethodSusceptible (S)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 1> 8
Disk Diffusion (mm)≥ 22< 16
Pseudomonas aeruginosa MIC (µg/mL)≤ 8> 8
Disk Diffusion (mm)≥ 17< 17

Source: EUCAST Breakpoint Tables.

Table 4: EUCAST Interpretive Criteria for Ceftazidime-Avibactam*
OrganismMethodSusceptible (S)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 8> 8
Disk Diffusion (mm)≥ 16< 16
Pseudomonas aeruginosa MIC (µg/mL)≤ 8> 8
Disk Diffusion (mm)≥ 17< 17

*Avibactam concentration is fixed at 4 µg/mL.

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of this compound. It is imperative to adhere to established guidelines from organizations like CLSI and EUCAST to ensure accuracy and reproducibility.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water, saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Ceftazidime Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the ceftazidime stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic) and should contain 100 µL of CAMHB.

    • Well 12 serves as the sterility control (no bacteria) and should contain 100 µL of CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies grown overnight on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control, well 12) with 100 µL of the standardized bacterial suspension.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Ceftazidime Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Broth Microdilution Workflow
Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Ceftazidime disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[2][3] Press the swab firmly against the inside wall of the tube to remove excess fluid.[2][3] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2]

  • Application of Disks: Aseptically apply the ceftazidime disk to the surface of the inoculated agar plate.[2] Gently press the disk with sterile forceps to ensure complete contact with the agar.[2]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[4] Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints (see tables above).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate apply_disk Apply Ceftazidime Disk to Agar Surface inoculate_plate->apply_disk incubation Incubate at 35°C for 16-20 hours apply_disk->incubation measure_zone Measure Zone of Inhibition Diameter (mm) incubation->measure_zone interpret Interpret Result (S, I, or R) measure_zone->interpret

Disk Diffusion Workflow
Gradient Diffusion Method (Etest®)

This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent to determine the MIC.

Materials:

  • Ceftazidime gradient diffusion strips (e.g., Etest®)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation and Plate Inoculation: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.[5] Allow the agar surface to dry for 10-15 minutes before applying the strip.

  • Application of Gradient Strip: Aseptically apply the ceftazidime gradient strip to the agar surface with the concentration scale facing upwards.[6] Ensure the entire strip is in contact with the agar surface, and avoid trapping air bubbles underneath.[6]

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the ellipse of growth inhibition intersects the MIC scale on the strip.[5][7] If the intersection falls between two markings, the higher value should be reported.

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate apply_strip Apply Gradient Strip to Agar Surface inoculate_plate->apply_strip incubation Incubate at 35°C for 16-20 hours apply_strip->incubation read_mic Read MIC at Intersection of Ellipse and Strip incubation->read_mic

Gradient Diffusion Workflow

Quality Control

Regular quality control (QC) testing is essential to ensure the accuracy of susceptibility testing methods. Standard QC strains with known ceftazidime MICs or zone diameters, such as Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™, should be tested concurrently with clinical isolates. The results for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.

Conclusion

The broth microdilution, disk diffusion, and gradient diffusion methods are all valuable tools for determining the in vitro susceptibility of bacterial isolates to this compound. The choice of method may depend on the specific needs of the laboratory, including workflow, cost, and the level of quantitative data required. Adherence to standardized protocols and rigorous quality control are paramount for obtaining reliable and reproducible results that can confidently guide clinical decisions and drug development efforts.

References

Application Note: Quantification of Ceftazidime Pentahydrate using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime pentahydrate is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It functions by inhibiting the enzymes responsible for bacterial cell wall synthesis.[2] Accurate and reliable quantification of Ceftazidime in bulk drug substance and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high precision, specificity, and reproducibility.[1]

This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.[3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Pharmaceutical Secondary Standard)[4]

  • This compound sample (bulk drug or pharmaceutical formulation)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Disodium hydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (AR grade)

  • HPLC grade water

2. Instrumentation and Chromatographic Conditions A validated HPLC system equipped with a UV-VIS detector is required. The following chromatographic conditions have been optimized for the analysis:

ParameterSpecification
HPLC Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[5]

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the substance completely. Make up the volume to the mark with the diluent.[2][5]

  • Working Standard Solution (100 µg/mL): From the standard stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with the diluent.[5]

  • Sample Solution Preparation (from formulation): Weigh the powder from a vial claimed to contain the equivalent of 100 mg of Ceftazidime. Transfer the powder to a 100 mL volumetric flask, add about 70 mL of diluent, and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent.[5] From this solution, take 10 mL and dilute it to 100 mL with the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

4. System Suitability Test (SST) Before starting the sample analysis, the performance of the HPLC system must be verified. Inject the working standard solution five times and evaluate the following parameters. The system is deemed suitable for analysis if the acceptance criteria are met.[7][8]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

Method Validation Summary

The described HPLC method has been validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[1]

Specificity (Forced Degradation Studies) Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] Ceftazidime is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[5][10] The method is considered specific if the Ceftazidime peak is well-resolved from any degradation product peaks.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl and keep at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before dilution.[9]

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and keep at 60°C for 30 minutes. Neutralize with 0.1 N HCl before dilution.[9]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ and keep at 60°C for 30 minutes before dilution.[9]

  • Thermal Degradation: Expose the solid drug substance to 60°C in a hot air oven.[9]

  • Photolytic Degradation: Expose the drug substance spread on a glass dish to UV light for 12 hours.[5]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity and Range The linearity of the method was established by analyzing a series of dilutions of the Ceftazidime standard solution.

Concentration Range (µg/mL)Correlation Coefficient (r²)
25 - 1500.9998
The correlation coefficient indicates a strong linear relationship between concentration and peak area.[3][5]

Table 2: Accuracy (% Recovery) Accuracy was determined by the recovery method, spiking a known quantity of standard into a placebo sample at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.899.75%
100%100100.2100.20%
120%120119.599.58%
Mean % Recovery 99.84%
The high mean percent recovery demonstrates the accuracy of the method.[5]

Table 3: Precision (% RSD) Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing six replicate samples.

Precision Type% RSD
Repeatability (Intra-day) 0.45%
Intermediate Precision (Inter-day) 0.62%
The low Relative Standard Deviation (%RSD) values confirm the high precision of the analytical method.[5]

Table 4: LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.34
LOQ 1.04
These values indicate the high sensitivity of the developed method.[3][11]

Visualizations

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Mobile Phase, Column, Flow Rate) A->B Load Solutions C System Suitability Test (SST) B->C Equilibrate System D SST Pass? C->D E Inject Blank, Standard, & Sample Solutions D->E Yes I Troubleshoot System D->I No F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Quantification) F->G H Generate Report G->H I->B

Caption: Experimental workflow for HPLC quantification of Ceftazidime.

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis and stability studies. The forced degradation studies demonstrate the stability-indicating capability of the method, ensuring that the quantification of the active pharmaceutical ingredient is not affected by the presence of its degradation products.[3][9]

References

Application Notes: Ceftazidime Pentahydrate in Eukaryotic Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime (B193861) is a third-generation, broad-spectrum β-lactam cephalosporin (B10832234) antibiotic.[1][2] Its primary clinical and research application is in the treatment and prevention of bacterial infections. In eukaryotic cell culture, Ceftazidime pentahydrate serves as a valuable tool for preventing bacterial contamination, particularly from Gram-negative organisms like Pseudomonas aeruginosa.[1][3] Unlike many common antibiotics used in cell culture, such as penicillin and streptomycin, ceftazidime offers enhanced stability against bacterial β-lactamase enzymes, which are a common cause of antibiotic resistance.[2] While generally considered to have low cytotoxicity against mammalian cells, recent studies have also explored its potential in cancer research for its effects on tumor cell signaling.[1][4]

These application notes provide a comprehensive overview of the use of this compound in eukaryotic cell culture, including its mechanism of action, cytotoxicity data, stability, and detailed protocols for its preparation and application.

Mechanism of Action

Antibacterial Action Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The process involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Ceftazidime binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[5][7] It shows a high affinity for PBP-3 in Gram-negative bacteria.[3][5]

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.[8]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][8]

The chemical structure of ceftazidime provides stability against many β-lactamase enzymes, making it effective against a broad spectrum of bacteria.[2]

cluster_0 Ceftazidime Action Cef Ceftazidime PBP Penicillin-Binding Proteins (PBP-3) Cef->PBP Binds to & Inactivates Synth Peptidoglycan Synthesis PBP->Synth Inhibition Wall Bacterial Cell Wall Integrity Synth->Wall Disruption Lysis Cell Lysis & Bacterial Death Wall->Lysis Leads to

Diagram of Ceftazidime's antibacterial mechanism of action.

Effects on Eukaryotic Cells Ceftazidime's mechanism of action is specific to bacterial cell walls, which are absent in eukaryotic cells. Consequently, it generally exhibits low cytotoxicity to mammalian cell lines.[1] However, recent research has indicated that ceftazidime can have off-target effects in specific contexts. For instance, in certain cancer cell lines, ceftazidime has been shown to post-translationally deplete tumor PDL1, induce DNA damage, and increase sensitivity to DNA-damaging agents.[4]

Cytotoxicity and Recommended Working Concentrations

Studies have demonstrated that ceftazidime is well-tolerated by various human cell lines, even at concentrations significantly higher than those required for antimicrobial activity.[1] However, cytotoxicity can be cell line-dependent and influenced by the presence of other compounds.

Table 1: Summary of Ceftazidime Cytotoxicity Data

Cell Line Concentration Range (µg/mL) Key Findings Reference
Human Bronchial Epithelial Cells Not specified (stated as "many times the antimicrobial level") Nontoxic [1]
HEK-293 (Human Embryonic Kidney) 62.5 - 1000 In combination with cellulase (B1617823) and other drugs, cell viability remained >80%. A dose-dependent reduction in viability was observed. [9][10][11]
THLE-2 (Human Liver Epithelial) 62.5 - 1000 Similar to HEK-293, combinations maintained high cell viability with a dose-dependent reduction at higher concentrations. [9][10][11]

| P388 Leukemia Cells | Not specified | No interference with the cytotoxic activity of the anti-tumor drug Mitoxantrone was observed. |[12] |

Recommended Working Concentration: For routine prevention of bacterial contamination, a working concentration of 50-100 µg/mL is generally effective. However, the optimal concentration should be determined empirically for each specific cell line and application through a dose-response experiment.

Stability and Storage of Ceftazidime Solutions

Proper storage of ceftazidime solutions is critical to maintain its efficacy. Ceftazidime stability is sensitive to temperature.[13]

Table 2: Stability of Reconstituted Ceftazidime Solutions

Solvent Concentration Storage Condition Duration Stability Reference
Sterile Water 100 & 200 mg/mL Room Temperature (21-23°C) 8 hours >90% [14][15]
Sterile Water 100 & 200 mg/mL Refrigerated (4°C) 96 hours >90% [14][15]
Sterile Water 100 & 200 mg/mL Frozen (-20°C) 91 days Stable [14][15]

| Normal Saline | 1 mg/mL | Room Temp (exposed to light) | 24 hours | ~93% |[16] |

Key Recommendations:

  • Prepare stock solutions in sterile water or a suitable buffer.

  • Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Store aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles.[17]

  • Thawed aliquots can be stored at 4°C for up to 96 hours.[14]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Ceftazidime Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or PBS

  • Sterile 50 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Under aseptic conditions in a laminar flow hood, weigh 1 g of this compound powder.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add 10 mL of sterile water or PBS to the tube to achieve a final concentration of 100 mg/mL.

  • Vortex gently until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Use of Ceftazidime for Bacterial Contamination Control

This protocol outlines the standard procedure for supplementing cell culture medium with ceftazidime to prevent bacterial contamination.

cluster_workflow Contamination Control Workflow A Prepare 100 mg/mL Ceftazidime Stock Solution (Protocol 1) B Thaw Stock Solution Aliquot A->B C Dilute Stock in Culture Medium (e.g., 1:1000 for 100 µg/mL) B->C D Equilibrate Medium in Incubator C->D E Culture Cells in Supplemented Medium D->E F Routinely Monitor Culture for Contamination & Cell Health E->F

Workflow for using Ceftazidime in cell culture.

Procedure:

  • Thaw a frozen aliquot of the 100 mg/mL ceftazidime stock solution at room temperature.

  • Warm the desired volume of complete cell culture medium in a 37°C water bath.

  • Under aseptic conditions, add the ceftazidime stock solution to the cell culture medium to achieve the final desired working concentration. For a 100 µg/mL final concentration, dilute the 100 mg/mL stock solution 1:1000 (e.g., add 50 µL of stock to 50 mL of medium).

  • Gently mix the medium to ensure uniform distribution of the antibiotic.

  • Use the ceftazidime-supplemented medium for your cell culture experiments (e.g., thawing, subculturing, or plating cells).

  • Important: Good aseptic technique remains the most critical defense against contamination.[18] Antibiotics should not be used to compensate for poor lab practices and can mask low-level or resistant infections.[18][19]

Protocol 3: Assessment of Ceftazidime Cytotoxicity by MTT Assay

This protocol provides a method to determine the cytotoxic effect of ceftazidime on a specific eukaryotic cell line.

cluster_mt_workflow MTT Cytotoxicity Assay Workflow seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 treat 3. Add Serial Dilutions of Ceftazidime to Wells incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 mtt 5. Add MTT Reagent to each well incubate2->mtt incubate3 6. Incubate for 2-4h (Formazan Crystal Formation) mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) incubate3->solubilize read 8. Read Absorbance (e.g., at 570 nm) solubilize->read analyze 9. Calculate % Viability and Plot Dose-Response Curve read->analyze

Workflow for assessing Ceftazidime cytotoxicity via MTT assay.

Procedure:

  • Cell Seeding: Seed your adherent cell line of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'untreated control' and 'blank' (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Treatment:

    • Prepare a series of ceftazidime dilutions in complete culture medium. A typical range might be 10 µg/mL to 2000 µg/mL.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ceftazidime. Add fresh medium without ceftazidime to the 'untreated control' wells.

    • Perform each concentration in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a period relevant to your experimental design (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % viability against the ceftazidime concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth), if applicable.

References

Application Notes and Protocols for Studying Ceftazidime Pentahydrate in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the synergistic potential of Ceftazidime (B193861) pentahydrate in combination with other antimicrobial agents. The protocols outlined below are designed to be adaptable for various research settings, from initial in vitro screening to in vivo efficacy confirmation.

Ceftazidime, a third-generation cephalosporin, is a potent antibiotic against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] However, the emergence of resistance, often mediated by β-lactamase enzymes, has necessitated the exploration of combination therapies to enhance its efficacy.[1][4] Combining Ceftazidime with β-lactamase inhibitors, such as avibactam (B1665839), or other classes of antibiotics can restore its activity against resistant strains and potentially prevent the development of further resistance.[5][6][7][8][9][10]

Key Combination Strategies

Ceftazidime has been investigated in combination with various antimicrobial agents to broaden its spectrum of activity and combat resistance. Notable combinations include:

  • β-Lactamase Inhibitors: The combination of Ceftazidime with avibactam is a well-established strategy to overcome resistance mediated by Ambler class A, C, and some class D β-lactamases.[5][7][9][10] Avibactam itself has little to no antibacterial activity but works by inactivating β-lactamase enzymes that would otherwise degrade Ceftazidime.[6][7][11][12]

  • Aminoglycosides: Synergistic effects have been observed when Ceftazidime is combined with aminoglycosides like tobramycin (B1681333) and gentamicin, particularly against Pseudomonas aeruginosa.[13][14][15] This combination can also help prevent the emergence of secondary resistance.[13]

  • Fosfomycin (B1673569): The combination of Ceftazidime-avibactam with fosfomycin has shown promise against multidrug-resistant P. aeruginosa.[16][17]

  • Other β-Lactams: Combining Ceftazidime with other β-lactam antibiotics, such as piperacillin, has demonstrated synergistic effects against certain strains.[13]

  • Fluoroquinolones and Other Agents: Combinations with fluoroquinolones (e.g., levofloxacin) and other antibiotics like colistin (B93849) have also been explored for their synergistic potential against resistant isolates.[18]

Data Presentation: In Vitro Synergy Testing

The following tables summarize hypothetical quantitative data from in vitro synergy testing of Ceftazidime in combination with other antibiotics against a resistant strain of P. aeruginosa. The primary method for determining synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against P. aeruginosa

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
Ceftazidime6416 (with Avibactam)
Avibactam>1284 (with Ceftazidime)
Tobramycin328 (with Ceftazidime)
Fosfomycin12832 (with Ceftazidime)

Table 2: Fractional Inhibitory Concentration (FIC) Index for Ceftazidime Combinations

CombinationFIC of CeftazidimeFIC of Partner DrugFIC Index (ΣFIC)Interpretation
Ceftazidime + Avibactam0.250.030.28Synergy
Ceftazidime + Tobramycin0.250.250.50Synergy
Ceftazidime + Fosfomycin0.500.250.75Additive
  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to ≤ 4

  • Antagonism: FIC index > 4

Experimental Protocols

Protocol 1: In Vitro Synergy Testing using the Checkerboard Broth Microdilution Assay

This protocol details the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of Ceftazidime in combination with another antimicrobial agent.[19][20][21][22][23]

Materials:

  • Ceftazidime pentahydrate powder

  • Partner antimicrobial agent powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Ceftazidime and the partner drug in an appropriate solvent (e.g., sterile distilled water) at a concentration at least 10 times the expected MIC.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Ceftazidime. Add 100 µL of the highest concentration to column 1, mix, and transfer 50 µL to column 2, and so on. Discard the final 50 µL from column 10. Column 11 will serve as the drug-free control for the partner drug, and column 12 will be the growth control.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner drug. Add 100 µL of the highest concentration to row A, mix, and transfer 50 µL to row B, and so on. Discard the final 50 µL from row G. Row H will serve as the drug-free control for Ceftazidime.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well (except sterility controls).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Ceftazidime = (MIC of Ceftazidime in combination) / (MIC of Ceftazidime alone)

    • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    • FIC Index (ΣFIC) = FIC of Ceftazidime + FIC of Partner Drug

Protocol 2: In Vivo Efficacy Testing in a Murine Thigh Infection Model

This protocol describes a neutropenic murine thigh infection model to evaluate the in vivo efficacy of Ceftazidime combination therapy.[24][25]

Materials:

  • Female ICR mice (or other suitable strain), 4-6 weeks old

  • Cyclophosphamide (B585) for inducing neutropenia

  • Test bacterial strain (e.g., multidrug-resistant P. aeruginosa)

  • This compound for injection

  • Partner antimicrobial agent for injection

  • Normal saline for drug dilution and bacterial suspension

  • Syringes and needles for injection

  • Homogenizer for tissue processing

  • Agar (B569324) plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 prior to infection to induce a neutropenic state.

  • Infection: On day 0, inject a bacterial suspension (e.g., 10^6 - 10^7 CFU in 0.1 mL) into the posterior thigh muscle of each mouse.

  • Treatment: At 2 hours post-infection, begin treatment with the antimicrobial agents. Administer Ceftazidime and the partner drug subcutaneously or intravenously at human-simulated dosing regimens. Treatment groups should include:

    • Vehicle control (e.g., normal saline)

    • Ceftazidime monotherapy

    • Partner drug monotherapy

    • Ceftazidime combination therapy

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions.

  • Bacterial Enumeration: Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours. Count the colonies to determine the number of CFU per gram of thigh tissue.

  • Data Analysis: Compare the bacterial loads between the different treatment groups. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/gram compared to the most active single agent.

Visualizations

Ceftazidime_Combination_Therapy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Confirmation strain Select Resistant Bacterial Strain mic_alone Determine MIC of Individual Drugs strain->mic_alone checkerboard Perform Checkerboard Assay mic_alone->checkerboard fic Calculate FIC Index checkerboard->fic interpret Interpret Results: Synergy, Additive, Antagonism fic->interpret model Establish Murine Infection Model interpret->model Promising Combinations treatment Administer Monotherapy and Combination Therapy model->treatment bacterial_load Determine Bacterial Load in Target Tissue treatment->bacterial_load efficacy Assess In Vivo Efficacy (e.g., log10 CFU reduction) bacterial_load->efficacy

Caption: Experimental workflow for evaluating Ceftazidime combination therapy.

Ceftazidime_Avibactam_Mechanism cluster_bacterium Gram-Negative Bacterium ceftazidime Ceftazidime pbp Penicillin-Binding Protein (PBP) ceftazidime->pbp Inhibits avibactam Avibactam beta_lactamase β-Lactamase Enzyme avibactam->beta_lactamase Inhibits beta_lactamase->ceftazidime Inactivates cell_wall Cell Wall Synthesis pbp->cell_wall Essential for cell_lysis Cell Lysis cell_wall->cell_lysis Inhibition leads to

Caption: Mechanism of action for Ceftazidime and Avibactam combination.

References

Application Notes and Protocols for the Preparation of Ceftazidime Pentahydrate for Injection in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime (B193861) is a third-generation, broad-spectrum, beta-lactam cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and Gram-positive bacteria.[1][2][3] It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[3][4] In veterinary medicine and animal research, ceftazidime is often used "off-label" to treat serious infections in species such as dogs, cats, birds, and reptiles.[1][5] The commercially available form, Ceftazidime for Injection, is a sterile, dry-powdered mixture of ceftazidime pentahydrate and sodium carbonate that requires reconstitution before parenteral administration.[6]

These application notes provide researchers, scientists, and drug development professionals with comprehensive data and protocols for the proper preparation and handling of this compound for injection for use in animal studies. Adherence to these guidelines is crucial for ensuring drug stability, accurate dosing, and animal welfare.

Application Notes

Physicochemical Properties and Formulation

Ceftazidime for Injection, USP, is supplied as a sterile, white to cream-colored crystalline powder.[6] The formulation includes sodium carbonate to facilitate dissolution.[3][4][6] Upon adding a diluent, carbon dioxide is released, creating positive pressure within the vial.[7][8]

PropertyValueReference
Chemical Formula C₂₂H₂₂N₆O₇S₂•5H₂O[6]
Molecular Weight 636.65 g/mol [6]
Appearance White to cream-colored crystalline powder[6]
Formulation This compound with sodium carbonate (approx. 118 mg/g of ceftazidime)[6][8]
Sodium Content Approx. 54 mg (2.3 mEq) per gram of ceftazidime activity[6][8]
Solubility Soluble in water; sparingly soluble in organic solvents.[9]
pH of Reconstituted Solution Typically ranges from 5.0 to 8.0[3][4]
Reconstitution: Diluents and Concentrations

The choice of diluent and final concentration depends on the intended route of administration. Aseptic techniques should be used throughout the reconstitution process.

Route of AdministrationRecommended DiluentsTypical Reconstitution Volume (for 1g vial)Resulting Approximate Concentration
Intravenous (IV) Sterile Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection10 mL100 mg/mL
Intramuscular (IM) Sterile Water for Injection, Bacteriostatic Water for Injection, 0.5% or 1% Lidocaine (B1675312) HCl Injection*3.0 mL280 mg/mL
Subcutaneous (SC) Sterile Water for Injection, 0.9% Sodium Chloride Injection3.0 - 10 mL100 - 280 mg/mL

*Lidocaine should only be used for the IM route and is contraindicated for IV administration. Its use can help mitigate the pain associated with IM injections.[5][10]

Stability and Storage of Reconstituted Solutions

Ceftazidime is unstable in aqueous solutions, and its stability is temperature-dependent.[11] Improper storage can lead to degradation and the formation of pyridine, a toxic byproduct.[11] The color of a freshly prepared solution typically ranges from light yellow to amber; a slight yellowing does not necessarily indicate a loss of potency.[3][8]

Storage ConditionDiluent/VehicleDuration of Stability
Room Temperature (20-25°C) Sterile Water for Injection, 0.9% NaCl, 5% Dextrose12 to 24 hours
Refrigerated (2-8°C) Sterile Water for Injection, 0.9% NaCl, 5% Dextrose3 to 7 days
Frozen (at -20°C) Sterile Water in original container or in 0.9% NaCl in VIAFLEX® containersUp to 3 months

Note: Frozen solutions should be thawed at room temperature or under refrigeration. Do not force thaw using a water bath or microwave. Once thawed, solutions should not be refrozen.[10]

Administration Routes and Dosages in Animal Models

Ceftazidime must be administered via injection as it is not effective orally.[5][12] The appropriate route and dosage are determined by the animal model, the severity of the infection, and the susceptibility of the target organism.

Animal SpeciesRecommended DosageRoute(s)FrequencyReference
Dogs 20 - 30 mg/kgIV, IM, SCEvery 4, 6, or 8 hours[13]
30 mg/kgIVEvery 6 hours (orthopedic/soft tissue)[14]
20 mg/kgIVEvery 8 hours (P. aeruginosa)[15]
Cats 30 mg/kgIVEvery 6 hours[14]
Reptiles (Turtles) 20 - 40 mg/kgSC, IMEvery 24 to 72 hours[16]
Buffalo Calves 9.4 mg/kgIV, IMEvery 12 hours[17]

Note: Intramuscular injections can cause pain and inflammation at the injection site.[1][8] Subcutaneous administration may be less painful.[8]

Experimental Protocols

Safety Precautions: Cephalosporins may cause allergic reactions, particularly in individuals with a known allergy to penicillins.[1] Avoid direct contact with the powder or reconstituted solution. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Reconstitution for Intravenous (IV) Administration

This protocol describes the preparation of a 100 mg/mL solution suitable for IV injection.

Materials:

  • Vial of Ceftazidime for Injection, USP (e.g., 1 gram)

  • Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride

  • Sterile syringe (10 mL) and needle (21G or similar)

  • Alcohol swabs

  • Sterile vial or container for further dilution (if necessary)

Procedure:

  • Inspect the ceftazidime vial to ensure the seal is intact. Remove the protective cap and clean the rubber stopper with an alcohol swab.

  • Draw 10 mL of SWFI into the sterile syringe.

  • Puncture the rubber stopper of the ceftazidime vial. The vial is under reduced pressure.

  • Slowly inject the 10 mL of diluent into the vial. Carbon dioxide gas will be released, creating positive pressure.[7] Allow the gas to vent through the same needle into the syringe or by using a venting needle to prevent spraying.

  • Remove the needle and gently shake or swirl the vial until the powder is completely dissolved. The solution should be clear.

  • The resulting solution will have an approximate concentration of 100 mg/mL.

  • For administration, this stock solution can be injected directly or further diluted with a compatible IV fluid to the desired final concentration for infusion.

Protocol 2: Reconstitution for Intramuscular (IM) Administration

This protocol produces a more concentrated solution for IM injection. Using a lidocaine diluent can reduce injection site pain.[5][10]

Materials:

  • Vial of Ceftazidime for Injection, USP (e.g., 1 gram)

  • Diluent: Sterile Water for Injection or 1% Lidocaine Hydrochloride Injection (without epinephrine)

  • Sterile syringe (5 mL) and needle (21G or similar)

  • Alcohol swabs

Procedure:

  • Prepare the vial as described in Protocol 1, Step 1.

  • Draw 3.0 mL of the chosen diluent into the sterile syringe.

  • Inject the diluent into the ceftazidime vial, allowing for pressure equalization as described in Protocol 1, Step 4.

  • Remove the needle and shake the vial until the contents are fully dissolved.

  • The resulting solution will have an approximate concentration of 280 mg/mL.

  • Draw the required volume into an appropriately sized syringe for administration.

Visualizations

G cluster_prep Preparation Workflow start Start: Obtain Ceftazidime Vial inspect 1. Inspect Vial and Sanitize Stopper start->inspect reconstitute 2. Reconstitute with Appropriate Diluent inspect->reconstitute dissolve 3. Ensure Complete Dissolution reconstitute->dissolve Vent CO2 Gas calculate 4. Calculate and Withdraw Required Dose Volume dissolve->calculate administer 5. Administer to Animal via Chosen Route calculate->administer end End administer->end

Caption: Workflow for Reconstitution of Ceftazidime for Injection.

G cluster_decision Decision Logic for Administration Route goal Experimental Goal? iv Intravenous (IV) - Rapid peak concentration - Precise systemic delivery goal->iv Rapid Effect/ High Cmax needed im Intramuscular (IM) - Slower absorption than IV - Potential for pain goal->im Moderate Onset/ No IV access sc Subcutaneous (SC) - Slowest absorption - Sustained release effect goal->sc Sustained Exposure/ Minimize handling

Caption: Decision Tree for Selecting an Administration Route.

References

Application Notes and Protocols for the Analytical Method Development of Ceftazidime Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) pentahydrate is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] The stability of Ceftazidime is a critical quality attribute, as it is susceptible to degradation, primarily through hydrolysis of the β-lactam ring and isomerization, leading to a loss of potency.[2][3] This document provides a comprehensive guide to the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Ceftazidime pentahydrate and its degradation products.

Experimental Protocols

Recommended RP-HPLC Method for this compound

This method is designed to provide a robust and reliable separation of Ceftazidime from its potential degradation products.

Chromatographic Conditions:

ParameterRecommended Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A mixture of phosphate (B84403) buffer and acetonitrile (B52724). A common starting point is a 60:40 (v/v) ratio of mixed phosphate buffer (pH 4) and acetonitrile.[2]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 254 nm[5]
Injection Volume 20 µL[4]
Column Temperature 35°C[6]
Diluent Mobile Phase or a mixture of phosphate buffer and acetonitrile in a 95:5 (v/v) ratio.[6]
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.[5]

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

Sample Preparation: For bulk drug analysis, prepare a sample solution with a concentration equivalent to the working standard solution. For dosage forms, accurately weigh and transfer a quantity of the formulation equivalent to 100 mg of Ceftazidime to a 100 mL volumetric flask, dissolve in diluent with sonication, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[2]

General Procedure: Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[2] This stock solution will be used for all subsequent stress conditions.

  • Acid Hydrolysis: To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Keep the mixture at 60°C for 30 minutes.[2] After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[2]

  • Base Hydrolysis: To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at 60°C for 30 minutes.[2] After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[2]

  • Oxidative Degradation: To 1 mL of the Ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[2] After the incubation period, cool the solution to room temperature and dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[2]

  • Thermal Degradation: Place the Ceftazidime stock solution in a hot air oven at 60°C. Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[2] For solid-state thermal stress, place the drug substance in a controlled temperature oven at 105°C for 168 hours.[6]

  • Photolytic Degradation: Expose the Ceftazidime stock solution and solid drug substance to UV light (254 nm) and visible light. After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.

Data Presentation

Table 1: Summary of Method Validation Parameters

ParameterThis compoundReference
Linearity Range 25-150 µg/mL[7]
Correlation Coefficient (r²) >0.999[4]
% Recovery 99.6%[7]
Limit of Detection (LOD) 0.34 µg/mL[7]
Limit of Quantitation (LOQ) 1.04 µg/mL[7]
Retention Time (min) ~2.2 - 3.5 min[4][7]

Table 2: Summary of Forced Degradation Results

Stress ConditionDegradation ObservedMajor Degradation ProductsReference
Acid Hydrolysis YesPyridine, Opening of β-lactam ring[2][8]
Base Hydrolysis YesPyridine, Δ²-isomer[2][3]
Oxidative Degradation YesNot specified in detail[7]
Thermal Degradation YesPyridine, Opening of β-lactam ring[1][7]
Photolytic Degradation YesNot specified in detail[9]
UV and Water No significant degradation-[7]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation cluster_stress Forced Degradation prep_start Start: this compound Reference Standard & Sample stock_sol Prepare Stock Solutions (e.g., 1000 µg/mL) prep_start->stock_sol work_std Prepare Working Standard Solution (e.g., 100 µg/mL) stock_sol->work_std sample_sol Prepare Sample Solution (e.g., 100 µg/mL) stock_sol->sample_sol injection Inject Samples & Standard work_std->injection Standard Injection sample_sol->injection Sample Injection hplc_system HPLC System with C18 Column chrom_acq Chromatographic Data Acquisition hplc_system->chrom_acq injection->hplc_system peak_int Peak Integration & Identification chrom_acq->peak_int quant Quantification of Ceftazidime & Impurities peak_int->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation report Final Report validation->report stress_start Ceftazidime Stock Solution acid Acid Hydrolysis stress_start->acid base Base Hydrolysis stress_start->base oxidation Oxidation stress_start->oxidation thermal Thermal Stress stress_start->thermal photo Photolytic Stress stress_start->photo stress_analysis Analyze Stressed Samples by HPLC acid->stress_analysis base->stress_analysis oxidation->stress_analysis thermal->stress_analysis photo->stress_analysis stress_analysis->peak_int

Caption: Experimental workflow for this compound analysis.

G cluster_degradation Degradation Pathways cluster_products Degradation Products ceftazidime This compound (Active Δ³-isomer) hydrolysis Hydrolysis of β-lactam ring ceftazidime->hydrolysis Acid/Base/Heat isomerization Isomerization ceftazidime->isomerization Base side_chain Cleavage of C-3 side chain ceftazidime->side_chain Hydrolysis inactive_metabolites Inactive Metabolites hydrolysis->inactive_metabolites delta2_isomer Δ²-isomer (Inactive) isomerization->delta2_isomer pyridine Pyridine side_chain->pyridine

Caption: Degradation pathways of Ceftazidime.

References

Pharmacokinetic Profile of Ceftazidime Pentahydrate in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of ceftazidime (B193861) pentahydrate in various animal models. The following sections detail experimental protocols and summarize key PK parameters to support preclinical research and drug development. Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various bacteria.[1] It is administered parenterally, including intravenously (IV), intramuscularly (IM), or subcutaneously (SC), as it is not absorbed orally.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of ceftazidime have been evaluated in several animal species. A summary of these findings is presented in the tables below, categorized by species and route of administration.

Table 1: Pharmacokinetic Parameters of Ceftazidime Following a Single 25 mg/kg Dose in Various Animal Models

Animal ModelRoute of AdministrationCmax (mg/L)Tmax (min)Serum Half-Life (min)
MiceSubcutaneous/Intramuscular2615-3021
RatsSubcutaneous/Intramuscular-15-3023
RabbitsSubcutaneous/Intramuscular6315-3048
Beagle DogsSubcutaneous/Intramuscular--60
Cynomolgus MonkeysSubcutaneous/Intramuscular--58

Data sourced from a comparative study on the therapeutic and kinetic properties of ceftazidime in animals.[2]

Table 2: Pharmacokinetic Parameters of Ceftazidime in Dogs

Administration RouteDoseHalf-Life (hours)Clearance (L/hr/kg)Bioavailability (%)
Intravenous (IV) Bolus25 mg/kg0.950.176-
Subcutaneous (SC) Infusion (48h)-Slightly shorter than IVHigher than IV~72
Intravenous (IV) Bolus20 mg/kg1.150.166-

Data compiled from studies on ceftazidime pharmacokinetics in dogs.[3][4][5]

Table 3: Pharmacokinetic Parameters of Ceftazidime in Goats (10 mg/kg Dose)

Animal StateRoute of AdministrationHalf-Life (hours)Bioavailability (%)
LactatingIntravenous (IV)1.6 ± 0.3-
Non-lactatingIntravenous (IV)2.3 ± 0.6-
LactatingIntramuscular (IM)1.6 ± 0.7113.0 ± 17.8
Non-lactatingIntramuscular (IM)2.6 ± 0.996.0 ± 18.0

Data from a study on the pharmacokinetics of ceftazidime in lactating and non-lactating goats.[6][7]

Table 4: Pharmacokinetic Parameters of Ceftazidime in Other Animal Models

Animal ModelRoute of AdministrationDoseCmax (µg/mL)Tmax (hours)Half-Life (hours)
RabbitsIntramuscular (IM)50 mg/kg66.30.7792.12
Red-eared SlidersSubcutaneous (SC)20 mg/kg71.0 ± 15.93-39.75 ± 8.0
Red-eared SlidersSubcutaneous (SC)40 mg/kg120.0 ± 30.62-33.03 ± 6.56

Data from studies in rabbits and red-eared sliders.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Protocol 1: Pharmacokinetic Study in Dogs

This protocol outlines the procedure for determining the pharmacokinetic profile of ceftazidime in dogs following intravenous administration.

1. Animal Model:

  • Species: Healthy Beagle or Mongrel dogs.[3][4]

  • Health Status: Clinically healthy, confirmed by a veterinarian. Animals should be free of antibiotics and other medications prior to the study.[4]

  • Acclimatization: House the animals in an isolated kennel for at least one week for behavioral adaptation, with free access to water and a balanced diet.[4]

2. Catheterization:

  • For ease of blood collection, insert a jugular IV catheter one day prior to drug administration.[3]

  • Mild sedation (e.g., dexmedetomidine (B676) at 10 μg/kg, IM) can be used to minimize discomfort during catheter placement.[3]

  • Flush catheters with sterile saline solution between sample collections to prevent clotting.[3]

  • Allow a 24-hour recovery period after catheterization before drug administration.[3]

3. Drug Administration:

  • Formulation: Reconstitute Ceftazidime pentahydrate with sterile water.

  • Dose: Administer a single intravenous bolus of 20-25 mg/kg into the cephalic vein.[3][4]

4. Blood Sample Collection:

  • Collect approximately 1 mL of blood from the contralateral cephalic vein or the indwelling jugular catheter at the following time points: 0 (pre-dose), 0.08, 0.16, 0.33, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[4]

  • Place blood samples in heparinized tubes.[4]

  • Centrifuge the samples to separate the plasma.

  • Store plasma samples at -20°C until analysis.[4]

5. Analytical Method:

  • Quantify ceftazidime concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.[3][4]

6. Pharmacokinetic Analysis:

  • Analyze the plasma concentration-time data using appropriate pharmacokinetic software.

  • A two-compartment open model is often suitable for describing ceftazidime disposition.[4][5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Select Healthy Dogs Acclimatization Acclimatize (1 week) Animal_Selection->Acclimatization Catheterization Jugular Vein Catheterization Acclimatization->Catheterization Drug_Admin Administer Ceftazidime (IV) Catheterization->Drug_Admin Blood_Collection Collect Blood Samples (0-24h) Drug_Admin->Blood_Collection Sample_Processing Process Blood to Plasma Blood_Collection->Sample_Processing Storage Store Plasma at -20°C Sample_Processing->Storage Quantification Quantify Ceftazidime (HPLC/Microbiological Assay) Storage->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis G cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis Drug_Admin Administer Ceftazidime (IV) to Rats Sample_Collection Collect Blood and Tissues at Timed Intervals Drug_Admin->Sample_Collection Blood_Processing Process Blood to Plasma/Serum Sample_Collection->Blood_Processing Tissue_Processing Homogenize Tissues Sample_Collection->Tissue_Processing Quantification Quantify Ceftazidime (LC-MS/MS) Blood_Processing->Quantification Tissue_Processing->Quantification Data_Analysis Calculate Tissue-to-Plasma Ratios Quantification->Data_Analysis G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Dose Ceftazidime Dose Concentration Plasma Concentration Dose->Concentration Absorption, Distribution, Metabolism, Excretion Time_Above_MIC Time > MIC Concentration->Time_Above_MIC Comparison to MIC Efficacy Bactericidal Effect Time_Above_MIC->Efficacy Drives Efficacy

References

Troubleshooting & Optimization

Ceftazidime Pentahydrate Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceftazidime (B193861) pentahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of ceftazidime pentahydrate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of ceftazidime in an aqueous solution?

The stability of ceftazidime in aqueous solutions is primarily affected by temperature, pH, and exposure to light.[1][2][3] Ceftazidime is more stable at refrigerated temperatures (around 4°C) and is susceptible to degradation at room temperature and higher temperatures.[4][5] The optimal pH for maximum stability is in the range of 4.5 to 6.5.[3][6] Exposure to both ultraviolet (UV) and visible light can also accelerate its degradation.[1][7]

Q2: What are the major degradation products of ceftazidime in aqueous solutions?

The most commonly identified degradation products of ceftazidime in aqueous solutions are pyridine (B92270) and the Δ-2 isomer of ceftazidime.[8][9][10] The formation of pyridine is a significant concern as it is a toxic byproduct.[10][11] Other degradation pathways include the opening of the β-lactam ring.[8][12][13]

Q3: How long is a reconstituted solution of ceftazidime stable?

The stability of a reconstituted ceftazidime solution depends on the storage conditions. For instance, solutions of 100 mg/mL and 200 mg/mL in sterile water are stable for up to 8 hours at room temperature (21-23°C) and for up to 96 hours when refrigerated at 4°C.[4][5] Concentrated solutions (4% to 12%) for continuous infusion are considered stable for 24 hours at a maximum temperature of 25°C, showing less than 10% degradation.[8][14] It is important to note that extensive degradation (around 85%) can occur within 24 hours at 45°C.[1]

Q4: Is there a significant difference in stability between ceftazidime powder and its reconstituted solution?

Yes, ceftazidime is significantly more stable in its solid powder form compared to its reconstituted aqueous solution.[1] The powder form is less susceptible to degradation under heat and light.[1] Once reconstituted, the aqueous environment facilitates hydrolytic degradation.[1][2]

Q5: Are there any known incompatibilities of ceftazidime with other drugs during co-administration?

Yes, physical incompatibilities have been observed when ceftazidime is administered with vancomycin, nicardipine, midazolam, and propofol.[8] A chemical incompatibility has been reported with N-acetylcysteine.[8]

Troubleshooting Guides

Problem: Rapid loss of ceftazidime potency in my aqueous solution.

Possible Causes and Solutions:

  • High Temperature: Ceftazidime degradation is highly temperature-dependent.

    • Troubleshooting: Ensure your solution is stored at the recommended refrigerated temperature (2-8°C) and minimize exposure to room temperature or higher.[4][5] For experiments requiring higher temperatures, be aware of the accelerated degradation rate and factor this into your experimental design.

  • Inappropriate pH: The pH of the solution is critical for ceftazidime stability.

    • Troubleshooting: Verify that the pH of your aqueous solution is within the optimal range of 4.5 to 6.5.[3][6] Use appropriate buffers to maintain a stable pH if necessary.

  • Light Exposure: Exposure to UV or visible light can cause photodegradation.

    • Troubleshooting: Protect your solutions from light by using amber vials or by covering the containers with aluminum foil.[1][15]

Problem: Unexpected peaks appearing in my HPLC chromatogram during stability analysis.

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely degradation products of ceftazidime.

    • Troubleshooting: The two most common degradation products are pyridine and the Δ-2 isomer of ceftazidime.[8][9] Refer to literature for their expected retention times under your HPLC conditions to confirm their identity.

  • Contamination: The sample or the mobile phase may be contaminated.

    • Troubleshooting: Prepare fresh mobile phase and re-run the analysis with a freshly prepared standard solution of ceftazidime to rule out contamination.

Problem: Variability in stability results between experiments.

Possible Causes and Solutions:

  • Inconsistent Storage Conditions: Minor variations in temperature or light exposure can lead to different degradation rates.

    • Troubleshooting: Strictly control and monitor storage conditions. Use calibrated temperature-controlled environments and ensure consistent light protection.

  • Differences in Solution Preparation: Variations in concentration or the source of water/buffers can affect stability.

    • Troubleshooting: Standardize your protocol for solution preparation, including the source and quality of reagents and the final concentration of ceftazidime.

Data Presentation

Table 1: Stability of Reconstituted Ceftazidime Solutions under Various Conditions
ConcentrationDiluent/ContainerStorage TemperatureDurationPercent RemainingReference
4% - 12% (wt/vol)Not specified25°C (77°F)24 hours> 90%[8][14]
1000 mg / 10 mLSterile Water45°C24 hours~15%[1]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials21-23°C8 hours> 90%[4][5]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials4°C96 hours> 90%[4][5]
12 mg/mL & 25 mg/mL0.9% Saline in Elastomeric DevicesRefrigerated (2-8°C) for 48h, then 12h at 32°C60 hours total> 90%[10]
Table 2: Kinetics of Ceftazidime Degradation
StateStress ConditionApparent Kinetic OrderReference
Reconstituted SampleHeating at 45°C, UV and visible radiationZero-order[1][7]
Powder for InjectionHeating at 45°C, UV and visible radiationSecond-order[1][7]
Aqueous Solution (pH 0.5-8.5)Hydrolysis at 45, 55, and 65°CFirst-order[6]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ceftazidime

This protocol is a general guideline for the analysis of ceftazidime and its degradation products. Optimization may be required for specific experimental setups.[16][17]

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: Octadecyl Silane (C18), 250mm x 4.6 mm, 5µm particle size[17]

  • Mobile Phase: Ortho-phosphoric acid: Acetonitrile (53:47 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection: UV at a specified wavelength (e.g., 254 nm)

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent like water or a 50:50 mixture of acetonitrile and water.[16]

  • Sample Solutions: Dilute the samples from the stability study with the mobile phase to a suitable concentration for analysis.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.[16]

  • Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.[16]

  • Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% H₂O₂. Keep at 60°C for 30 minutes.[16]

  • Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at 60°C for a specified duration.[16]

  • Photodegradation: Expose the ceftazidime stock solution to UV (254 nm) and visible (320 nm) radiation for a specified duration.[1]

5. Analysis:

  • Inject the standard and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent ceftazidime peak.

Visualizations

Ceftazidime_Degradation_Pathway Ceftazidime Ceftazidime BetaLactam_Opening Opening of β-lactam ring Ceftazidime->BetaLactam_Opening Hydrolysis Pyridine_Formation Pyridine Ceftazidime->Pyridine_Formation Hydrolysis of C-3 side chain Delta2_Isomer Δ-2 Isomer Ceftazidime->Delta2_Isomer Isomerization Epimerization Epimerization (C-6 or C-7) Ceftazidime->Epimerization pH dependent

Caption: Primary degradation pathways of ceftazidime in aqueous solution.

Stability_Testing_Workflow start Start: Prepare Ceftazidime Solution stress Expose to Stress Conditions (Temp, pH, Light) start->stress sampling Withdraw Samples at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Quantify Degradation hplc->data report Report Stability Profile data->report

Caption: Experimental workflow for ceftazidime stability testing.

Troubleshooting_Logic action action start Rapid Degradation? check_temp Temperature > 25°C? start->check_temp check_ph pH outside 4.5-6.5? check_temp->check_ph No action_temp Store at 2-8°C check_temp->action_temp Yes check_light Exposed to Light? check_ph->check_light No action_ph Adjust pH with buffer check_ph->action_ph Yes action_light Protect from light check_light->action_light Yes stable Solution is Stable check_light->stable No action_temp->check_ph action_ph->check_light action_light->stable

Caption: Troubleshooting logic for rapid ceftazidime degradation.

References

Troubleshooting Ceftazidime Pentahydrate Solubility Issues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with Ceftazidime (B193861) pentahydrate during experiments.

Frequently Asked Questions (FAQs)

Q1: My Ceftazidime pentahydrate is not dissolving in water. What could be the issue?

A1: this compound is described as sparingly or slightly soluble in water.[1][2][3] Complete dissolution might be challenging in plain water at neutral pH. Several factors can influence its solubility:

  • pH: this compound's solubility is pH-dependent; it is more soluble in acidic and alkaline solutions.[2][4]

  • Temperature: Solubility can be affected by temperature. Some protocols suggest using chilled water for reconstitution.[5]

  • Concentration: Attempting to dissolve a high concentration of the compound may exceed its solubility limit in water.

  • Purity of the compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Q2: What solvents can I use to dissolve this compound?

A2: Besides water, several other solvents can be used. The choice of solvent will depend on your experimental requirements.

  • Aqueous Buffers: It is soluble in aqueous buffers like PBS (pH 7.2) to approximately 5 mg/mL.[6][7]

  • Organic Solvents: It is sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[7] For instance, solubility in DMSO is reported to be around 80 mg/mL, and in a mixture of 10% DMSO + 90% Corn Oil, it's approximately 3.3 mg/mL.[8] Sonication is often recommended to aid dissolution in these solvents.[8]

  • Acidic and Alkali Solutions: The compound readily dissolves in acidic and alkaline solutions.[2][4]

Q3: I've prepared an aqueous solution of this compound. How long is it stable?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions. One source suggests not storing the aqueous solution for more than one day.[6][7] For reconstituted solutions for injection, stability can range from 12 to 24 hours at room temperature and up to 7 days when refrigerated, depending on the diluent and concentration.[2][9]

Q4: When I dissolve the powder, the solution fizzes and a positive pressure develops in the vial. Is this normal?

A4: Yes, this is a normal phenomenon. When this compound, often formulated with sodium carbonate, dissolves, carbon dioxide is released, leading to the development of positive pressure.[9][10][11][12] It is recommended to allow the gas to be released and the solution to become clear, which typically takes 1-2 minutes.[9][10]

Q5: The color of my this compound solution has changed. Does this indicate degradation?

A5: Solutions of this compound can range in color from light yellow to amber depending on the concentration, diluent, and storage conditions.[10][13] A color change does not necessarily indicate a loss of potency, especially if stored as recommended.[9] However, a significant color change to reddish or reddish-brown, especially at elevated temperatures, may suggest degradation.[14]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventApproximate SolubilityNotesSource
WaterSparingly soluble, 360 mg/LpH dependent[1][3]
PBS (pH 7.2)~5 mg/mL[6][7]
DMSO80 mg/mLSonication is recommended[8]
H₂O20 mg/mLSonication is recommended[8]
10% DMSO + 90% Corn Oil3.3 mg/mLSonication is recommended[8]
Ethanol0.2 mg/mL[3]
MethanolSlightly soluble[2]
AcetonePractically insoluble[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

This protocol describes the general steps for dissolving this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Vortex mixer

  • Magnetic stirrer (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Add the required volume of PBS (pH 7.2) to achieve the target concentration (not exceeding 5 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, continue mixing using a magnetic stirrer at room temperature.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Use the freshly prepared solution immediately for your experiment. It is not recommended to store the aqueous solution for more than one day.[6][7]

Protocol 2: Reconstitution of this compound for Injection (General Guidance)

This protocol provides a general guideline for reconstituting this compound for injection, based on common practices. Note: Always refer to the manufacturer's specific instructions for clinical or in vivo use.

Materials:

  • This compound for injection vial

  • Sterile Water for Injection or other compatible diluent (e.g., 0.9% Sodium Chloride)

  • Sterile syringe and needle

Procedure:

  • Remove the protective cap from the vial.

  • Using a sterile syringe, inject the recommended volume of the diluent into the vial. The vacuum in the vial may assist in drawing in the diluent.[10]

  • Shake the vial well to dissolve the powder. Carbon dioxide will be released, creating positive pressure.[9][10]

  • Allow the solution to stand for 1-2 minutes until it becomes clear and the effervescence subsides.[9][10]

  • Invert the vial and withdraw the required dose into the syringe.

Visual Troubleshooting Guides

Below are diagrams illustrating key concepts and workflows for troubleshooting this compound solubility issues.

G cluster_0 Troubleshooting Workflow start Start: Incomplete Dissolution check_solvent Check Solvent Type start->check_solvent check_ph Adjust pH (Acidic/Alkaline) check_solvent->check_ph Aqueous sonicate Apply Sonication check_solvent->sonicate Organic check_temp Adjust Temperature (e.g., Chilling) check_ph->check_temp check_conc Lower Concentration check_temp->check_conc dissolved Complete Dissolution check_conc->dissolved sonicate->dissolved

Caption: A logical workflow for troubleshooting incomplete dissolution of this compound.

G cluster_1 Factors Affecting Solubility solubility Ceftazidime Pentahydrate Solubility ph pH (Acidic/Alkaline increases solubility) solubility->ph temp Temperature solubility->temp solvent Solvent Type (Water, Buffer, Organic) solubility->solvent conc Concentration solubility->conc

Caption: Key factors that influence the solubility of this compound.

References

Technical Support Center: Ceftazidime Pentahydrate Degradation Kinetics Study

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the study of ceftazidime (B193861) pentahydrate degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ceftazidime?

A1: Ceftazidime primarily degrades through three main pathways:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[1][2]

  • Isomerization: The double bond in the dihydrothiazine ring can migrate from the active Δ³ position to the inactive Δ² position.[3] This isomerization is particularly significant under basic conditions and results in a complete loss of antibacterial activity.[3]

  • Side-chain cleavage: Cleavage at the C-3 position of the cephem nucleus can occur, leading to the release of pyridine.[1][2]

Q2: What are the expected degradation products of ceftazidime?

A2: The primary degradation products identified in studies include pyridine, the Δ²-isomer of ceftazidime, and products resulting from the opening of the β-lactam ring.[1][2][4] One such product from ring opening is [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.[2][5]

Q3: What analytical method is most suitable for studying ceftazidime degradation?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed and effective technique for separating and quantifying ceftazidime from its degradation products.[1][6][7] A stability-indicating HPLC method is crucial for this purpose.[1]

Q4: What is a typical starting concentration for ceftazidime in forced degradation studies?

A4: A common starting stock solution concentration for ceftazidime in forced degradation studies is 1 mg/mL, prepared in a suitable solvent like water or a mixture of acetonitrile (B52724) and water.[1]

Q5: Does the degradation of ceftazidime follow a specific kinetic model?

A5: The degradation of ceftazidime in aqueous solutions is generally found to follow first-order reaction kinetics.[8][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of ceftazidime and its degradation products in HPLC. - Inappropriate mobile phase composition.- Incorrect column selection.- Suboptimal gradient elution program.- Optimize the mobile phase composition and gradient. A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[6]- Ensure the use of a suitable reverse-phase column, such as a LiChrosorb RP-18.[6][11]- Adjust the flow rate. A typical flow rate is around 1.0 mL/min.[11]
Inconsistent or irreproducible degradation rates. - Fluctuations in temperature during the experiment.- Inaccurate pH of the stress solutions.- Variability in the initial concentration of ceftazidime.- Use a calibrated incubator or water bath with precise temperature control.- Prepare fresh buffer solutions and verify the pH with a calibrated pH meter before each experiment.- Prepare stock solutions carefully and verify the concentration.
Unexpected degradation products are observed. - Contamination of reagents or solvents.- Interaction with excipients if using a formulated product.- Complex degradation pathways under specific stress conditions.- Use high-purity (e.g., HPLC grade) reagents and solvents.- If using a formulated product, consider potential interactions with excipients like sodium carbonate.[12]- Employ techniques like LC-MS to identify the structure of unknown peaks.[5]
No significant degradation is observed under stress conditions. - Stress conditions are not harsh enough (e.g., temperature too low, incubation time too short, acid/base concentration too weak).- Increase the severity of the stress conditions. For example, increase the temperature to 60°C for thermal stress or use 0.1 N HCl or 0.1 N NaOH for acid and base hydrolysis, respectively.[1][3]
Ceftazidime appears to degrade too rapidly, even in control samples. - Instability of ceftazidime in the chosen solvent or buffer.- Exposure to light, as ceftazidime is known to be photolabile.[8][9]- The reconstituted solution was stored for too long or at an inappropriate temperature.- Ensure the control sample is prepared fresh and stored under conditions that minimize degradation (e.g., refrigeration, protection from light).- Conduct experiments in light-protected containers (e.g., amber vials).- For reconstituted solutions, adhere to recommended storage conditions, such as 7 days at 4°C.[4]

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[1] This stock solution will be used for all subsequent stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Keep the mixture at 60°C for 30 minutes. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.[1]

  • Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at 60°C for 30 minutes. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid.[1]

  • Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes. After the incubation period, cool the solution to room temperature.[1]

  • Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at 60°C. Withdraw samples at appropriate time intervals and cool to room temperature.[1]

  • Photolytic Degradation: Expose a solution of ceftazidime to UV light (e.g., 254 nm) and/or visible light for a defined period.[3][8]

3. Sample Analysis:

  • After the exposure period, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.[1]

HPLC Method for Separation

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[1]

  • Column: LiChrosorb RP-18 (250 x 4 mm).[6]

  • Mobile Phase: 9% acetonitrile in 0.1 mole/L ammonium acetate.[6]

  • Detection: UV at 254 nm.[6]

  • Flow Rate: 1.0 mL/min.[11]

  • Internal Standard: Acetaminophen (0.1 mg/mL) can be used.[11]

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.[1]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Ceftazidime

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2 hours
Base Hydrolysis0.1 M NaOHRoom Temperature30 minutes
Oxidative Degradation3% H₂O₂Room Temperature6 hours
Thermal Degradation (Solid)Dry Heat105°C24 hours
Photolytic DegradationUV light (254 nm) / Visible lightAmbientDefined Period
Data sourced from BenchChem application notes.[3]

Table 2: Kinetic Data for Ceftazidime Degradation in Reconstituted Solution

Stress ConditionDegradation (%)Time (h)Kinetic Model
Heating at 45°C~85%24First-order
UV Radiation~85%24First-order
Visible Radiation~85%24First-order
Data indicates extensive degradation in aqueous solution compared to the solid state.[8]

Visualizations

experimental_workflow stock Prepare 1 mg/mL Ceftazidime Stock Solution stress_conditions Apply Stress Conditions stock->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidative Oxidative Degradation (20% H₂O₂, 60°C) stress_conditions->oxidative thermal Thermal Degradation (60°C) stress_conditions->thermal photolytic Photolytic Degradation (UV/Vis Light) stress_conditions->photolytic neutralize_cool Cool and Neutralize (for Acid/Base) acid->neutralize_cool base->neutralize_cool dilute Dilute with Mobile Phase oxidative->dilute thermal->dilute photolytic->dilute neutralize_cool->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data_analysis Data Analysis: - Identify Degradants - Quantify Degradation - Determine Kinetics hplc->data_analysis

Caption: Experimental workflow for forced degradation studies of Ceftazidime.

degradation_pathway cefta Ceftazidime (Δ³-isomer) (Active) degradation_products Degradation Products cefta->degradation_products delta2 Δ²-isomer (Inactive) degradation_products->delta2 Isomerization (e.g., basic conditions) pyridine Pyridine degradation_products->pyridine Side-chain Cleavage (at C-3) ring_opened β-Lactam Ring Opening Products degradation_products->ring_opened Hydrolysis

Caption: Major degradation pathways of Ceftazidime.

References

Technical Support Center: Optimizing Ceftazidime Pentahydrate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ceftazidime (B193861) pentahydrate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ceftazidime?

A1: Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][3] The bacterial cell wall, composed mainly of peptidoglycan, is crucial for maintaining structural integrity.[1] Ceftazidime binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands.[1][3][4] By inhibiting these proteins, particularly PBP-3 in Gram-negative bacteria, Ceftazidime disrupts cell wall formation, leading to bacterial cell lysis and death.[1][4] A key feature of Ceftazidime is its stability in the presence of many beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics.[1][3]

Q2: What are the solubility and stability characteristics of Ceftazidime pentahydrate?

A2: this compound is a crystalline solid that is sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[5] For in vitro assays, it is recommended to prepare aqueous solutions by directly dissolving the compound in buffers.[5] The solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL.[5][6] As a solid, it is stable for at least two years when stored at -20°C.[5] However, aqueous solutions are less stable, and it is not recommended to store them for more than one day.[5][6] Ceftazidime is known to be unstable and susceptible to hydrolytic degradation.[7]

Q3: What are typical concentration ranges for Ceftazidime in in vitro assays?

A3: The effective concentration of Ceftazidime can vary significantly depending on the bacterial species and the specific assay. For Minimum Inhibitory Concentration (MIC) assays, typical ranges can be from 0.015 µg/mL to 8 µg/mL for susceptible organisms like E. coli, K. pneumoniae, and S. pyogenes.[6] For some resistant strains or different species, the MIC values can be much higher. For example, in time-kill assays against K. pneumoniae, concentrations have been tested in the range of 20/3.75 mg/L to 160/30 mg/L (Ceftazidime/avibactam).[8]

Data Summary Tables

Table 1: Solubility and Storage of this compound

ParameterValueReference
Form Crystalline solid[5]
Solubility in PBS (pH 7.2) ~ 5 mg/mL[5][6]
Solubility in Organic Solvents Sparingly soluble (ethanol, DMSO, dimethyl formamide)[5]
Long-term Storage (Solid) ≥ 2 years at -20°C[5]
Aqueous Solution Storage Not recommended for more than one day[5][6]

Table 2: Exemplary In Vitro Concentrations of Ceftazidime

Assay TypeBacterial SpeciesConcentration Range (µg/mL)Reference
MIC E. coli, K. pneumoniae, P. mirabilis, S. pyogenes0.015 - 8[6]
MIC P. aeruginosa2 - 4[9][10]
MIC S. aureus (ATCC 25923)4 - 16[11]
MIC E. coli (ATCC 25922)0.125 - 0.5[11]
MIC P. aeruginosa (ATCC 27853)0.5 - 2[11]
Time-Kill Assay K. pneumoniae (susceptible)≥ 40[8][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Use the formula: Mass (mg) = Desired Concentration (mg/mL) x Volume (mL). Adjust for the potency of the specific lot of this compound if provided by the manufacturer.

  • Weigh the powder: Accurately weigh the calculated mass of this compound.

  • Dissolution: Dissolve the powder in a suitable aqueous buffer (e.g., PBS, pH 7.2).[5] Sonication may be used to aid dissolution.[10] For some applications, dissolving in water is also appropriate.[13]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Storage: Use the solution fresh. It is not recommended to store aqueous solutions for more than one day.[5][6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Prepare bacterial inoculum: Culture the test organism overnight and then dilute it in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.[14]

  • Prepare serial dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Ceftazidime stock solution in the broth to achieve the desired concentration range.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).[14]

  • Incubation: Incubate the plate at the appropriate temperature (typically 37°C) for 18-24 hours.[15]

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime at which there is no visible growth (turbidity) of the microorganism.[14][16]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC test to determine the lowest concentration that kills the bacteria.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL or 0.1 mL).[15][17]

  • Plating: Plate the aliquot onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic.[17]

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[17]

  • Determining the MBC: The MBC is the lowest concentration of Ceftazidime that results in no colony formation on the agar plate, indicating a bactericidal effect (e.g., a 99.9% reduction in CFU/mL).[14]

Troubleshooting Guide

Q4: My Ceftazidime solution appears cloudy or has precipitated. What should I do?

A4: Precipitation of Ceftazidime can occur, especially at higher concentrations and at body temperature (37°C).[18]

  • Check the solvent: Ensure you are using a recommended solvent like PBS or normal saline. Precipitation may be more pronounced in solutions like Balanced Salt Solution (BSS).[18]

  • Lower the concentration: If possible for your assay, try working with a lower concentration of Ceftazidime.

  • Prepare fresh solutions: Always use freshly prepared solutions, as the stability of Ceftazidime in aqueous solution is limited.[5][6]

Q5: I am observing inconsistent results in my assays. What could be the cause?

A5: Inconsistent results can stem from several factors:

  • Solution degradation: As Ceftazidime is unstable in aqueous solutions, its potency can decrease over time.[7] Ensure you are using freshly prepared solutions for each experiment.

  • Inaccurate dilutions: Double-check your calculations and pipetting techniques for preparing stock solutions and serial dilutions.

  • Bacterial inoculum variability: The density of the starting bacterial culture can significantly impact the outcome of susceptibility assays. Standardize your inoculum preparation.

Q6: The MIC values I am obtaining are different from published data. Why might this be?

A6: Discrepancies in MIC values can be due to:

  • Strain differences: The susceptibility of bacteria to antibiotics can vary between different strains of the same species.

  • Methodological variations: Minor differences in experimental protocols, such as the type of growth medium, incubation time, and inoculum density, can affect MIC results.

  • Antibiotic potency: The potency of your this compound powder may differ between lots.

Visual Guides

G Ceftazidime's Mechanism of Action cluster_bacterium Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Disrupts formation of Cell_Lysis Cell Lysis (Death) Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of Ceftazidime.

G Experimental Workflow for Concentration Optimization start Start prep_stock Prepare Ceftazidime Stock Solution start->prep_stock range_finding Perform Range-Finding Experiment (e.g., broad MIC) prep_stock->range_finding narrow_range Select Narrower Concentration Range range_finding->narrow_range definitive_assay Conduct Definitive Assay (e.g., MIC, MBC, Time-Kill) narrow_range->definitive_assay analyze Analyze Results definitive_assay->analyze optimal_conc Determine Optimal Concentration analyze->optimal_conc

Caption: Workflow for optimizing Ceftazidime concentration.

G Troubleshooting In Vitro Assay Issues cluster_precipitation Precipitation/Cloudiness cluster_inconsistency Inconsistent Results issue Unexpected Results? check_solvent Check Solvent Type issue->check_solvent Precipitation check_degradation Prepare Fresh Solutions issue->check_degradation Inconsistency lower_conc Lower Concentration fresh_solution Use Fresh Solution check_dilutions Verify Dilutions standardize_inoculum Standardize Inoculum

Caption: Troubleshooting common in vitro assay problems.

References

Preventing Ceftazidime pentahydrate degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ceftazidime (B193861) pentahydrate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Ceftazidime pentahydrate?

A1: Solid this compound should be stored at 2-8 °C in a dry, tightly closed container, protected from light.[1][2][3] This minimizes degradation from heat, humidity, and light exposure.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound include hydrolysis of the β-lactam ring, epimerization at C-6 or C-7, and hydrolysis of the group at C-3.[4][5] These reactions can be catalyzed by acidic, basic, or neutral conditions.[4][5] A significant degradation pathway, especially at temperatures above 25°C, involves the opening of the β-lactam ring and the formation of pyridine (B92270).[6][7] Another key degradation route is the isomerization of the double bond in the cephem nucleus from the active Δ³ position to the inactive Δ² position.[6][8]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in the pH range of 4.5 to 6.5.[9][10] Both acidic and basic conditions can catalyze its degradation.[4] Hydrolysis is accelerated by hydroxyl ions (OH-), particularly at pH values of 6.0, 7.4, and 10.6.[4] Exposure to a pH of ≤4 can lead to immediate precipitation.[6]

Q4: My reconstituted Ceftazidime solution is showing a yellow tint. Is it still usable?

A4: A color change often indicates degradation. The formation of degradation products can lead to a change in the solution's appearance. It is crucial to assess the extent of degradation using an analytical method like HPLC before use.[11] For parenteral administration, any discoloration may be a sign of reduced potency and potential toxicity, and the solution should be discarded.

Q5: Can I freeze reconstituted solutions of this compound for long-term storage?

A5: Yes, studies have shown that Ceftazidime solutions (100 and 200 mg/mL) in sterile water are stable for up to 91 days when stored at -20°C in both plastic syringes and glass vials.[12] After thawing, the solution is stable for 8 hours at room temperature or 96 hours at 4°C.[12]

Troubleshooting Guides

Issue 1: Rapid loss of potency in reconstituted aqueous solutions.

Possible Causes:

  • Improper pH: The pH of the solution may be outside the optimal stability range of 4.5-6.5.[9]

  • High Storage Temperature: Storing reconstituted solutions at room temperature or higher accelerates degradation.[6][13]

  • Presence of Catalyzing Buffers: Certain buffers like formate, acetate (B1210297), phosphate, and borate (B1201080) can accelerate hydrolysis.[9]

  • Light Exposure: Photodegradation can occur, especially in reconstituted samples.[13]

Solutions:

  • pH Adjustment: Ensure the pH of your solution is within the 4.5-6.5 range. Use a suitable buffering agent that does not catalyze degradation.

  • Temperature Control: Store reconstituted solutions at 2-8°C and use them within the recommended time frame.[1] For longer storage, freezing at -20°C is an option.[12]

  • Buffer Selection: If a buffer is necessary, select one that has been shown to have minimal catalytic effect on Ceftazidime hydrolysis.

  • Light Protection: Protect reconstituted solutions from light by using amber vials or by wrapping the container in foil.

Issue 2: Formation of precipitates in the solution.

Possible Causes:

  • Low pH: Exposure to a pH of 4 or lower can cause immediate precipitation of Ceftazidime.[6]

  • Incompatibility with other drugs: Co-administration with certain drugs like vancomycin, nicardipine, and midazolam can lead to physical incompatibilities and precipitation.[6]

  • High Concentration: Highly concentrated solutions may be more prone to precipitation, especially with pH or temperature fluctuations.

Solutions:

  • Maintain Optimal pH: Ensure the pH of the solution remains between 4.5 and 6.5.[9]

  • Check for Incompatibilities: Review the compatibility of Ceftazidime with any other substances in your formulation.

  • Dilution: If possible, working with lower concentrations of Ceftazidime may help prevent precipitation.

Issue 3: High levels of degradation products, such as pyridine, detected by HPLC.

Possible Causes:

  • Elevated Temperature: The formation of pyridine is particularly sensitive to temperatures above 25°C.[6][7]

  • Extended Storage of Reconstituted Solution: Pyridine concentration increases over time in aqueous solutions.[14]

  • High Humidity in Solid Storage: Moisture can accelerate the degradation of solid this compound, leading to the formation of degradation products upon reconstitution.[15][16]

Solutions:

  • Strict Temperature Control: Maintain reconstituted solutions at recommended temperatures (2-8°C) and minimize exposure to room temperature.

  • Fresh Reconstitution: Prepare solutions fresh whenever possible and avoid long-term storage of reconstituted solutions unless they are frozen.

  • Proper Solid Storage: Store the solid powder in a desiccated environment to protect it from humidity.

Data Presentation

Table 1: Effect of Temperature on Ceftazidime Degradation in Aqueous Solution (12% w/v)

Temperature (°C)Incubation Time (h)Remaining Ceftazidime (%)
424~98%
2524~92%
4024~75%

Data derived from graphical representations in reference[6].

Table 2: Effect of pH on Ceftazidime Stability in Aqueous Solution (12% w/v) after 24h

pHRemaining Ceftazidime (%)
6~95%
7.4~92%
10~60%
12<40%

Data derived from graphical representations in reference[6].

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC

This protocol outlines a typical experimental setup to assess the stability of this compound under various conditions.

1. Materials:

  • This compound reference standard
  • High-purity water
  • Buffers (e.g., acetate, phosphate) to adjust pH
  • HPLC system with a UV detector
  • RP-18 column (e.g., LiChrosorb RP-18, 250 x 4 mm)[15][16]
  • Mobile phase: e.g., 9% acetonitrile (B52724) in 0.1 M ammonium (B1175870) acetate[15][16] or 10 mM sodium acetate buffer (pH 4.0):acetonitrile (89:11 v/v)[6]

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Prepare test solutions by diluting the stock solution with appropriate buffers to achieve the desired pH values (e.g., 4.5, 5.5, 6.5, 7.4).
  • Prepare control samples with freshly prepared solutions.

3. Storage Conditions:

  • Aliquot the test solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Protect a set of samples from light to assess photodegradation.

4. HPLC Analysis:

  • Set the detection wavelength to 254 nm.[6][15][16]
  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each sample.
  • Inject the samples into the HPLC system.
  • Quantify the peak area of the intact Ceftazidime and any major degradation products (e.g., pyridine).
  • Calculate the percentage of remaining Ceftazidime relative to the initial concentration.

5. Data Analysis:

  • Plot the percentage of remaining Ceftazidime against time for each condition.
  • Determine the degradation rate constant and the shelf-life (t90, the time at which 90% of the initial concentration remains).

Visualizations

Ceftazidime_Degradation_Pathway Ceftazidime This compound (Δ³-isomer - Active) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) Ceftazidime->Hydrolysis Temperature Temperature (>25°C) Ceftazidime->Temperature Isomerization Isomerization Ceftazidime->Isomerization BLactam_Opening β-Lactam Ring Opening Hydrolysis->BLactam_Opening Pyridine_Formation Pyridine Temperature->Pyridine_Formation Delta2_Isomer Δ²-Isomer (Inactive) Isomerization->Delta2_Isomer Other_Products Other Degradation Products BLactam_Opening->Other_Products

Caption: Major degradation pathways of this compound.

Troubleshooting_Flowchart Start Issue: Ceftazidime Degradation Check_Storage Check Storage Conditions (Solid) Start->Check_Storage Check_Solution_Params Check Solution Parameters (Reconstituted) Start->Check_Solution_Params Temp_Humidity Temperature > 8°C? High Humidity? Check_Storage->Temp_Humidity pH_Temp_Light pH outside 4.5-6.5? Temp > 8°C? Light exposure? Check_Solution_Params->pH_Temp_Light Store_Correctly Action: Store at 2-8°C in a dry, dark place. Temp_Humidity->Store_Correctly Yes Problem_Solved Problem Resolved Temp_Humidity->Problem_Solved No Adjust_Params Action: Adjust pH, store at 2-8°C, protect from light. pH_Temp_Light->Adjust_Params Yes pH_Temp_Light->Problem_Solved No Store_Correctly->Problem_Solved Adjust_Params->Problem_Solved Stability_Testing_Workflow Prep_Solution 1. Prepare Ceftazidime Solution (Known concentration and pH) Set_Conditions 2. Aliquot and Store under Varied Conditions (Temp, Light, pH) Prep_Solution->Set_Conditions Sampling 3. Withdraw Samples at Defined Time Intervals Set_Conditions->Sampling HPLC_Analysis 4. Analyze by HPLC (UV detection at 254 nm) Sampling->HPLC_Analysis Quantification 5. Quantify Peak Area of Intact Ceftazidime HPLC_Analysis->Quantification Data_Analysis 6. Calculate % Remaining and Degradation Rate Quantification->Data_Analysis Conclusion 7. Determine Shelf-Life (t90) Data_Analysis->Conclusion

References

Technical Support Center: Ceftazidime Pentahydrate Impurity Profiling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and analysis of ceftazidime (B193861) pentahydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Ceftazidime pentahydrate?

A1: Common impurities in Ceftazidime include process-related impurities, degradation products, and residual solvents. Key impurities that are frequently monitored include Pyridine, the Δ-2 isomer of ceftazidime (also known as Ceftazidime EP Impurity A or USP Ceftazidime delta-3-isomer), and Desacetylceftazidime Lactone.[1][2][3][4][5] The formation of these impurities can be influenced by the synthesis process, storage conditions, and handling.[3]

Q2: What are the primary degradation pathways for Ceftazidime?

A2: Ceftazidime primarily degrades through two main pathways:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[1][2]

  • Cleavage of the C-3 side chain: This pathway can result in the formation of pyridine, a toxic byproduct.[1][6][7] These degradation processes are accelerated by factors such as temperature, pH (especially basic conditions), humidity, and light exposure.[2][7][8][9]

Q3: Which analytical techniques are most suitable for Ceftazidime impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and validated technique for Ceftazidime impurity analysis due to its high precision, specificity, and ability to separate the active pharmaceutical ingredient (API) from its impurities.[4][10] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and structural elucidation of unknown impurities.[3]

Q4: Why is it critical to separate Ceftazidime from its Δ2-isomer?

A4: The Δ2-isomer is an inactive form of Ceftazidime that forms through degradation.[11] Its presence signifies a reduction in the potency and quality of the drug product. Therefore, accurate separation and quantification are essential for quality control and stability assessment.[11]

Q5: What are the typical storage conditions to minimize impurity formation in Ceftazidime?

A5: To minimize the formation of degradation impurities, Ceftazidime should be stored at controlled room temperature (typically 2-8 °C for impurities) and protected from light, high temperatures, and humidity.[3][8] Reconstituted solutions are particularly susceptible to degradation and should be used within a specified timeframe.[8][12]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Ceftazidime and Δ2-Isomer 1. High structural similarity between the two compounds.[11]2. Inappropriate mobile phase pH affecting the ionization state.[11]3. Insufficient selectivity of the stationary phase (column).4. Incorrect mobile phase composition (organic modifier percentage).1. Adjust Mobile Phase pH: Systematically vary the pH of the aqueous buffer (e.g., from 3.0 to 5.0). A lower pH can often improve the separation of these specific isomers.[11]2. Optimize Organic Modifier: Vary the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase. A gradient elution may be required for optimal separation of all impurities.[4]3. Change Column: If resolution is still poor, try a different C18 column from another brand or switch to a different stationary phase like a phenyl column.[10]
Peak Tailing for Ceftazidime Peak 1. Silanol interactions with the basic sites of the molecule.2. Column overload.3. Sample solvent is stronger than the mobile phase.1. Use a Buffered Mobile Phase: Ensure the mobile phase contains a suitable buffer (e.g., phosphate (B84403) or acetate) to maintain a consistent pH.[4][13]2. Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's linear range.3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Peak Retention Times 1. Inadequate column equilibration.2. Fluctuation in column temperature.3. Mobile phase composition changing over time (e.g., evaporation of organic solvent).1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.2. Use a Column Oven: Maintain a constant column temperature (e.g., 35°C) to ensure reproducible chromatography.[4][14]3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoirs capped.
Extraneous Peaks in the Chromatogram (Ghost Peaks) 1. Contamination in the sample diluent or mobile phase.2. Carryover from a previous injection.3. Impurities leaching from the HPLC system components.1. Run a Blank Gradient: Inject the sample diluent to check for contamination.2. Implement Needle Wash: Use a strong solvent in the autosampler's needle wash program to prevent carryover.3. System Flush: Flush the system with a strong solvent like isopropanol (B130326) to remove contaminants.

Data Presentation

Table 1: Common Impurities and Degradants of Ceftazidime
Impurity NameChemical Name / SynonymTypeTypical Origin
Pyridine PyridineDegradantCleavage of the C-3 side chain.[1][6]
Δ2-Ceftazidime Ceftazidime EP Impurity A; Δ3-Isomer (USP)[5]Degradant / IsomerIsomerization of the double bond in the cephem nucleus.[2][11]
Desacetylceftazidime Lactone Desacetylceftazidime LactoneDegradantHydrolysis and lactonization.[3]
Ceftazidime EP Impurity G (6R,7R)-7-amino-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylateProcess-relatedSynthesis Intermediate
Methyl Ester of Ceftazidime (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[15]Process-relatedSide reaction during synthesis.[15]
Table 2: Example HPLC Method Parameters for Ceftazidime Impurity Profiling
ParameterCondition 1Condition 2
Column Alltima C18 (250 mm x 4.6 mm, 5 µm)[14]Atlantis dC18 (150 mm x 4.6 mm, 5 µm)[13]
Mobile Phase A Phosphate buffer (22.6 g/L ammonium (B1175870) dihydrogen phosphate, pH 3.9)[14]0.02 M anhydrous sodium acetate (B1210297) buffer (pH 7.0)[13]
Mobile Phase B Acetonitrile[14]Acetonitrile[13]
Elution Mode Gradient[14]Isocratic (60:40, Buffer:ACN)[13]
Flow Rate 1.3 mL/min[14]1.5 mL/min[13]
Column Temperature 35 °C[14]Ambient
Detection Wavelength 255 nm[14]254 nm[13]
Injection Volume 20 µL20 µL[13]

Experimental Protocols

Protocol 1: HPLC Method for Ceftazidime and Impurity Quantification

This protocol is a representative example for the analysis of Ceftazidime and its related substances.

  • Preparation of Mobile Phase:

    • Buffer (pH 3.9): Dissolve 22.6 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.9 using 10% (v/v) phosphoric acid. Filter through a 0.45 µm membrane filter.[14]

    • Mobile Phase A: Use the prepared buffer.

    • Mobile Phase B: Use HPLC grade acetonitrile.

  • Chromatographic Conditions:

    • Column: Alltima C18 (250 mm x 4.6 mm, 5 µm).[14]

    • Flow Rate: 1.3 mL/min.[14]

    • Column Temperature: 35 °C.[14]

    • Detection: UV at 255 nm.[14]

    • Injection Volume: 20 µL.

    • Gradient Program: Implement a suitable gradient to separate all known impurities. (e.g., Start with 5% B, ramp to 25% B over 15 min, then to 70% B over 10 min, hold, and re-equilibrate).

  • Preparation of Solutions:

    • Diluent: A mixture of phosphate buffer and acetonitrile (95:5 v/v).

    • Standard Solution: Prepare a stock solution of Ceftazidime reference standard at 1 mg/mL in diluent. Further dilute to a working concentration (e.g., 12.5 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Ceftazidime drug substance to obtain a final concentration of approximately 1250 µg/mL in the diluent.

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution (at least five replicate injections to check system suitability), and then the sample solutions.

    • Identify impurities based on their relative retention times with respect to the main Ceftazidime peak.

    • Quantify impurities using the area of the standard peak, applying appropriate relative response factors if necessary.

Protocol 2: Forced Degradation Study

Forced degradation studies help identify potential degradation products and establish the stability-indicating nature of the analytical method.[1]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[1]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 30 minutes.[1]

    • Cool to room temperature and neutralize with 0.1 N NaOH. Dilute with mobile phase for analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature and neutralize with 0.1 N HCl. Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3-20% H₂O₂.

    • Keep the solution at 60°C for 30 minutes.[1]

    • Cool and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at 105°C for 168 hours.

    • Alternatively, keep the stock solution in a hot air oven at 60°C.[1]

    • Dissolve/dilute the stressed sample for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to UV light (e.g., in a light cabinet) for a defined period (e.g., 12 hours).[16]

    • Prepare the sample for analysis.

  • Analysis: Analyze all stressed samples using the validated HPLC method alongside an unstressed control sample to assess the extent of degradation and check for peak purity of the Ceftazidime peak.

Visualizations

G Workflow for Impurity Identification and Analysis cluster_prep Sample Preparation & Stressing cluster_analysis Analytical Workflow cluster_result Outcome start Ceftazidime Bulk Drug / Formulation forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg hplc HPLC-UV/PDA Analysis start->hplc forced_deg->hplc peak_detect Detect & Quantify Known Impurities hplc->peak_detect unknown_peak Unknown Peak Detected? peak_detect->unknown_peak lcms LC-MS/MS Analysis for Structural Elucidation unknown_peak->lcms Yes report Impurity Profile Report unknown_peak->report No lcms->report spec Compare with Specification Limits report->spec

Caption: General workflow for Ceftazidime impurity identification and analysis.

G Troubleshooting HPLC Co-elution of Ceftazidime & Δ2-Isomer start Problem: Poor Resolution or Co-elution check_ph Is Mobile Phase pH Optimal? start->check_ph adjust_ph Systematically Adjust pH (e.g., range 3.0 - 5.0) check_ph->adjust_ph No check_org Is Organic Modifier % Correct? check_ph->check_org Yes adjust_ph->check_org adjust_org Optimize % Acetonitrile or switch to Methanol check_org->adjust_org No check_col Is Column Providing Selectivity? check_org->check_col Yes adjust_org->check_col change_col Try Different C18 Column or Phenyl Column check_col->change_col No resolved Resolution Achieved check_col->resolved Yes change_col->resolved

Caption: Decision tree for troubleshooting HPLC peak co-elution issues.

G Ceftazidime Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_sidechain Side-Chain Cleavage cluster_isomerization Isomerization Pathway ceftazidime Ceftazidime beta_lactam β-Lactam Ring Opening ceftazidime->beta_lactam pyridine Pyridine ceftazidime->pyridine delta2 Δ-2 Isomer ceftazidime->delta2 exomethylene Exomethylene Derivative beta_lactam->exomethylene stress Stress Conditions (Temp, pH, Light) stress->ceftazidime

Caption: Simplified degradation pathways of Ceftazidime under stress conditions.

References

Technical Support Center: Ceftazidime Pentahydrate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ceftazidime (B193861) pentahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of Ceftazidime pentahydrate in aqueous solutions?

A1: this compound exhibits its maximum stability in a relatively pH-independent region between pH 4.5 and 6.5.[1][2] Within this range, the rate of hydrolysis is minimal, ensuring the potency and integrity of the drug for a longer duration. Solutions prepared in acetate (B1210297) buffer at pH 4.4, and phosphate (B84403) buffers at pH 5.5 and 6.5 have been shown to maintain 90% of their initial concentration for approximately 1.5 days at 30°C.[1][2]

Q2: How does pH outside the optimal range affect the stability of this compound?

A2: Outside the optimal pH range of 4.5-6.5, the degradation of this compound accelerates.[2][3]

  • Acidic Conditions (pH < 4.5): Under acidic conditions, particularly at pH values of 4 or lower, Ceftazidime can precipitate immediately.[2] The degradation process in acidic solution involves the opening of the β-lactam ring and the production of degradation products, including pyridine (B92270).[1]

  • Alkaline Conditions (pH > 6.5): In alkaline solutions, the degradation is catalyzed by hydroxyl ions (OH-).[1] This leads to the opening of the β-lactam ring, epimerization at C-6 or C-7, and the formation of various degradation products.[1] The rate of degradation increases significantly with an increase in pH.

Q3: What are the primary degradation products of this compound and are they harmful?

A3: The primary degradation of Ceftazidime involves the hydrolysis of the β-lactam ring.[1] A notable degradation product formed under acidic, neutral, and basic conditions is pyridine .[1] The formation of pyridine is a critical concern as it is a toxic compound. Other degradation products can include the Δ-2 isomer of ceftazidime and [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.[2]

Q4: How does pH affect the antimicrobial activity of Ceftazidime?

A4: The pH of the medium can influence the in vitro antimicrobial activity of Ceftazidime, as measured by the Minimum Inhibitory Concentration (MIC). In acidic media (pH 5 or 6), the MIC of ceftazidime-avibactam was observed to increase by 4- to 16-fold for several Enterobacteriaceae isolates.[4] Conversely, for some Pseudomonas aeruginosa isolates, the MIC decreased by 4-fold in acidic conditions.[4] This suggests that the effect of pH on antimicrobial activity can be organism-dependent. The intrinsic antibacterial activity of β-lactams appears to be affected by pH, rather than an effect on the inhibition of β-lactamases.[4]

Q5: Can buffer salts influence the stability of this compound?

A5: Yes, buffer salts can catalyze the hydrolysis of Ceftazidime. Formate, acetate, phosphate, and borate (B1201080) buffers have been shown to accelerate its degradation.[2] Therefore, when preparing buffered solutions of Ceftazidime, it is crucial to consider the potential catalytic effect of the chosen buffer system on the drug's stability.

Troubleshooting Guides

Issue 1: Rapid loss of Ceftazidime potency in a prepared solution.

  • Possible Cause: The pH of the solution is outside the optimal stability range of 4.5-6.5.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is below 4.5 or above 6.5, adjust it to fall within the optimal range using appropriate buffers (e.g., acetate or phosphate buffers), keeping in mind their potential catalytic effects.[2]

    • For future preparations, ensure the final pH of the Ceftazidime solution is within the 4.5-6.5 range.

    • Consider the storage temperature, as higher temperatures also accelerate degradation.

Issue 2: Precipitation observed in a Ceftazidime solution.

  • Possible Cause: The pH of the solution is too acidic (pH ≤ 4).[2]

  • Troubleshooting Steps:

    • Immediately discard the solution, as the precipitate indicates significant degradation and potential loss of activity.

    • Review the preparation protocol to identify the source of the low pH.

    • Ensure that all diluents and additives are pH-compatible and will not lower the final pH of the solution to 4 or below.

Issue 3: Inconsistent or unexpected results in antimicrobial susceptibility testing (AST).

  • Possible Cause: The pH of the testing medium is not standardized or is inappropriate for Ceftazidime.

  • Troubleshooting Steps:

    • Verify that the pH of the Mueller-Hinton broth or other testing medium is within the standard range (typically 7.2-7.4 for routine AST).

    • Be aware that testing in acidic media can significantly alter MIC values, leading to either increased or decreased apparent resistance depending on the bacterial species.[4]

    • If the experimental goal is to investigate the effect of pH on activity, carefully control and document the pH of the medium for each experiment.

Data Presentation

Table 1: Impact of pH on this compound Stability

pH RangeStability ProfileKey Degradation Pathways
< 4.5Unstable, potential for immediate precipitation at pH ≤ 4.[2]Acid-catalyzed hydrolysis of the β-lactam ring, formation of pyridine.[1]
4.5 - 6.5 Optimal Stability .[1][2]Minimal spontaneous hydrolysis.
> 6.5Unstable, degradation rate increases with pH.Base (hydroxyl ion)-catalyzed hydrolysis of the β-lactam ring, epimerization.[1]

Table 2: Effect of pH on Ceftazidime-Avibactam Minimum Inhibitory Concentrations (MICs)

Organism TypepH ConditionObserved Change in MIC
Enterobacteriaceae (6 of 9 isolates)Acidic (pH 5 or 6)4- to 16-fold increase.[4]
Pseudomonas aeruginosa (2 of 4 isolates)Acidic (pH 5 or 6)4-fold decrease.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Ceftazidime and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 250 x 4 mm I.D.).[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 6.80) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare this compound solutions in buffers of different pH values.

    • Incubate the solutions at a specific temperature (e.g., 298 K).[1]

    • At specified time intervals, withdraw aliquots of the solutions.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the peak corresponding to Ceftazidime and the appearance of new peaks corresponding to degradation products (e.g., pyridine).

    • Quantify the concentration of Ceftazidime by comparing its peak area to that of a standard curve.

Protocol 2: Determination of Antimicrobial Activity (MIC) at Different pH Values

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime at various pH levels.

  • Materials:

    • This compound stock solution.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) adjusted to the desired pH values (e.g., 5.0, 6.0, 7.2-7.4, 8.0).

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[4]

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of Ceftazidime in CAMHB of each pH in the microtiter plates.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of Ceftazidime that completely inhibits visible bacterial growth.

    • Compare the MIC values obtained at different pH levels to determine the impact of pH on the drug's activity against the tested organism.

Mandatory Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Solutions Prepare Ceftazidime Solutions in Buffers of Varying pH Incubate Incubate Solutions at Controlled Temperature Prepare_Solutions->Incubate Start Incubation Sampling Withdraw Aliquots at Time Intervals Incubate->Sampling During Incubation HPLC HPLC Analysis Sampling->HPLC Inject Sample Quantify Quantify Ceftazidime and Degradation Products HPLC->Quantify Analyze Chromatogram

Caption: Experimental workflow for assessing Ceftazidime stability at different pH values.

pH_Impact pH_Value pH of Ceftazidime Solution Acidic_pH Acidic pH (< 4.5) pH_Value->Acidic_pH Low Optimal_pH Optimal pH (4.5 - 6.5) pH_Value->Optimal_pH Mid-range Alkaline_pH Alkaline pH (> 6.5) pH_Value->Alkaline_pH High Degradation_Acid Increased Degradation (Acid-catalyzed hydrolysis) Acidic_pH->Degradation_Acid Stability Maximum Stability Optimal_pH->Stability Degradation_Alkaline Increased Degradation (Base-catalyzed hydrolysis) Alkaline_pH->Degradation_Alkaline

Caption: Logical relationship between pH and this compound stability.

References

Technical Support Center: Ceftazidime Pentahydrate Thermal Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the thermal degradation analysis of ceftazidime (B193861) pentahydrate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical thermal events observed in the analysis of ceftazidime pentahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)?

A1: The thermal profile of this compound is characterized by multi-step degradation. The initial weight loss, typically observed between 50°C and 100°C, corresponds to the loss of water molecules from the hydrate.[1] Subsequent degradation at higher temperatures, often starting around 190°C, involves the decomposition of the ceftazidime molecule itself, with a significant mass loss of about 75%.[1] DSC thermograms may show an endothermic peak corresponding to the dehydration process and exothermic events at higher temperatures related to the decomposition of the molecule.[1]

Q2: What are the primary degradation products of this compound upon thermal stress?

A2: Under thermal stress, this compound can degrade into several products. The most commonly identified degradation products are pyridine (B92270) and the Δ²-isomer of ceftazidime.[2] The formation of these products is often dependent on temperature and the presence of moisture.[2][3]

Q3: My HPLC chromatogram shows co-elution of ceftazidime and one of its degradation products. How can I resolve this?

A3: Co-elution of ceftazidime and its structurally similar degradation products, like the Δ²-isomer, is a common issue in HPLC analysis. To resolve this, you can try the following:

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the compounds and improve separation.

  • Change Organic Modifier: Switching between different organic modifiers (e.g., acetonitrile (B52724) to methanol) or adjusting their ratio in the mobile phase can enhance resolution.

  • Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., C8 instead of C18) may provide the necessary selectivity.

  • Optimize Gradient Elution: If using a gradient method, adjusting the gradient slope can help separate closely eluting peaks.

Q4: I am observing significant baseline drift in my TGA/DSC analysis. What are the possible causes and solutions?

A4: Baseline drift in TGA/DSC can be caused by several factors:

  • Instrument Equilibration: Ensure the instrument is properly warmed up and equilibrated before starting the analysis.

  • Gas Flow Rate: Inconsistent or fluctuating purge gas flow can cause baseline instability. Check for leaks and ensure a constant flow rate.

  • Sample-Crucible Interaction: The sample may be reacting with the crucible material at high temperatures. Consider using a different, inert crucible material.

  • Contamination: Residue from previous experiments in the furnace or on the balance mechanism can cause drift. Regular cleaning and bake-out procedures are recommended.

Q5: What is the expected kinetic order for the thermal degradation of ceftazidime?

A5: The thermal degradation of ceftazidime in the solid state has been reported to follow first-order kinetics.[3] However, in aqueous solutions, the degradation kinetics can be more complex and may appear as zero-order or second-order depending on the conditions.[3][4]

Section 2: Troubleshooting Guides

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Problem Possible Causes Troubleshooting Steps
Inconsistent Weight Loss Percentages 1. Inconsistent sample size.2. Non-homogeneous sample.3. Fluctuations in heating rate.1. Use a consistent and accurately weighed sample mass for all experiments.2. Ensure the sample is finely ground and homogeneous.3. Verify that the programmed heating rate is stable and reproducible.
Shift in Decomposition Temperature 1. Different heating rates used.2. Variation in the purge gas atmosphere.3. Sample packing in the crucible.1. Maintain a consistent heating rate across all experiments for comparability.2. Ensure the same purge gas and flow rate are used.3. Pack the sample consistently in the crucible to ensure uniform heat transfer.
Unexpected Endothermic/Exothermic Peaks in DSC 1. Sample polymorphism.2. Interaction with the crucible material.3. Presence of impurities.1. Characterize the solid-state form of the starting material using techniques like XRPD.2. Use an inert crucible material (e.g., alumina (B75360), platinum).3. Analyze the sample for impurities using a suitable technique like HPLC.
Noisy Signal 1. Electrical interference.2. Mechanical vibrations.3. Issues with the purge gas supply.1. Ensure the instrument is properly grounded and away from sources of electrical noise.2. Place the instrument on a vibration-free table.3. Check the gas supply for pressure fluctuations or leaks.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Troubleshooting Steps
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Dead volume in the system.1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions.2. Reduce the injection volume or sample concentration.3. Check and minimize the length and diameter of tubing, and ensure proper fitting connections.
Peak Fronting 1. Sample solvent stronger than the mobile phase.2. Column overload.3. Column collapse.1. Dissolve the sample in the mobile phase or a weaker solvent.2. Decrease the amount of sample injected.3. If the column has been used under harsh conditions (high pH or temperature), it may be damaged and need replacement.
Split Peaks 1. Partially blocked column frit.2. Sample solvent incompatible with the mobile phase.3. Void in the column packing.1. Reverse-flush the column to dislodge particulates.2. Ensure the sample is fully dissolved in a compatible solvent.3. If a void is suspected, the column may need to be replaced.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.3. Sample degradation in the autosampler.1. Use fresh, high-purity solvents and flush the system thoroughly.2. Implement a needle wash step in the injection sequence.3. Keep the autosampler temperature controlled to minimize degradation.

Section 3: Experimental Protocols

Thermogravimetric Analysis (TGA) - Differential Scanning Calorimetry (DSC)
  • Instrument: Simultaneous Thermal Analyzer (TGA/DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina or platinum crucible.

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 400 °C

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min

  • Analysis: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

High-Performance Liquid Chromatography (HPLC) for Ceftazidime and Degradation Products
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.05 M ammonium (B1175870) acetate) and Mobile Phase B (acetonitrile).

    • Start with 95% A and 5% B, hold for 2 minutes.

    • Linearly increase to 40% B over 15 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Section 4: Data Presentation

Table 1: Summary of Thermal Degradation Data for this compound

Parameter Value Technique Reference
Dehydration Temperature Range50 - 100 °CTGA[1]
Mass Loss due to Dehydration~14%TGA[1]
Onset of Decomposition~190 °CTGA[1]
Major Decomposition Mass Loss~75%TGA[1]
Degradation Kinetic Order (Solid State)First-OrderKinetic Studies[3]

Table 2: HPLC Method Parameters for Ceftazidime and Degradation Products

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Ammonium Acetate Buffer and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Section 5: Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_hplc_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution TGA_DSC TGA-DSC Analysis (10°C/min, N2) Weighing->TGA_DSC HPLC HPLC Analysis (C18, UV 254nm) Dissolution->HPLC TGA_Data TGA Data (Weight Loss vs. Temp) TGA_DSC->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temp) TGA_DSC->DSC_Data HPLC_Data HPLC Data (Chromatogram) HPLC->HPLC_Data Kinetics Kinetic Analysis TGA_Data->Kinetics Results Results TGA_Data->Results Degradation Profile DSC_Data->Results Thermal Events HPLC_Data->Results Degradation Products Kinetics->Results Degradation Rate

Caption: Experimental workflow for this compound thermal degradation analysis.

HPLC_Troubleshooting Start Poor Peak Shape (Tailing/Fronting/Splitting) Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Adjust_Mobile_Phase Adjust Mobile Phase (pH, Organic Ratio) Check_System->Adjust_Mobile_Phase System OK Fix_System Address System Issue (Leaks, Pump, Detector) Check_System->Fix_System System Issue Check_Column Check Column (Flush, Reverse, Replace) Adjust_Mobile_Phase->Check_Column No Improvement Resolved Peak Shape Resolved Adjust_Mobile_Phase->Resolved Improvement Optimize_Injection Optimize Injection (Volume, Solvent) Check_Column->Optimize_Injection No Improvement Check_Column->Resolved Improvement Optimize_Injection->Resolved Improvement Fix_System->Check_System

Caption: Logical troubleshooting workflow for common HPLC peak shape problems.

References

Technical Support Center: Ceftazidime Pentahydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common errors during the quantification of Ceftazidime (B193861) pentahydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Ceftazidime pentahydrate?

A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1] HPLC is widely used due to its high precision, reproducibility, and ability to separate Ceftazidime from its impurities and degradation products.[1] Spectrophotometric methods are simpler and more cost-effective alternatives, suitable for settings where advanced chromatographic equipment is unavailable.[1]

Q2: What are the critical factors affecting the stability of this compound during analysis?

A2: this compound is susceptible to degradation under various conditions. Key factors influencing its stability include temperature, pH, and exposure to light.[2][3][4][5] It is a crystalline pentahydrate that can be unstable and undergo hydrolytic degradation.[2][3] Studies have shown that both thermal conditions and light exposure can lead to degradation, particularly in reconstituted solutions.[5] The primary degradation products can include pyridine (B92270) and the delta-2 isomer of ceftazidime.[6]

Q3: How should this compound reference standards be handled and stored?

A3: this compound reference standards should be preserved in tight containers.[7] When not in use, they should be stored according to the supplier's instructions, typically in a cool, dark, and dry place to prevent degradation. For use in preparing injectable dosage forms, the label should state that it is sterile or requires further processing.[7] It is crucial to avoid inhalation and contact with skin and eyes.[8]

Q4: What are the key validation parameters to consider for a this compound quantification method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.[1][9] Proper validation ensures the reliability of the analytical results and is essential for quality control and regulatory compliance.[1]

Q5: What are common degradation products of Ceftazidime, and how can they be monitored?

A5: Common degradation products of Ceftazidime include pyridine and the delta-2-ceftazidime (B193858) isomer.[6] Stability-indicating HPLC methods are effective for separating and quantifying Ceftazidime from its degradation products.[1][6][10] These methods can simultaneously determine the active pharmaceutical ingredient and its impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Extra-column band broadening- Use a guard column and regularly clean or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Minimize the length of tubing between the injector, column, and detector.
Inconsistent Retention Times in HPLC - Fluctuations in mobile phase composition or flow rate- Temperature variations- Inadequate column equilibration- Ensure proper mobile phase mixing and degassing. Verify pump performance.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Low Analyte Recovery - Incomplete sample extraction- Analyte degradation during sample preparation- Adsorption of the analyte to container surfaces- Optimize the extraction procedure (e.g., solvent, sonication time).- Prepare samples in a cool, dark environment and analyze them promptly. Use amber vials to protect from light.- Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
Baseline Noise or Drift in HPLC - Contaminated mobile phase or detector cell- Air bubbles in the system- Pump seal wear- Filter the mobile phase and flush the system. Clean the detector cell.- Degas the mobile phase thoroughly.- Replace worn pump seals.
Inaccurate or Non-reproducible Results - Improper handling of reference standard- Pipetting errors- Instrument calibration issues- Sample instability- Store and handle the reference standard as per guidelines. Prepare fresh stock solutions regularly.- Use calibrated pipettes and ensure proper technique.- Calibrate the instrument (e.g., balance, HPLC) regularly.- Investigate and mitigate potential degradation during the analytical process.

Experimental Protocol: Quantification of this compound by RP-HPLC

This protocol describes a typical reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • pH 7 Buffer: Dissolve 27.22 g of monobasic potassium phosphate and 42.59 g of anhydrous dibasic sodium phosphate in 1000 mL of water.[7]

  • Mobile Phase: Mix 40 mL of acetonitrile with 200 mL of pH 7 Buffer and dilute to 2000 mL with water. Filter and degas the mobile phase before use.[7]

  • Standard Preparation: Accurately weigh about 29 mg of USP this compound RS, transfer to a 25-mL volumetric flask containing 2.5 mL of pH 7 Buffer, and shake until dissolved. Dilute with water to volume. Immediately before chromatography, transfer 5.0 mL of this stock solution to a 50-mL volumetric flask and dilute with water to volume. This yields a solution containing about 100 µg/mL of ceftazidime.[7]

  • Sample Preparation: Accurately weigh a portion of the sample equivalent to about 115 mg of Ceftazidime, transfer to a 100-mL volumetric flask containing 10.0 mL of pH 7 Buffer, and shake until dissolved. Dilute with water to volume. Immediately before chromatography, transfer 5.0 mL of this solution to a 50-mL volumetric flask and dilute with water to volume.[7]

4. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: As prepared in section 3

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient or controlled at 25 °C

5. Data Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the ceftazidime peak based on the retention time of the standard.

  • Calculate the concentration of Ceftazidime in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

TroubleshootingWorkflow Start Problem Encountered (e.g., Poor Peak Shape) CheckColumn Check Column Condition (Contamination, Age) Start->CheckColumn CheckMobilePhase Verify Mobile Phase (pH, Composition, Degassing) Start->CheckMobilePhase CheckSample Examine Sample Preparation (Concentration, Diluent) Start->CheckSample CheckInstrument Inspect Instrument Parameters (Flow Rate, Temperature) Start->CheckInstrument CheckColumn->CheckMobilePhase CleanColumn Clean or Replace Column CheckColumn->CleanColumn Issue Found CheckMobilePhase->CheckSample AdjustMobilePhase Adjust pH or Re-prepare CheckMobilePhase->AdjustMobilePhase Issue Found CheckSample->CheckInstrument DiluteSample Dilute Sample or Change Diluent CheckSample->DiluteSample Issue Found CalibrateInstrument Calibrate and Verify Instrument CheckInstrument->CalibrateInstrument Issue Found Resolved Problem Resolved CleanColumn->Resolved AdjustMobilePhase->Resolved DiluteSample->Resolved CalibrateInstrument->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

ExperimentalWorkflow PrepSolutions 1. Prepare Mobile Phase and Buffer Solutions EquilibrateSystem 4. Equilibrate HPLC System with Mobile Phase PrepSolutions->EquilibrateSystem PrepStandard 2. Prepare Standard Solution (Accurate Weighing) InjectSamples 5. Inject Standard and Sample Solutions PrepStandard->InjectSamples PrepSample 3. Prepare Sample Solution PrepSample->InjectSamples EquilibrateSystem->InjectSamples AcquireData 6. Acquire Chromatographic Data InjectSamples->AcquireData AnalyzeResults 7. Analyze Data and Calculate Concentration AcquireData->AnalyzeResults

Caption: A standard experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Ceftazidime Pentahydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ceftazidime pentahydrate is crucial for quality control and formulation studies. High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose. This guide provides a comparative overview of several validated HPLC methods, detailing their experimental protocols and performance data to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The following table summarizes the key parameters of different validated RP-HPLC methods for the analysis of this compound. These methods have been developed for the analysis of this compound alone or in combination with other substances like Tazobactam sodium or its impurity, Pyridine.

Parameter Method 1 Method 2 Method 3 Method 4
Column Hypersil BDS C18 (150 x 4.6mm, 5 µm)[1][2]Octa Decyl Silane (250mm x 4.6 mm, 5µ)[3]Luna C18 (250 mm × 4.6 mm; 5 µm)[4]Atlantis dC18 (150 mm X 4.6 mm, 5µm)[5]
Mobile Phase Phosphate (B84403) buffer (pH 3.0): Acetonitrile (B52724): Tetrahydrofuran (B95107) (60:30:10 v/v/v)[1][2]Orthophosphoric acid: Acetonitrile (53:47 v/v)[3]Buffer (0.01M disodium (B8443419) hydrogen phosphate, pH 5.0): Acetonitrile: Water (50:25:25 v/v/v)[4]Buffer (0.02 M anhydrous sodium acetate (B1210297), pH 7.0): Acetonitrile (60:40 v/v)[5]
Flow Rate 1.0 ml/min[1][2]1.0 ml/min[3]1.5 mL/min[4]1.5 mL/min[5]
Detection Wavelength 205nm[1][2]PDA Detector[3]254 nm[4]254 nm[5]
Retention Time (Ceftazidime) 3.490 min[1][2]2.2 min[3]Not Specified1.456 min[5]
Linearity Range (Ceftazidime) 60-140 µg/ml[1][2]25-150 µg/ml[3]50-150 µg/mL[4]100.0 - 400.0 µg/mL[5]
Correlation Coefficient (r²) 0.999[1][2]Not Specified0.9995[4]0.9999[5]
Accuracy (% Recovery) 99.91%[1][2]99.6%[3]Not Specified99.93%[5]
Precision (%RSD) 0.39[1]Not SpecifiedNot SpecifiedNot Specified
LOD (µg/ml) 0.03[1]0.34[3]Not Specified3.40[5]
LOQ (µg/ml) 0.10[1]1.04[3]Not Specified10.33[5]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: Stability-Indicating RP-HPLC Method for this compound and Tazobactam Sodium[1][2]
  • Chromatographic System: A reverse-phase HPLC system equipped with a Hypersil BDS C18 column (150 x 4.6mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran in a ratio of 60:30:10 (v/v/v). The mobile phase is filtered and degassed before use.

  • Flow Rate: Isocratic elution at a flow rate of 1.0 ml/min.

  • Detection: UV detection at a wavelength of 205 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Standard solutions are prepared by dissolving an accurately weighed amount of this compound reference standard in the mobile phase to achieve a known concentration within the linearity range. Sample solutions are prepared by dissolving the drug product in the mobile phase to obtain a similar concentration.

  • Validation Parameters: The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Method 2: RP-HPLC Method for this compound and Tazobactam Sodium in Bulk and Dosage Forms[3]
  • Chromatographic System: An HPLC system with a Photo Diode Array (PDA) detector and an Octa Decyl Silane column (250mm x 4.6 mm, 5µ).

  • Mobile Phase: A mixture of Orthophosphoric acid and Acetonitrile in a ratio of 53:47 (v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection: PDA detector, wavelength not specified.

  • Standard and Sample Preparation: Not detailed.

  • Validation Parameters: The method was validated for linearity, accuracy, LOD, and LOQ.

Method 3: RP-HPLC Estimation of Ceftazidime in Pharmaceutical Formulations[4]
  • Chromatographic System: A Waters HPLC system with a Luna C18 column (250 mm × 4.6 mm; 5 µm).

  • Mobile Phase: A mixture of buffer (0.01M disodium hydrogen phosphate, pH adjusted to 5.0), acetonitrile, and water in a ratio of 50:25:25 (v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Not detailed.

  • Validation Parameters: The method was validated for linearity, accuracy, precision, and robustness.

Method 4: Stability-Indicating RP-HPLC Method for this compound and its Impurity Pyridine[5]
  • Chromatographic System: An HPLC system with a UV detector and an Atlantis dC18 column (150 mm X 4.6 mm, 5µm).

  • Mobile Phase: A mixture of a buffer solution of pH 7.0 containing 0.02 M anhydrous sodium acetate and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Stock solutions of Ceftazidime and Pyridine are prepared by dissolving accurately weighed standards in the diluent. Working solutions are prepared by further dilution to fall within the linear range.

  • Validation Parameters: The method was validated according to ICH guidelines for system suitability, precision, accuracy, linearity, specificity, ruggedness, robustness, LOD, and LOQ.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a validated HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Data Processing & Validation cluster_results Results prep_standard Weigh & Dissolve Ceftazidime Standard dilution Serial Dilutions to Working Concentrations prep_standard->dilution prep_sample Weigh & Dissolve Drug Product Sample prep_sample->dilution injection Inject Samples & Standards dilution->injection instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate) instrument_setup->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration calibration_curve Construct Calibration Curve (Standard Curve) peak_integration->calibration_curve quantification Quantify Ceftazidime in Sample calibration_curve->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation report Final Report validation->report

Caption: Generalized workflow for validated HPLC analysis of this compound.

References

A Comparative Analysis of Ceftazidime Pentahydrate and Other Cephalosporins for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the efficacy of ceftazidime (B193861) pentahydrate against other prominent cephalosporins, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections present in-vitro activity, clinical efficacy data, and detailed experimental methodologies to facilitate a comprehensive understanding of their relative performance.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, including ceftazidime, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The primary target of these β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1][2] By binding to and inactivating these enzymes, cephalosporins inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2]

The following diagram illustrates the signaling pathway of cephalosporin-mediated inhibition of bacterial cell wall synthesis.

Cephalosporin (B10832234) Mechanism of Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death PBP->Cell_Lysis Inhibition leads to Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Precursors Cell Wall Precursors Precursors->Peptidoglycan_Synthesis Provides Substrates

Cephalosporin inhibition of bacterial cell wall synthesis.

In-Vitro Efficacy: A Comparative Overview

The in-vitro activity of ceftazidime has been extensively compared with other cephalosporins against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative In-Vitro Activity (MIC90 in mg/L) Against Pseudomonas aeruginosa
AntibioticMIC90 (mg/L)
Ceftazidime 4 [3]
Cefoperazone16[3]
Cefotaxime40[3]
Cefsulodin4[3]
Ceftriaxone20[3]

MIC90: The concentration of drug required to inhibit the growth of 90% of isolates.

Table 2: Comparative In-Vitro Activity (MIC90 in mg/L) Against Enterobacteriaceae
AntibioticE. coliK. pneumoniaeEnterobacter spp.P. mirabilis
Ceftazidime ≤0.25 [3]1 [3]≤0.25 [3]≤0.25 [3]
Cefoperazone1[3]4[3]2[3]0.5[3]
Cefotaxime≤0.12[3]0.25[3]≤0.12[3]≤0.12[3]
Cefuroxime4[3]2[3]>32[3]2[3]
Cephalothin8[3]4[3]>32[3]4[3]
Ceftriaxone≤0.12[3]0.12[3]≤0.12[3]≤0.12[3]
Table 3: Comparative In-Vitro Activity (MIC90 in mg/L) Against Staphylococcus aureus
AntibioticMIC90 (mg/L)
Ceftazidime >128 [4]
Cephalothin1[4]
Cefotaxime16[3]
Cefoperazone4[3]
Cefuroxime4[3]
Ceftriaxone8[3]

Clinical Efficacy: Insights from Clinical Trials

Clinical trials provide crucial data on the in-vivo performance of antibiotics. The following table summarizes the clinical cure rates of ceftazidime in comparison to other cephalosporins in the treatment of various infections.

Table 4: Comparative Clinical Efficacy (Clinical Cure Rates)
Infection TypeComparatorCeftazidime Cure RateComparator Cure RateReference
Community-Acquired Lower Respiratory Tract InfectionsCefepime86%87%[5]
Severe InfectionsCefepime61%71%[6]
Nosocomial PneumoniaCefpirome64%66%[7]
Nosocomial Lower Respiratory Tract InfectionPiperacillin/Tazobactam50%74%[8][9]

Experimental Protocols

The following sections detail the standardized methodologies employed in the in-vitro and clinical studies cited in this guide.

In-Vitro Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of each cephalosporin are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Clinical Trial for Pneumonia: A Representative Workflow

The following diagram outlines a typical workflow for a randomized controlled clinical trial comparing the efficacy of ceftazidime to another cephalosporin in the treatment of pneumonia.

Clinical Trial Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Reporting Protocol Develop Protocol & Obtain Ethical Approval Patient_Recruitment Patient Recruitment & Informed Consent Protocol->Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Group_A Administer Ceftazidime Randomization->Group_A Group_B Administer Comparator Cephalosporin Randomization->Group_B Clinical_Assessment Daily Clinical Assessment (Signs & Symptoms) Group_A->Clinical_Assessment Group_B->Clinical_Assessment Lab_Tests Laboratory Tests (e.g., CRP, WBC) Clinical_Assessment->Lab_Tests Microbiology Microbiological Sampling & Culture Lab_Tests->Microbiology Efficacy_Analysis Primary Efficacy Analysis (Clinical Cure Rate) Microbiology->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis Efficacy_Analysis->Safety_Analysis Reporting Final Report & Publication Safety_Analysis->Reporting

A typical workflow for a clinical trial comparing antibiotic efficacy.

Conclusion

Ceftazidime pentahydrate demonstrates potent in-vitro activity against Pseudomonas aeruginosa and many Enterobacteriaceae.[3] Its efficacy against Gram-positive organisms, such as Staphylococcus aureus, is limited compared to other cephalosporins.[3][4] Clinical trial data indicate that its efficacy in treating infections like pneumonia is comparable to some other cephalosporins, though outcomes can vary depending on the specific comparator and patient population.[5][6][7] This guide provides a foundational dataset for researchers to inform further investigation and drug development efforts in the field of antibacterial therapeutics.

References

A Comparative In Vitro Analysis of Ceftazidime and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of ceftazidime (B193861), a third-generation cephalosporin, with other notable beta-lactam antibiotics. The data presented herein, derived from various studies, is intended to offer a comprehensive overview of their relative efficacy against key bacterial pathogens. This document details the experimental methodologies utilized for these comparisons and includes visual representations of experimental workflows and the mechanism of action of beta-lactam antibiotics.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, ceftazidime and its counterparts inhibit the cross-linking of peptidoglycan chains. This disruption leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2][3]

dot

cluster_bacterium Bacterial Cell cluster_antibiotics Beta-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to Cell_lysis Cell Lysis and Bacterial Death Peptidoglycan_synthesis->Cell_lysis Inhibition leads to Ceftazidime Ceftazidime Ceftazidime->PBP Binds to and Inhibits Other_beta_lactams Other Beta-Lactams Other_beta_lactams->PBP

Caption: Mechanism of action of beta-lactam antibiotics.

Comparative In Vitro Activity

The in vitro efficacy of ceftazidime has been extensively compared to other beta-lactam antibiotics against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ceftazidime and Comparator Beta-Lactams against Pseudomonas aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Ceftazidime2883.2 - 97.2
Ceftazidime-avibactam2495.5 - 97.2
Piperacillin-tazobactam166478.3
Meropenem0.5882.0 - 91.0
Imipenem-relebactam0.25194.5
Ceftolozane-tazobactam0.5293.3 - 94.3

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages may vary based on the specific study and breakpoints used.[5][6][7]

Table 2: In Vitro Activity of Ceftazidime and Comparator Beta-Lactams against Enterobacteriaceae
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ceftazidime≤0.12 - 0.250.5 - >8
Ceftazidime-avibactam0.12 - 0.50.5 - 2
Cefotaxime≤0.120.25
Moxalactam≤0.120.25
Meropenem≤0.06≤0.06

Data compiled from multiple sources. Enterobacteriaceae includes species such as E. coli, Klebsiella spp., and Enterobacter spp.[4][8][9]

Experimental Protocols

The in vitro data presented in this guide are primarily generated through standardized antimicrobial susceptibility testing methods. The two most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Procedure:

  • Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates, containing the serially diluted antibiotic, are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another reference method for determining MIC values.

Procedure:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

dot

cluster_setup Experimental Setup cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Incubation & Analysis Broth_prep Prepare serial dilutions of antibiotics in broth Broth_inoculate Inoculate with standardized bacterial suspension Incubate Incubate at 35-37°C for 16-20 hours Broth_inoculate->Incubate Agar_prep Prepare agar plates with varying antibiotic concentrations Agar_inoculate Inoculate agar surface with bacterial suspension Agar_inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Workflow for in vitro susceptibility testing.

References

Navigating the Landscape of Ceftazidime Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of ceftazidime (B193861) pentahydrate's cross-resistance profiles with other antibiotics, supported by experimental data and detailed methodologies.

Ceftazidime, a third-generation cephalosporin, remains a critical tool in treating infections caused by Gram-negative bacteria, notably Pseudomonas aeruginosa and Klebsiella pneumoniae. However, the emergence of resistance, and critically, cross-resistance to other antibiotic classes, poses a significant clinical challenge. This guide delves into the experimental evidence of these phenomena, offering a structured overview of quantitative data, the protocols used to generate it, and the underlying molecular mechanisms.

Quantitative Analysis of Ceftazidime Cross-Resistance

The development of resistance to ceftazidime can concurrently reduce susceptibility to a range of other antimicrobial agents. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various in vitro studies, providing a quantitative look at cross-resistance patterns.

Table 1: Cross-Resistance in Pseudomonas aeruginosa Following Exposure to Ceftazidime or Ceftazidime-Avibactam

AntibioticCeftazidime-Resistant Strain MIC (µg/mL)Fold Change vs. Parental StrainReference
Parental Strain (PAO1)
Ceftazidime1-[1]
Meropenem1-[1]
Experimentally Evolved Ceftazidime-Resistant Mutants
Ceftazidime4 - 10244x - 1024x[1]
Meropenem2 - 162x - 16x[1]
Aztreonam>256>256x[2]
Ciprofloxacin0.25 - 22x - 16x[2]
Tobramycin1 - 82x - 16x[2]

Table 2: Cross-Resistance in Ceftazidime-Avibactam Resistant Klebsiella pneumoniae

AntibioticCeftazidime-Avibactam Resistant Strain MIC (µg/mL)Fold Change vs. Susceptible StrainReference
Susceptible Strain
Ceftazidime-Avibactam≤8/4-[3]
Cefepime≤8-
Meropenem≤1-
Resistant Strain
Ceftazidime-Avibactam≥16/4≥2x[3]
Cefepime16 - >64≥2x - >8x
Meropenem2 - 32≥2x - 32x

Experimental Protocols: A Closer Look

The data presented is a product of rigorous experimental procedures. Below are detailed methodologies for key experiments cited in cross-resistance studies.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a cornerstone of antibiotic susceptibility testing.[4][5][6]

  • Preparation of Bacterial Inoculum:

    • Select three to five isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of the antibiotics to be tested.

    • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate broth. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Induction of Antibiotic Resistance (Laboratory Evolution)

This protocol is designed to simulate the development of antibiotic resistance in a controlled laboratory setting.[7]

  • Initial Susceptibility Testing:

    • Determine the baseline MIC of the bacterial strain to the selective antibiotic (e.g., ceftazidime) using the broth microdilution method.

  • Serial Passage in Sub-Inhibitory Concentrations:

    • Inoculate a culture of the bacteria into a broth medium containing the antibiotic at a concentration of half the initial MIC.

    • Incubate the culture with shaking at 37°C until it reaches the stationary phase.

    • On the following day, transfer a small volume (e.g., 20 µL) of the stationary-phase culture into a fresh tube of broth containing the same or a slightly increased concentration of the antibiotic.

    • Repeat this serial passage daily for a predetermined period (e.g., 15-30 days).

  • Monitoring Resistance Development:

    • Periodically (e.g., every 5 transfers), determine the MIC of the evolving bacterial population to the selective antibiotic.

    • An increase in the MIC indicates the development of resistance.

  • Isolation and Characterization of Resistant Mutants:

    • Once a significant increase in resistance is observed, plate the culture onto antibiotic-containing agar to isolate single colonies.

    • These resistant isolates can then be further characterized for their cross-resistance profiles and the underlying genetic mutations.

Key Mechanisms of Ceftazidime Cross-Resistance

The development of cross-resistance to ceftazidime and other antibiotics is often multifactorial, involving complex regulatory networks and structural changes in the bacteria. Two prominent mechanisms in P. aeruginosa are the overexpression of the AmpC β-lactamase and the upregulation of the MexAB-OprM efflux pump.

AmpC β-Lactamase Regulation

Under normal conditions, the expression of the chromosomal ampC gene is kept at a low level by the transcriptional regulator AmpR. However, mutations in genes involved in peptidoglycan recycling, such as dacB (encoding PBP4), can lead to an accumulation of cell wall precursors that act as inducers of ampC expression.[2][8] This overexpression of AmpC, an enzyme that can hydrolyze a broad spectrum of β-lactam antibiotics, leads to resistance.

AmpC_Regulation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide AmpR AmpR UDP_MurNAc_pentapeptide->AmpR binds & represses ampC_gene ampC gene AmpR->ampC_gene represses AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein expression AmpD AmpD muropeptides_cyt Muropeptides muropeptides_cyt->AmpR induces AmpC (in high conc.) muropeptides_cyt->AmpD degradation muropeptides_peri Peptidoglycan fragments AmpG AmpG (permease) muropeptides_peri->AmpG transport AmpG->muropeptides_cyt

Regulation of AmpC β-lactamase expression in P. aeruginosa.
MexAB-OprM Efflux Pump Regulation

The MexAB-OprM efflux pump is a tripartite system that actively expels a wide range of antimicrobial compounds from the bacterial cell.[9][10][11] Its expression is controlled by a complex network of regulators, including the local repressor MexR and other global regulators. Mutations in these regulatory genes can lead to the overexpression of the efflux pump, resulting in multidrug resistance.

MexAB_OprM_Regulation cluster_membrane Cell Membranes cluster_cytoplasm Cytoplasm OprM OprM (Outer Membrane) MexA MexA (Periplasmic) MexA->OprM MexB MexB (Inner Membrane) MexB->MexA mex_operon mexAB-oprM operon mex_operon->MexB expression MexR MexR MexR->mex_operon represses NalC NalC NalC->mex_operon represses NalD NalD NalD->mex_operon represses Antibiotics Antibiotics Antibiotics->MexB efflux

Regulation and function of the MexAB-OprM efflux pump.

Experimental Workflow Diagram

The process of investigating cross-resistance follows a logical sequence of steps, from initial characterization to in-depth molecular analysis.

Experimental_Workflow start Start: Select Bacterial Strain mic_initial Determine Initial MIC Profile (Broth Microdilution) start->mic_initial induce_resistance Induce Resistance to Ceftazidime (Laboratory Evolution) mic_initial->induce_resistance isolate_mutants Isolate Resistant Mutants induce_resistance->isolate_mutants mic_cross Determine MIC Profile of Mutants (Cross-Resistance Testing) isolate_mutants->mic_cross wgs Whole Genome Sequencing of Resistant Mutants mic_cross->wgs analyze_mutations Identify Genetic Mutations (e.g., in ampC, mexR) wgs->analyze_mutations end End: Correlate Genotype with Phenotype analyze_mutations->end

Workflow for a ceftazidime cross-resistance study.

This guide provides a foundational understanding of ceftazidime cross-resistance, supported by quantitative data and detailed experimental frameworks. For researchers in the field, a thorough comprehension of these principles is essential for the development of novel therapeutic strategies and for preserving the efficacy of our current antibiotic arsenal.

References

A Comparative Guide to Ceftazidime Pentahydrate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard methods for determining the susceptibility of bacteria to ceftazidime (B193861) pentahydrate. The information presented is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with performance data from various studies.

Introduction to Ceftazidime Susceptibility Testing

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacterales. Accurate susceptibility testing is crucial for guiding appropriate clinical therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents. The primary methods for in vitro susceptibility testing of ceftazidime include disk diffusion, broth microdilution, and agar (B569324) dilution. These methods are standardized by organizations like CLSI and EUCAST to ensure reproducibility and comparability of results across different laboratories.

Comparison of Key Susceptibility Testing Methods

The selection of a susceptibility testing method often depends on factors such as the required level of quantitative data, throughput, cost, and the specific organisms being tested. Below is a comparative summary of the most common methods for ceftazidime susceptibility testing.

FeatureDisk Diffusion (Kirby-Bauer)Broth MicrodilutionAgar Dilution
Principle An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition is measured.The test organism is inoculated into a series of wells containing serial twofold dilutions of the antibiotic in a liquid growth medium. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).Serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is spot-inoculated onto the surface of the agar plates. The lowest concentration that inhibits visible growth is the MIC.
Primary Result Zone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
Throughput HighHigh (with automation)Moderate
Quantitative Data Indirect (zone diameter correlates with MIC)Direct and precise MIC valueDirect and precise MIC value
Advantages Simple, low cost, flexible for testing multiple drugs.Provides a precise MIC value, can be automated.Reference method, allows for testing of multiple isolates on a single plate.
Disadvantages Provides a qualitative result (Susceptible, Intermediate, Resistant) based on interpretive criteria; less precise than MIC methods.Can be more labor-intensive if not automated; requires specialized equipment.Labor-intensive, not easily automated.

Performance Data for Ceftazidime Susceptibility Testing

The following tables summarize performance data for ceftazidime susceptibility testing. Much of the recent comparative data is for ceftazidime in combination with avibactam, a β-lactamase inhibitor. This combination is often used against multidrug-resistant organisms. While not identical to ceftazidime pentahydrate alone, this data provides valuable insights into the performance of the testing methods.

Table 1: Performance of Disk Diffusion vs. Broth Microdilution for Ceftazidime-Avibactam against Enterobacterales

ParameterEtest (Gradient Diffusion)Disk Diffusion (30/20 µg disk)
Categorical Agreement (CA) 99.6% (456/458)[1]99.8% (457/458)[1]
Essential Agreement (EA) 94.8% (434/458)[1]Not Reported
Major Error (ME) 0.2% (1/458)[1]0%
Very Major Error (VME) 0.2% (1/458)[1]0.2% (1/458)[1]

Table 2: MIC Distribution of Ceftazidime and Ceftazidime-Avibactam against Pseudomonas aeruginosa

OrganismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
P. aeruginosaCeftazidime23284.3%
P. aeruginosaCeftazidime-Avibactam2497.0%

Note: Susceptibility breakpoints may vary between CLSI and EUCAST guidelines.

Experimental Protocols

Detailed, standardized protocols are essential for accurate and reproducible susceptibility testing. The following are summarized protocols for the key methods based on CLSI guidelines.

Disk Diffusion (Kirby-Bauer) Method (Based on CLSI M02)
  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Within 15 minutes of preparation, uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a ceftazidime-impregnated disk (typically 30 µg) to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided in the current CLSI M100 document.

Broth Microdilution Method (Based on CLSI M07)
  • Panel Preparation: Use commercially prepared or in-house prepared microdilution panels containing serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microdilution panel with the standardized bacterial suspension.

  • Incubation: Incubate the panels at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism. The result is interpreted as Susceptible, Intermediate, or Resistant based on the MIC interpretive criteria in the current CLSI M100 document.

Agar Dilution Method (Based on CLSI M07 and M11)
  • Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of ceftazidime. A plate with no antibiotic is included as a growth control.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism(s) adjusted to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum-replicating apparatus, spot-inoculate a standardized volume of each bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an appropriate atmosphere (aerobic for most bacteria, anaerobic for anaerobes).

  • Reading and Interpretation: The MIC is the lowest concentration of ceftazidime that inhibits the growth of the organism (defined as no growth, a faint haze, or a single colony). Interpret the MIC based on CLSI M100 criteria.

Quality Control

Regular quality control (QC) testing is mandatory to ensure the accuracy and precision of susceptibility testing results. This involves testing reference strains with known susceptibility profiles.

Table 3: CLSI and EUCAST Quality Control Ranges for Escherichia coli ATCC® 25922™

MethodCeftazidime ConcentrationCLSI QC RangeEUCAST QC Range
Disk Diffusion30 µg22-29 mm25-31 mm
Broth Microdilution-0.12-0.5 µg/mL0.125-0.5 µg/mL

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the disk diffusion and broth microdilution susceptibility testing methods.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Agar Plate prep_inoculum->inoculate < 15 min prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disk Apply Ceftazidime Disk inoculate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Result (S/I/R) measure->interpret CLSI M100

Caption: Workflow for Ceftazidime Disk Diffusion Susceptibility Testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_panel Prepare Microdilution Panel with Ceftazidime Dilutions inoculate Inoculate Panel Wells prep_panel->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Result (S/I/R) read_mic->interpret CLSI M100

Caption: Workflow for Ceftazidime Broth Microdilution Susceptibility Testing.

References

A Head-to-Head Battle: Ceftazidime Pentahydrate vs. Meropenem in the Fight Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. For researchers and drug development professionals, understanding the nuances of our existing antibiotic arsenal (B13267) is critical to innovating new therapeutic strategies. This guide provides a detailed, data-driven comparison of two cornerstone β-lactam antibiotics, ceftazidime (B193861) and meropenem (B701), in the context of treating resistant bacterial strains.

Overview of the Combatants

Ceftazidime , a third-generation cephalosporin, has long been a workhorse against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its efficacy is often compromised by β-lactamase enzymes, leading to the development of ceftazidime/avibactam (CZA), a combination product that pairs ceftazidime with a novel β-lactamase inhibitor. Avibactam restores ceftazidime's activity against many bacteria that produce Ambler class A, C, and some class D β-lactamases.[1][2]

Meropenem , a broad-spectrum carbapenem (B1253116) antibiotic, is often reserved for more serious infections due to its robust activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[3] However, the emergence of carbapenem-resistant Enterobacterales (CRE) and other carbapenem-resistant organisms has diminished its utility in some cases. This has led to the development of combinations like meropenem/vaborbactam (B611620) (MVB), which is effective against specific carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[2]

In Vitro Efficacy: A Tale of Two Spectra

The in vitro activity of these antibiotics is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Performance Against Pseudomonas aeruginosa

P. aeruginosa is a notoriously difficult-to-treat opportunistic pathogen. While carbapenems like meropenem were once a reliable treatment, resistance is on the rise. Studies show that ceftazidime, particularly when combined with avibactam, can be effective against meropenem-resistant strains, provided the resistance is not mediated by metallo-β-lactamases (MBLs).[4]

AntibioticOrganismResistance ProfileMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Ceftazidime/Avibactam P. aeruginosaMeropenem-Resistant1612847.5%
Ceftazidime/Avibactam P. aeruginosaMeropenem-Resistant (MBL-negative)--High
Ceftazidime/Avibactam P. aeruginosaMeropenem-Resistant (MBL-positive)32>128Low
Meropenem P. aeruginosa----

Data synthesized from a multicenter study in Germany on 448 meropenem-resistant P. aeruginosa isolates.[4]

Performance Against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

For infections caused by KPC-producing K. pneumoniae, both CZA and MVB have emerged as crucial treatment options. In vitro studies demonstrate that vaborbactam can restore meropenem's activity against KPC-producing strains.[2]

AntibioticOrganismResistance ProfileSusceptibility Rate (%)
Ceftazidime/Avibactam K. pneumoniaeCarbapenem-Resistant93.8%
Meropenem/Vaborbactam K. pneumoniaeCarbapenem-Resistant91.7% - 95.8%

Data from a comparative in vitro study. Note that meropenem alone would have very low susceptibility against these isolates.[5]

Clinical Performance: Outcomes from the Front Lines

Clinical trials provide real-world data on the efficacy and safety of these antibiotics. The results often depend on the type of infection and the specific resistance mechanisms of the causative pathogens.

Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP)

In the REPROVE trial, a pivotal phase III study, ceftazidime/avibactam was compared to meropenem for the treatment of HAP/VAP.

OutcomeCeftazidime/Avibactam (CZA)MeropenemDifference (95% CI)
28-Day All-Cause Mortality (ITT Population) 9.6%8.3%1.5% (-2.4% to 5.3%)
Clinical Cure at Test-of-Cure (ITT Population) 67.2%69.1%-1.9% (-8.1% to 4.3%)

ITT: Intent-to-Treat. Data from the REPROVE trial, which established the non-inferiority of CZA to meropenem for HAP/VAP.[1]

Carbapenem-Resistant Gram-Negative Infections in the ICU

A retrospective study of critically ill patients with carbapenem-resistant Gram-negative bacterial (CRGNB) infections compared outcomes between those treated with CZA and those receiving meropenem-based combination regimens.

OutcomeCeftazidime/Avibactam (n=74)Meropenem-based Regimens (n=61)p-value
14-Day Mortality 27.0%31.1%0.738
30-Day Mortality 41.9%47.5%0.511
90-Day Mortality 62.2%65.6%0.818
Clinical Success at Day 14 64.9%65.6%0.931

This study found no significant differences in mortality or clinical success between the two treatment approaches for CRGNB infections in the ICU.[6]

Mechanisms of Resistance: A Molecular Arms Race

Understanding the molecular mechanisms of resistance is crucial for developing new drugs and optimizing existing therapies. Resistance to both ceftazidime and meropenem can arise through several pathways.

G cluster_resistance Mechanisms of Resistance to β-Lactams BetaLactam β-Lactam Antibiotic (Ceftazidime / Meropenem) Porin Porin Channel (e.g., OmpK35/36, OprD) BetaLactam->Porin Entry PBP Penicillin-Binding Protein (PBP) Target Site BetaLactam->PBP Inhibition of Cell Wall Synthesis Efflux Efflux Pump (e.g., MexAB-OprM) BetaLactam->Efflux Substrate for Expulsion Enzyme β-Lactamase Enzyme (e.g., KPC, AmpC, MBL) BetaLactam->Enzyme Substrate for Hydrolysis Porin->PBP Access to Target PorinLoss Porin Loss/Mutation (Reduced Entry) Porin->PorinLoss Mutation/ Downregulation PBP_mod PBP Alteration (Reduced Binding) PBP->PBP_mod Mutation EffluxUp Efflux Pump Upregulation (Increased Expulsion) Efflux->EffluxUp Upregulation EnzymeProd Enzyme Production (Drug Inactivation) Enzyme->EnzymeProd Upregulation/ Mutation

Caption: Key molecular pathways leading to resistance against β-lactam antibiotics.

Resistance to ceftazidime/avibactam and meropenem often involves mutations in the genes encoding β-lactamases (like blaKPC), which can alter the enzyme's ability to be inhibited by avibactam.[7] Additionally, reduced drug entry due to mutations or loss of outer membrane porins (e.g., OmpK35/36 in K. pneumoniae or OprD in P. aeruginosa) and overexpression of efflux pumps that actively remove the antibiotic from the cell are common resistance strategies.[2][7]

Experimental Protocols

Accurate and reproducible data are the bedrock of antibiotic research. Below are standardized methodologies for key in vitro experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antibiotic.

Objective: To determine the lowest concentration of ceftazidime or meropenem that inhibits the visible growth of a bacterial isolate.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of ceftazidime pentahydrate and meropenem. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[8]

  • Inoculum Preparation: Grow the bacterial strain to be tested on an appropriate agar (B569324) plate. Select several colonies and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest antibiotic concentration that shows no visible bacterial growth (no turbidity).[9]

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Objective: To assess the rate at which ceftazidime or meropenem kills a bacterial population.

Methodology:

  • Preparation: Prepare tubes of broth medium (e.g., CAMHB) containing the antibiotic at various concentrations (often multiples of the predetermined MIC, such as 1x, 2x, and 4x MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Sampling Over Time: Incubate all tubes at 37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto nutrient agar. After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[10]

Conclusion

The choice between this compound (often as CZA) and meropenem for treating resistant bacterial infections is complex and must be guided by several factors.

  • For KPC-producing CRE , both CZA and meropenem/vaborbactam show high in vitro activity and are considered primary treatment options.[11]

  • For P. aeruginosa , the choice is highly dependent on the resistance mechanism. CZA is a strong option for many carbapenem-resistant strains, but it is not effective against those producing MBLs.

  • In clinical settings like HAP/VAP , ceftazidime/avibactam has been shown to be non-inferior to meropenem, providing a carbapenem-sparing option.[1]

  • For infections in critically ill patients with CRGNB , studies have shown comparable efficacy between CZA and meropenem-based combination therapies, emphasizing the importance of prompt and appropriate antibiotic initiation.[6]

Ultimately, the decision must be informed by rapid and accurate antimicrobial susceptibility testing, knowledge of local resistance patterns, and the specific clinical context of the patient. The ongoing evolution of resistance necessitates continued research and development of new therapeutic strategies to stay ahead in this critical battle.

References

Comparative Stability Analysis of Different Ceftazidime Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic widely utilized for treating severe bacterial infections, including those caused by Pseudomonas aeruginosa. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, a structure susceptible to degradation.[1] The stability of a ceftazidime formulation is therefore a critical parameter, directly impacting its therapeutic potency, safety, and shelf-life. This guide provides a comparative analysis of the stability profiles of various ceftazidime formulations, supported by experimental data, to assist researchers and drug development professionals in creating robust and reliable pharmaceutical products.

The degradation of ceftazidime is primarily influenced by factors such as temperature, pH, concentration, and the specific components of the formulation. Key degradation pathways include the hydrolytic cleavage of the β-lactam ring, isomerization to its inactive Δ²-isomer, and the release of pyridine, a potentially toxic byproduct.[2][3][4] Understanding these degradation mechanisms is fundamental to developing stable formulations.

Ceftazidime Degradation Pathways

The chemical stability of ceftazidime is compromised by several degradation pathways. At temperatures above 25°C, two primary mechanisms are observed: the opening of the β-lactam ring and the formation of the Δ²-isomer. The hydrolysis of the β-lactam ring is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[3] Another significant degradation product is pyridine, which is released during hydrolytic degradation in aqueous solutions.[4][5]

G Ceftazidime Ceftazidime (Active Δ³-Isomer) BetaLactam_Opening β-Lactam Ring Opening Ceftazidime->BetaLactam_Opening Hydrolysis (pH, Temp dependent) Isomerization Isomerization Ceftazidime->Isomerization Base Catalysis SideChain_Cleavage Side Chain Cleavage Ceftazidime->SideChain_Cleavage Hydrolysis Inactive_Metabolites Inactive Ring-Opened Products (e.g., Acetyl-ethanal derivative) BetaLactam_Opening->Inactive_Metabolites Delta2_Isomer Δ²-Isomer (Inactive) Isomerization->Delta2_Isomer Pyridine Pyridine SideChain_Cleavage->Pyridine

Primary degradation pathways of Ceftazidime.

Comparative Stability Data

The stability of ceftazidime is highly dependent on its formulation and storage conditions. Powder for injection is significantly more stable than reconstituted aqueous solutions.[2][6] The following tables summarize quantitative data from various studies.

Table 1: Stability of Ceftazidime Solutions Under Various Conditions

Concentration (% w/v)Temperature (°C)pHTime (hours)% Ceftazidime RemainingReference
12%4~7.424>95%[7]
12%25~7.424~90%[7]
12%37~7.424~75%[7]
4-12%25~7.424>90%[8]
12%254.5 - 6.524Maximum Stability[9]
12%25>1024<90%[7]
40 mg/mL20-20>90% (in 5% Dextrose)[10]
40 mg/mL35-20<90% (in 5% Dextrose)[10]

Table 2: Comparative Stability of Ceftazidime vs. Ceftazidime/Avibactam (B1665839) Formulations

FormulationStorage ConditionsTime% Ceftazidime Remaining% Avibactam RemainingReference
Ceftazidime/AvibactamReconstituted, Room Temp12 hoursStable (within limits)Stable (within limits)[11]
Ceftazidime/AvibactamReconstituted, Refrigerated (2-8°C)24 hoursStable (within limits)Stable (within limits)[11][12]
Ceftazidime/AvibactamRefrigerated (14 days) then 32°C (24 hours)360 hours75.5% - 85.4%83.2% - 93.1%[5][11]
Ceftazidime only25°C24 hours~90%N/A[7]

Note: "Stable" generally implies that the concentration remains within 90% of its initial value.[7]

Table 3: Stability of Ceftazidime in Different Diluents and Infusion Devices

Infusion Device / ContainerDiluentConcentrationStorage ConditionDurationStability OutcomeReference
Elastomeric Devices0.9% Saline12 mg/mL & 25 mg/mL48h at 2-8°C, then 12h at 32°C60 hours>90% Ceftazidime remaining[4]
Glass Bottles, PP & PVC Bags5% Dextrose, 0.9% NaCl40 mg/mL20°C20 hoursStable[10]
Infusion Bags (PVC, PO, etc.)0.9% NaCl, 5% Dextrose8-40 mg/mL24h at 2-8°C, then 12h at <25°C36 hoursStable[12]
Syringes (Polypropylene)Water for Injection100 mg/mL22°C24 hoursStable[10]

Experimental Protocols

Detailed and validated methodologies are crucial for accurately assessing formulation stability.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of ceftazidime and its degradation products.

  • System: HPLC with UV detection.

  • Column: Lichrosorb 100RP-18 (25 cm x 0.4 cm, 5-μm pore size) with a Novapack C18 pre-column.[7]

  • Mobile Phase: Isocratic elution with 10 mM sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (89:11 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.[7]

  • Sample Preparation: Dilute the test solution with the mobile phase to a suitable concentration (e.g., within a 0 to 400 μg/ml linearity range).[3][7]

  • Analysis: Inject the prepared sample and compare the peak area of ceftazidime to that of a freshly prepared standard to determine the remaining concentration.

G start Start: Receive Ceftazidime Formulation Samples prep Prepare Samples (Reconstitute/Dilute) start->prep stress Apply Stress Conditions (Temp, pH, Light) prep->stress sampling Collect Samples at Pre-defined Time Points (e.g., 0, 8, 12, 24h) stress->sampling hplc HPLC Analysis (Quantify Ceftazidime & Degradants) sampling->hplc data Data Analysis (Calculate % Remaining, Degradation Rate) hplc->data report Generate Stability Report data->report end End report->end

Experimental workflow for comparative stability testing.
Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, as mandated by ICH guidelines.[3][13][14]

  • Stock Solution: Prepare a 1 mg/mL stock solution of ceftazidime in water or a suitable solvent mixture.[3]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before analysis.[3]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂). Keep at 60°C for 30 minutes.[3]

  • Thermal Degradation: Place the stock solution in a hot air oven at 60°C.[3]

  • Photolytic Degradation: Expose the stock solution to UV and visible light radiation.[6]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the intact drug from any degradation products.

Framework for Stable Formulation Selection

The selection of an optimal formulation requires a logical evaluation of various stability attributes. The goal is to find a balance between chemical stability (low degradation), physical stability (no precipitation or color change), and therapeutic requirements.

G start Define Target Product Profile (TPP) screen Screen Formulations (Excipients, pH, Concentration) start->screen stability_study Conduct Forced Degradation & Accelerated Stability Studies screen->stability_study chem_stable Chemical Stability Acceptable? (<10% degradation, low pyridine) stability_study->chem_stable phys_stable Physical Stability Acceptable? (No precipitation, color change) chem_stable->phys_stable Yes optimize Optimize Formulation (Adjust pH, add stabilizers) chem_stable->optimize No phys_stable->optimize No select Select Lead Formulation(s) for Long-Term Stability Testing phys_stable->select Yes optimize->screen Re-screen reject Reject Formulation optimize->reject

Logical framework for selecting a stable formulation.

Conclusion

The stability of ceftazidime is a multifaceted issue critical to its clinical success. This guide highlights that temperature and pH are the most significant factors affecting the degradation of ceftazidime in aqueous solutions. Maximum stability is typically observed in a pH range of 4.5 to 6.5.[9] Formulations of ceftazidime alone and in combination with avibactam exhibit satisfactory stability for clinical use when stored according to manufacturer recommendations, generally for up to 12-24 hours at room or refrigerated temperatures after reconstitution.[7][11] However, extended storage, especially at elevated temperatures, leads to significant degradation and the formation of byproducts like pyridine.[4][5] For drug development, careful selection of buffers, excipients, and container closure systems, validated by robust stability-indicating methods, is paramount to ensuring a safe, effective, and stable ceftazidime product.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Ceftazidime Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable analytical method is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods for the determination of Ceftazidime (B193861) pentahydrate, with a focus on their accuracy and precision, supported by experimental data.

Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic, is widely used against a broad spectrum of bacteria. Its accurate quantification is crucial throughout the drug development lifecycle, from formulation to quality control of the final product. The most common analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods.

Quantitative Data Comparison

The following table summarizes the reported accuracy and precision of different analytical methods for the determination of this compound. Accuracy is presented as the percentage recovery, which indicates how close the measured value is to the true value. Precision is represented by the percentage relative standard deviation (%RSD), which reflects the degree of scatter in a series of measurements.

Analytical MethodAnalyte(s)Accuracy (% Recovery)Precision (% RSD)Reference
RP-HPLC This compound & Tazobactam sodium99.6%-[1]
RP-HPLC This compound & Tazobactam sodium99.91%0.39[2]
RP-HPLC This compound & Pyridine98.0% - 102.0%-[3]
RP-HPLC Ceftazidime & Avibactam100.51%-[4]
UV-Vis Spectrophotometry (MBTH Method) Ceftazidime99.3% - 102.3%0.1% - 0.4% (Intra-day)[5][6]
UV-Vis Spectrophotometry (NEDA Method) Ceftazidime97.6% - 101.5%0.1% - 0.4% (Intra-day)[5][6]
UV-Vis Spectrophotometry (Diazotization with 4-TBP) Ceftazidime93.11% - 102.20%0.48 - 9.54%[7]
UV-Vis Spectrophotometry Ceftazidime99.91%-[8]
Titrimetry (Acidimetric) Ceftazidime99.67% - 100.39%< 2%[9][10]
Titrimetry (Iodometric) Ceftazidime99.67% - 100.39%< 1%[9][10]
Titrimetry (Nonaqueous) Ceftazidime99.67% - 100.39%< 1%[9][10]

Key Observations:

  • High-Performance Liquid Chromatography (HPLC) consistently demonstrates high accuracy and precision, making it a preferred method for the quantification of Ceftazidime, especially in the presence of other compounds like Tazobactam, Avibactam, or impurities such as Pyridine.[1][2][3][4]

  • UV-Visible Spectrophotometry offers a simpler and more economical alternative to HPLC. The accuracy and precision of spectrophotometric methods can be very good, as seen with the MBTH and NEDA methods.[5][6] However, the choice of reagent and method conditions can significantly impact performance, as indicated by the wider range of RSD values for the diazotization method with 4-TBP.[7]

  • Titrimetric methods , including acidimetric, iodometric, and nonaqueous titrations, provide excellent accuracy and precision for the analysis of Ceftazidime in pharmaceutical formulations.[9][10] These classical methods are often simple, rapid, and do not require sophisticated instrumentation.

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

1. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound and Tazobactam Sodium [2]

  • Chromatographic System:

    • Column: Hypersil BDS C18 (150 x 4.6mm, 5 µm)

    • Mobile Phase: Phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran (B95107) in the ratio of 60:30:10 (v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 205 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation: Prepare standard solutions of Ceftazidime and Tazobactam in the linearity range of 60-140 µg/mL and 7.5-17.5 µg/mL, respectively.

  • Sample Preparation: Accurately weigh and transfer the sample equivalent to the standard concentration into a volumetric flask, dissolve in the mobile phase, and dilute to the mark.

  • Validation Parameters:

    • Accuracy: Determined by recovery studies, with results showing 99.91% for Ceftazidime.[2]

    • Precision: The %RSD for method precision was found to be 0.39 for Ceftazidime.[2]

2. UV-Visible Spectrophotometry (MBTH Method) for Ceftazidime [5][11]

  • Principle: This method is based on the reaction of 3-methylbenzothiazolin-2-one hydrazone (MBTH) with Ceftazidime in the presence of ferric chloride in an acidic medium, forming a blue-colored complex.

  • Reagents:

    • Ceftazidime standard solution.

    • MBTH solution.

    • Ferric chloride solution.

    • Acidic medium.

  • Procedure:

    • To a series of standard solutions of Ceftazidime, add the MBTH reagent followed by the ferric chloride solution under acidic conditions.

    • Allow the reaction to proceed to develop the color.

    • Measure the absorbance of the resulting blue complex at a maximum wavelength (λmax) of 628 nm against a reagent blank.

  • Validation Parameters:

    • Linearity: The system obeyed Beer's law in the range of 2-10 µg/mL.[11]

    • Accuracy and Precision: The intra-day precision showed RSD values ranging from 0.1–0.4%.[5]

3. Iodometric Titration for Ceftazidime [9][10]

  • Principle: This method involves the alkaline hydrolysis of the β-lactam ring of Ceftazidime, followed by the iodometric determination of the degradation product.

  • Procedure:

    • An accurately weighed portion of the sample is dissolved in water.

    • An aliquot is treated with 1 M sodium hydroxide (B78521) and allowed to stand for twenty minutes to ensure complete hydrolysis.

    • A freshly prepared acetate (B1210297) buffer solution, 1 M hydrochloric acid, and a known excess of 0.01 M iodine solution are added.

    • The flask is stoppered and allowed to stand, protected from light.

    • The excess iodine is then titrated with a standard solution of sodium thiosulfate.

    • A blank determination is performed, and the necessary corrections are made.

  • Validation Parameters:

    • Accuracy and Precision: The method demonstrated good recovery (99.67% to 100.39%) and a relative standard deviation of less than 1%.[9][10]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring the reliability of data.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Application MethodSelection Select Analytical Technique (e.g., HPLC) ParameterOptimization Optimize Method Parameters MethodSelection->ParameterOptimization Initial Setup Specificity Specificity/ Selectivity ParameterOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Quality Control Analysis Robustness->RoutineAnalysis StabilityStudies Stability Studies RoutineAnalysis->StabilityStudies If required

Caption: A flowchart illustrating the typical stages of analytical method development and validation.

References

Ceftazidime pentahydrate's efficacy in combination with tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Beta-Lactamase Inhibitor Combinations: While the query specified ceftazidime (B193861) in combination with tazobactam, the clinically established and widely studied partner for ceftazidime is avibactam (B1665839) . Tazobactam is typically combined with piperacillin (B28561) or ceftolozane. This guide will, therefore, focus on the robust data available for ceftazidime-avibactam, a critical agent in treating multidrug-resistant (MDR) gram-negative infections, and will draw comparisons with another potent combination, ceftolozane-tazobactam, to provide a comprehensive performance overview for researchers and drug development professionals.

Ceftazidime-avibactam is a combination of a third-generation cephalosporin (B10832234) and a novel non-β-lactam β-lactamase inhibitor.[1] This combination is designed to counter a wide range of β-lactamase enzymes produced by resistant bacteria, thereby restoring the activity of ceftazidime.

Mechanism of Action

Ceftazidime functions by inhibiting the synthesis of the bacterial cell wall through its affinity for penicillin-binding proteins (PBPs), particularly PBP-3 in gram-negative organisms.[1] Avibactam is a broad-spectrum serine β-lactamase inhibitor that protects ceftazidime from degradation by a variety of β-lactamases, including Ambler class A (like KPC and ESBLs), class C (AmpC), and some class D (OXA) enzymes.[2][3] Unlike tazobactam, which is a β-lactam sulfone that binds irreversibly, avibactam's mechanism is reversible.[4]

cluster_0 Bacterial Cell CA Ceftazidime PBP Penicillin-Binding Proteins (PBPs) CA->PBP Binding & Inhibition AVI Avibactam BL Beta-Lactamase (e.g., KPC, AmpC) AVI->BL Inactivation BL->CA Degradation CWS Cell Wall Synthesis PBP->CWS Catalyzes Lysis Cell Lysis CWS->Lysis Inhibition leads to

Caption: Mechanism of Action for Ceftazidime-Avibactam.

Comparative In Vitro Efficacy

Ceftazidime-avibactam demonstrates potent in vitro activity against a wide range of gram-negative pathogens, particularly Enterobacterales and Pseudomonas aeruginosa. Its key advantage lies in its activity against carbapenem-resistant Enterobacterales (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).[4][5]

Table 1: In Vitro Susceptibility of Gram-Negative Isolates
Organism / Resistance ProfileCeftazidime-Avibactam (% Susceptible)Ceftolozane-Tazobactam (% Susceptible)Comparator (% Susceptible)
MDR P. aeruginosa 68.8%[6]62.9%[6]Meropenem: (Not specified)
Meropenem-Resistant P. aeruginosa 92%[7]92%[7]Piperacillin-Tazobactam: (Not specified)
ESBL-producing Enterobacterales 99.1%[8]99.1%[8]Meropenem: 100%[8]
P. aeruginosa (from Cystic Fibrosis patients) 43%[9]60%[9]Colistin: (Not specified)
Enterobacteriaceae (ICU isolates) 99.8%[10]Not specifiedMeropenem: 75.1% (MDR), 8.1% (XDR)[10]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; ESBL: Extended-Spectrum β-Lactamase.

Comparative Clinical Efficacy

Clinical trials and real-world studies have established ceftazidime-avibactam as an effective treatment for complicated infections. Meta-analyses have shown it to be clinically and microbiologically as effective as carbapenems for treating infections caused by ESBL-producing Enterobacteriaceae.[2] Recent retrospective studies provide a direct comparison with ceftolozane-tazobactam, particularly for difficult-to-treat MDR P. aeruginosa infections.

Table 2: Clinical Outcomes in Patients with MDR P. aeruginosa Infections
OutcomeCeftazidime-AvibactamCeftolozane-TazobactamStudy Details
Clinical Success (Overall) 52%[11][12]61%[11][12]Multicenter, retrospective cohort (CACTUS study). N=420.[11][12]
Clinical Success (Pneumonia) 51%[11][12]63%[11][12]Subgroup analysis of the CACTUS study.[11][12]
Clinical Success (Bacteremia) 57%[11]51%[11]Subgroup analysis of the CACTUS study.[11]
30-Day Mortality 23%[13]27%[13]Multicenter cohort study in Saudi Arabia. N=200.[13]
In-hospital Mortality 37%[13]44%[13]Multicenter cohort study in Saudi Arabia. N=200.[13]
Development of Resistance 23%[11][12]22%[11][12]Among patients with baseline isolates tested.[11][12]

The CACTUS study, a large multicenter retrospective analysis, found that treatment with ceftolozane-tazobactam resulted in higher rates of clinical success compared to ceftazidime-avibactam for invasive infections due to MDR P. aeruginosa.[11][12][14] This difference was primarily driven by better response rates in patients with pneumonia.[11][12] However, there were no significant differences in 30-day or 90-day mortality between the two groups.[11][14]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro data presented in this guide are primarily derived from antimicrobial susceptibility testing conducted according to established standards.

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution (as referenced in studies[7])

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies. A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents (e.g., ceftazidime-avibactam, with avibactam at a fixed concentration of 4 µg/mL[7]) are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Interpretation: The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

start Start: Pure Bacterial Colony prep_suspension Prepare Standardized Bacterial Suspension (0.5 McFarland) start->prep_suspension inoculate Inoculate Plates with Bacterial Suspension prep_suspension->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Antibiotics prep_plates->inoculate incubate Incubate Plates (e.g., 35°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using Clinical Breakpoints (S, I, R) read_mic->interpret end_node End: Susceptibility Profile interpret->end_node

Caption: General Workflow for Broth Microdilution Susceptibility Testing.
Clinical Efficacy Studies

The clinical data are largely from multicenter, retrospective, observational studies.

Objective: To compare the real-world effectiveness of different antimicrobial therapies for specific infections.

Methodology: Retrospective Cohort Study (e.g., CACTUS Study[11][12])

  • Patient Identification: Researchers identify a cohort of hospitalized adult patients who received either ceftazidime-avibactam or ceftolozane-tazobactam for a microbiologically confirmed infection (e.g., MDR P. aeruginosa pneumonia or bacteremia).

  • Data Collection: A retrospective review of electronic health records is performed to collect data on patient demographics, baseline comorbidities, severity of illness, infection type, treatment details, and outcomes.

  • Matching: To reduce bias, patients in the two treatment groups are often matched (e.g., 1:1) based on key confounding variables such as study site, severity of illness, and type of infection.[11]

  • Outcome Definition: The primary outcome is clearly defined. For example, "clinical success" at day 30 might be a composite of survival, resolution of symptoms, and absence of recurrent infection.[11][14] Secondary outcomes can include all-cause mortality, microbiological cure, and the development of drug resistance.[11][14]

  • Statistical Analysis: Appropriate statistical methods, such as conditional logistic regression, are used to compare the odds of achieving the primary outcome between the two treatment groups while adjusting for baseline differences.[11]

Summary

Ceftazidime-avibactam is a potent antimicrobial combination with reliable activity against many MDR gram-negative bacteria, including KPC-producing CRE. When compared to ceftolozane-tazobactam for MDR P. aeruginosa infections, recent large-scale retrospective data suggest ceftolozane-tazobactam may offer higher clinical success rates, particularly in pneumonia, though mortality rates appear similar.[11][12][14] The choice between these agents may depend on local susceptibility patterns, the specific pathogen identified, and the site of infection. Both remain crucial options in the limited armamentarium against highly resistant gram-negative pathogens.

References

A Comparative Guide to Inter-laboratory Validation of Ceftazidime Pentahydrate MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime (B193861) pentahydrate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs and in understanding the critical parameters for inter-laboratory validation. The information presented is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as data from comparative studies.

Comparative Performance of MIC Determination Methods

The accurate determination of ceftazidime MICs is crucial for clinical diagnostics, surveillance studies, and drug development. The reference method for MIC determination is broth microdilution (BMD).[1][2] However, other methods such as agar (B569324) dilution and gradient diffusion are also widely used. The following tables summarize the performance of these alternative methods in comparison to the reference BMD method, based on data from various studies.

Key Performance Metrics:

  • Essential Agreement (EA): The percentage of isolates for which the MIC value obtained by the test method is within one two-fold dilution of the MIC value obtained by the reference method.

  • Categorical Agreement (CA): The percentage of isolates for which the interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is the same for both the test and reference methods.

  • Major Error (ME): Occurs when the test method reports a susceptible result, while the reference method indicates resistance.

  • Very Major Error (VME): Occurs when the test method reports a resistant result, while the reference method indicates susceptibility.

Method ComparisonOrganism(s)Essential Agreement (EA)Categorical Agreement (CA)Major Error (ME) RateVery Major Error (VME) RateReference(s)
Agar Dilution vs. Broth Microdilution Pseudomonas aeruginosa92.3% for ceftazidimeNot ReportedNot ReportedNot Reported[3]
Gradient Diffusion vs. Broth Microdilution Enterobacterales & P. aeruginosa97.37% - 98.65%98.65% - 100%0.40%0%[4][5]
Gradient Diffusion vs. Broth Microdilution Carbapenem-resistant Enterobacterales (CRE)90.1%94.6%7.8%2.1%
Disk Diffusion vs. Broth Microdilution Enterobacterales & P. aeruginosaNot Applicable95.95% - 100%0%5.45%[4][5]
Disk Diffusion vs. Broth Microdilution Carbapenem-resistant Enterobacterales (CRE)Not Applicable94.6%7.8%2.1%
MethodOrganism GroupCeftazidime MIC50 (µg/mL)Ceftazidime MIC90 (µg/mL)Reference(s)
Broth MicrodilutionEnterobacterales≤1≤1[6]
Broth MicrodilutionP. aeruginosaNot ReportedNot Reported
Broth Microdilution (for ATM-CZA)S. maltophilia4≥64[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparability of MIC results. Below are summaries of the experimental protocols for the key methods cited.

Broth Microdilution (BMD) - Reference Method

The broth microdilution method is considered the "gold standard" for MIC determination.[8]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[9] For fastidious organisms, MH-F broth (MH broth with lysed horse blood and β-NAD) is recommended by EUCAST.[1]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

  • Antimicrobial Agent Preparation: Ceftazidime pentahydrate is serially diluted in the broth to create a range of concentrations. For ceftazidime-avibactam testing, avibactam (B1665839) is maintained at a fixed concentration (e.g., 4 µg/mL).[5][10]

  • Incubation: The inoculated microdilution plates are incubated at 35 ± 2°C in ambient air for 16 to 20 hours for most bacteria.[7][8]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution

Agar dilution is a reliable alternative to broth microdilution, particularly for testing a large number of isolates.[8]

  • Media: Mueller-Hinton Agar (MHA) is the standard medium.

  • Antimicrobial Agent Preparation: Two-fold serial dilutions of ceftazidime are prepared and added to molten MHA before it solidifies.

  • Inoculum Preparation: The bacterial suspension is adjusted to a 0.5 McFarland standard and then further diluted. A multi-inoculator (e.g., a Steers replicator) is used to apply a standardized volume of the inoculum to the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.[8]

  • Incubation: Plates are incubated at 37°C for 16 to 20 hours for Enterobacterales and P. aeruginosa.[8]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Gradient Diffusion (E-test)

The gradient diffusion method utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent.

  • Media: Mueller-Hinton Agar plates are used.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is used to create a lawn of growth on the agar plate.

  • Application of Strip: The gradient diffusion strip is applied to the surface of the inoculated agar plate.

  • Incubation: Plates are incubated under the same conditions as for agar dilution.

  • MIC Determination: After incubation, an elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition zone intersects the MIC scale printed on the strip. For MIC values that fall between standard two-fold dilutions, the result is rounded up to the next higher standard value.[5]

Visualizing Experimental and Logical Workflows

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure the consistency and reproducibility of ceftazidime MIC determination across different laboratories.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase A Centralized Preparation of Test Panel of Bacterial Isolates B Standardization of MIC Testing Protocol (e.g., CLSI/EUCAST) A->B C Distribution of Isolates and Protocols to Participating Laboratories B->C D Laboratory 1 Performs MIC Testing C->D E Laboratory 2 Performs MIC Testing C->E F Laboratory N Performs MIC Testing C->F G Centralized Data Collection and Collation D->G E->G F->G H Calculation of Inter-laboratory Reproducibility and Agreement G->H I Statistical Analysis (e.g., Modal MIC, Range) H->I J Final Report Generation I->J

Caption: Inter-laboratory validation workflow for ceftazidime MIC determination.

Comparison of MIC Determination Methods

This diagram outlines the logical relationship in comparing different MIC determination methods against the reference standard.

G cluster_methods MIC Determination Methods cluster_comparison Comparative Analysis A Reference Method: Broth Microdilution (BMD) E Performance Evaluation (vs. Reference Method) A->E Standard B Agar Dilution B->E Compared Against C Gradient Diffusion (E-test) C->E Compared Against D Disk Diffusion (Qualitative) D->E Compared Against F Essential Agreement (EA) E->F G Categorical Agreement (CA) E->G H Error Rate Calculation (ME, VME) E->H

Caption: Logical relationship for comparing alternative MIC methods to the reference standard.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ceftazidime Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include their ultimate disposal. Ceftazidime (B193861) pentahydrate, a cephalosporin (B10832234) antibiotic, requires meticulous disposal procedures to mitigate environmental risks, such as the development of antibiotic resistance, and to ensure workplace safety. This guide provides essential, step-by-step information for the safe and compliant disposal of ceftazidime pentahydrate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the substance must be equipped with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Safety goggles with side-shields.[1][2][3]To prevent accidental splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2][3][4]To avoid skin contact and potential allergic reactions.[2][5]
Body Protection Impervious lab coat or protective clothing.[1][2][3][5]To protect against spills.[2]
Respiratory Protection A suitable respirator should be used if dust or aerosols may be generated.[2]To prevent inhalation, which may cause allergy or asthma symptoms.[5]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2] An accessible safety shower and eyewash station are mandatory in the handling area.[2][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, several federal agencies have oversight.[6]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This includes guidelines for managing hazardous waste from its generation to its final disposal.[7][9] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[8][10]

  • Drug Enforcement Administration (DEA): The DEA's regulations primarily pertain to the disposal of controlled substances to prevent diversion.[6] While ceftazidime is not a controlled substance, it is essential to be aware of these regulations for other laboratory chemicals.

  • State Regulations: Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and state mandates.

Step-by-Step Disposal Procedures

The recommended method for the final disposal of antibiotic waste, including this compound, is incineration by a licensed hazardous waste disposal facility.[2] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste containing this compound (e.g., unused product, contaminated labware) in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2]

  • Contaminated Packaging: Contaminated packages must be completely emptied and can be re-used after proper cleaning.[5] Packaging that cannot be properly cleaned must be disposed of in the same manner as the substance itself.[5]

2. Labeling and Storage:

  • All waste containers must be clearly labeled as hazardous waste, indicating the contents (this compound) and any associated hazards.

  • Store waste containers in a secure, designated area away from incompatible materials, following the storage conditions specified in the SDS (e.g., +2 to +8 °C, protected from light and humidity).[5]

3. Disposal Arrangement:

  • Contact your institution's EHS office to schedule a pickup of the labeled hazardous waste containers.[2]

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Prohibited Disposal Methods:

  • Do not dispose of this compound in the regular trash. [11][12]

  • Do not flush this compound down the drain or into the sewer system. [11][12][13] This can lead to environmental contamination and the proliferation of antibiotic-resistant bacteria.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Identify Ceftazidime Pentahydrate Waste B Is the waste solid or liquid? A->B C Collect in a labeled hazardous solid waste container B->C Solid D Collect in a labeled hazardous liquid waste container B->D Liquid E Store securely in a designated area C->E D->E F Contact EHS for pickup by a licensed disposal facility E->F G Incineration at a permitted facility F->G

This compound Disposal Workflow

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and preserving the efficacy of essential antibiotics.

References

Personal protective equipment for handling Ceftazidime pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: Ceftazidime Pentahydrate

This guide provides essential, procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 78439-06-2

Hazard Identification and Health Effects

This compound is classified as a hazardous substance with the following primary risks:

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]

Due to these risks, strict adherence to personal protective equipment (PPE) protocols and safe handling practices is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The required level of protection depends on the specific handling activity and the associated risk of generating dust or aerosols.

PPE Recommendations for Laboratory Activities
ActivityRequired PPESpecifications and Best Practices
Weighing and Compounding (Dry Powder) • Respiratory Protection• Eye/Face Protection• Hand Protection• Body ProtectionRespirator: A NIOSH-approved N95 or higher-level particulate respirator is essential to prevent inhalation of the fine powder.[4]• Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a higher risk of splashes or dust generation.[5]• Hand Protection: Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be removed immediately after handling the powder.[4][6]• Body Protection: A disposable, low-permeability gown with a solid front and tight-fitting cuffs should be worn over standard lab attire.[4][6]
Handling Solutions • Eye/Face Protection• Hand Protection• Body ProtectionEye/Face Protection: Chemical safety goggles are required to protect against splashes.[7]• Hand Protection: Powder-free nitrile gloves should be worn.[5]• Body Protection: A dedicated lab coat or a disposable gown should be worn.[4]
Cleaning Spills of Powder • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection• Shoe CoversRespirator: A NIOSH-approved N95 or higher-level respirator is mandatory.[4]• Eye/Face Protection: Both chemical safety goggles and a face shield are required.[4]• Hand Protection: Two pairs of heavy-duty nitrile gloves should be worn.[4]• Body Protection: A disposable, low-permeability gown or coverall is required.[4]• Shoe Covers: Disposable shoe covers should be worn to prevent the spread of contamination.[4]

Operational Plans: Step-by-Step Handling Procedures

Engineering Controls

To minimize exposure, all handling of this compound powder should be performed within a certified chemical fume hood, a glove box, or another suitable containment system.[8][9] The work area must be well-ventilated, and eyewash stations and safety showers must be readily accessible.[10]

Donning and Doffing PPE Workflow

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.[4]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Hand Hygiene (Wash Hands) Don2 2. Gown Don1->Don2 Don3 3. Respirator/Mask Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves (Over gown cuffs) Don4->Don5 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator/Mask Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Figure 1: Procedural workflow for donning and doffing Personal Protective Equipment.

First Aid Measures

Immediate action is required in case of accidental exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult or if respiratory symptoms such as coughing or wheezing develop, seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist immediately.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Management Protocol
  • Chemical Waste: Unused or expired this compound should be treated as hazardous waste. It must be disposed of through a licensed hazardous material disposal company.[5] Controlled incineration with a flue gas scrubber is a potential disposal method.[11] Do not dispose of this material down the drain or in household garbage.[2][11]

  • Contaminated PPE: All disposable PPE (gloves, gowns, masks, shoe covers) used while handling this compound must be considered contaminated waste.

    • Carefully remove PPE to avoid contaminating yourself and the surrounding area.

    • Place all used PPE in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's and local regulations.[6]

  • Contaminated Labware: Reusable labware should be decontaminated thoroughly. Disposable labware must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of materials contaminated with this compound.

Disposal_Workflow cluster_ppe Contaminated PPE cluster_chem Chemical & Lab Waste Start Handling of this compound Complete Waste_Gen Waste Generated Start->Waste_Gen PPE_Waste Gloves, Gown, Respirator, etc. Waste_Gen->PPE_Waste PPE Chem_Waste Excess Chemical, Contaminated Disposables Waste_Gen->Chem_Waste Chemical/Labware PPE_Bag Place in sealed, labeled hazardous waste bag/container PPE_Waste->PPE_Bag Disposal_Vendor Arrange for pickup by licensed hazardous waste disposal company PPE_Bag->Disposal_Vendor Chem_Container Collect in designated, closed hazardous waste container Chem_Waste->Chem_Container Chem_Container->Disposal_Vendor End Disposal Complete Disposal_Vendor->End

Figure 2: Logical workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.